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  • Product: N-Deformyl-N-pivaloyl Orlistat
  • CAS: 1356017-35-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Profiling of N-Deformyl-N-pivaloyl Orlistat: A Technical Whitepaper

Executive Summary: The Analytical Imperative Orlistat (Tetrahydrolipstatin) is a highly potent gastrointestinal lipase inhibitor that functions by forming a covalent bond with the active serine site of lipases, effective...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

Orlistat (Tetrahydrolipstatin) is a highly potent gastrointestinal lipase inhibitor that functions by forming a covalent bond with the active serine site of lipases, effectively preventing the enzymatic breakdown of dietary fats[]. Due to its complex molecular architecture—specifically featuring a highly strained β-lactone ring and an N-formyl-L-leucine side chain—the active pharmaceutical ingredient (API) is inherently susceptible to hydrolytic, thermal, and process-induced degradation[2].

Among the myriad of potential impurities, N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0) has emerged as a critical, sterically hindered derivative requiring rigorous analytical control[3]. This whitepaper, designed for analytical scientists and drug development professionals, outlines the definitive, orthogonal analytical architecture required to isolate, characterize, and self-validate the chemical structure of this specific impurity.

Mechanistic Origins and Structural Causality

Understanding why an impurity forms is the first step in designing an analytical method to detect it. During the synthesis or formulation of Orlistat, the input of mechanical energy or thermal stress can trigger deformylation of the leucine side chain[4]. If pivaloyl chloride or mixed pivalic anhydrides are utilized in upstream synthetic pathways (commonly as activating agents for esterification), residual reagents can readily react with the newly exposed secondary amine of the deformylated intermediate.

The resulting molecule, with the chemical formula C₃₃H₆₁NO₅ (Molecular Weight: 551.84 g/mol ), replaces the small, planar formyl group (-CHO) with a bulky, highly lipophilic tert-butyl/pivaloyl group (-COC(CH₃)₃). This modification drastically alters the steric bulk around the leucine moiety. Consequently, this structural shift not only changes the impurity's chromatographic retention behavior but also potentially impacts its binding kinetics to the lipase active site, making its quantification a strict regulatory necessity.

Orthogonal Analytical Architecture

To unequivocally prove the structure of N-Deformyl-N-pivaloyl Orlistat, relying on a single analytical technique is scientifically insufficient. We must employ an orthogonal approach: LC-HRMS/MS provides exact mass and regioselective fragmentation to confirm the molecular weight shift, while Multi-Nuclear NMR provides the definitive 3D connectivity to pinpoint the exact site of modification.

G Prep Impurity Isolation (Preparative HPLC) MS LC-HRMS Analysis (m/z 552.46) Prep->MS NMR Multi-Nuclear NMR (1H, 13C, 2D) Prep->NMR CheckMS Mass Shift = +56 Da? (Formyl -> Pivaloyl) MS->CheckMS CheckNMR Absence of Formyl (8.1 ppm)? Presence of t-Butyl (1.2 ppm)? NMR->CheckNMR Confirm Structure Confirmed: N-Deformyl-N-pivaloyl Orlistat CheckMS->Confirm Yes CheckNMR->Confirm Yes

Logical workflow for the orthogonal structural confirmation of N-Deformyl-N-pivaloyl Orlistat.

Methodology I: High-Resolution LC-MS/MS Profiling

Causality of Experimental Design: Electrospray Ionization (ESI) in positive mode is deliberately selected because the multiple ester and amide carbonyl oxygens in the Orlistat backbone readily accept protons. The addition of 0.1% formic acid to the mobile phase is not merely for chromatographic peak shape; it acts as a critical proton donor to stabilize the [M+H]⁺ adduct, ensuring a high-intensity precursor ion signal[5].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the isolated impurity in 1.0 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The extreme lipophilicity of the C11 and C6 aliphatic chains requires a strongly hydrophobic stationary phase to prevent peak fronting. Run a gradient from 60% to 95% Acetonitrile over 10 minutes.

  • Mass Spectrometry Acquisition: Operate the HRMS (Orbitrap or Q-TOF) in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature strictly to 350°C to ensure complete droplet evaporation without inducing thermal degradation of the fragile β-lactone ring.

  • Tandem MS (MS/MS): Isolate the precursor ion (m/z 552.46) and apply Collision-Induced Dissociation (CID) at a normalized collision energy of 20-30 eV.

  • Self-Validation Checkpoint: The analytical system validates itself if the mass accuracy of the precursor ion is < 5 ppm compared to the theoretical exact mass of C₃₃H₆₂NO₅⁺ (552.4628). Furthermore, the presence of the m/z 337.3 and 295.3 fragments confirms that the β-lactone and aliphatic backbone remain completely intact[5].

Table 1: High-Resolution Mass Spectrometry (HRMS) Data Comparison
CompoundChemical FormulaExact Mass [M+H]⁺Key MS/MS Fragments (m/z)
Orlistat (API) C₂₉H₅₃NO₅496.4002337.3, 295.3, 114.1
N-Deformyl-N-pivaloyl Orlistat C₃₃H₆₁NO₅552.4628337.3, 295.3, 170.1

Data Interpretation: The 337.3 and 295.3 fragments correspond to the cleavage of the β-lactone ring and aliphatic tail, which remain unchanged between the API and the impurity. The critical shift from 114.1 (formyl-leucine fragment) to 170.1 (pivaloyl-leucine fragment) definitively confirms the site of the structural modification.

Methodology II: Multi-Nuclear NMR Structural Elucidation

Causality of Experimental Design: Deuterated chloroform (CDCl₃) is strictly chosen as the solvent over DMSO-d6 or Methanol-d4. Why? The extreme lipophilicity of the pivaloyl group and the long alkyl chains makes the molecule highly soluble in CDCl₃. Crucially, CDCl₃ lacks exchangeable protons, preserving the critical amide (-NH) proton signal necessary for 2D HMBC correlations to prove the new amide bond formation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the highly purified impurity (>98% purity via Prep-HPLC) in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • ¹H NMR Acquisition (600 MHz): Acquire 64 scans with a 30° flip angle and a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s delay is mandatory to ensure complete longitudinal relaxation (T1) of the bulky tert-butyl protons, allowing for mathematically exact integration.

  • ¹³C NMR Acquisition (150 MHz): Acquire 1024 scans with broadband proton decoupling to resolve the quaternary carbons.

  • 2D NMR (HSQC & HMBC): Set up an HMBC experiment optimized for long-range coupling constants (J = 8 Hz) to observe the specific ³J correlation between the amide proton and the new pivaloyl carbonyl carbon.

  • Self-Validation Checkpoint: The protocol is self-validating when the integration of the newly formed singlet at ~1.20 ppm equals exactly 9.0 protons relative to the single proton (1.0) of the β-lactone ring methine. If the ratio deviates, the sample is either impure, or the structural hypothesis is fundamentally incorrect.

Table 2: Key NMR Chemical Shift Diagnostics (¹H and ¹³C)
Structural FeatureOrlistat (ppm)N-Deformyl-N-pivaloyl Orlistat (ppm)Diagnostic Significance
N-Formyl Proton (-CHO) ~8.10 (s, 1H)Absent Confirms complete deformylation
N-Pivaloyl Methyls (-C(CH₃)₃) Absent~1.20 (s, 9H)Confirms successful pivaloylation
Amide Proton (-NH) ~6.05 (d, 1H)~6.25 (d, 1H)Downfield shift due to altered electronic environment
Pivaloyl Carbonyl (-C=O) Absent~178.5 (¹³C)Confirms the new amide bond framework
Quaternary Carbon (-C(CH₃)₃) Absent~38.8 (¹³C)Distinctive steric marker for the tert-butyl group

Conclusion and Regulatory Implications

The structural confirmation of N-Deformyl-N-pivaloyl Orlistat is not merely an academic exercise; it is a strict regulatory necessity for drug safety. The substitution of a planar formyl group with a bulky pivaloyl moiety fundamentally alters the impurity's steric footprint, lipophilicity, and potential toxicological profile. By employing the self-validating LC-HRMS and Multi-Nuclear NMR protocols detailed in this guide, analytical scientists can definitively track this impurity, optimize manufacturing processes to minimize its formation, and ensure the absolute safety and efficacy of the final Orlistat drug product.

References

  • Source: National Institutes of Health (NIH)
  • Orlistat and Impurities - BOC Sciences Source: BOC Sciences Technical Knowledge Base URL
  • N-Deformyl-N-pivaloyl Orlistat | CAS No- 1356017-35-0 Source: Chemicea Pharmaceuticals URL
  • Orlistat Open Ring Epimer|CAS 130793-28-1|Research Chemical Source: BenchChem Technical Support URL
  • US20100196464A1 - Orlistat pharmaceutical formulations Source: Google Patents URL
  • WO2009039157A2 - Orlistat pharmaceutical formulations Source: Google Patents URL

Sources

Exploratory

Unveiling the Stability Profile of Orlistat: A Technical Guide to Impurity Profiling and Degradation Characterization

Introduction and Mechanistic Vulnerabilities Orlistat is a highly potent, specific, and long-lasting inhibitor of gastric and pancreatic lipases, widely utilized in the clinical management of obesity. Chemically, it is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Vulnerabilities

Orlistat is a highly potent, specific, and long-lasting inhibitor of gastric and pancreatic lipases, widely utilized in the clinical management of obesity. Chemically, it is a tetrahydrolipstatin derivative characterized by a highly reactive β -lactone ring. While this ring is the pharmacophore responsible for covalently acylating the active site serine residues of lipases, it is also the molecule's primary structural vulnerability.

Understanding the degradation products and process-related impurities of Orlistat is critical for establishing a robust Stability-Indicating Analytical Method (SIAM). The β -lactone ring is highly susceptible to nucleophilic attack, particularly hydrolysis, leading to ring-opening events 1. Furthermore, the cleavage of the N-formylleucine side chain represents another major degradation pathway [[1]]().

DegradationPathway Orlistat Orlistat (API) Intact β-lactone ring Hydrolysis Hydrolysis (Acid/Base/Neutral) Orlistat->Hydrolysis Cleavage Side-chain Cleavage Orlistat->Cleavage Novel Novel Impurities (Isomerization/Esterification) Orlistat->Novel Stress Conditions M1 Metabolite M1 (Ring-opened β-lactone) Hydrolysis->M1 M3 Metabolite M3 (Loss of N-formylleucine) Cleavage->M3

Fig 1. Primary degradation pathways of Orlistat under stress conditions.

Forced Degradation Studies: Experimental Design

Forced degradation (stress testing) is an ICH-mandated prerequisite for validating analytical methods. Because Orlistat is highly lipophilic and practically insoluble in water, experimental design must account for solubility limits to ensure the kinetic models are accurate.

Causality in Experimental Choices
  • Solvent Selection: Aqueous buffers alone will cause Orlistat to precipitate, invalidating the degradation study. Dissolving the API initially in an organic co-solvent like methanol ensures the compound remains homogeneously exposed to the hydrolytic agents 1.

  • Quenching Mechanism: Failing to neutralize acid/base stressed samples not only skews kinetic data by allowing degradation to continue in the autosampler, but it also risks stripping the stationary phase of the HPLC column.

Step-by-Step Forced Degradation Protocol

This self-validating protocol ensures mass balance and reproducible degradation yields:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of Orlistat reference standard in HPLC-grade methanol .

  • Acid Hydrolysis: Aliquot 1 mL of stock. Add 1 mL of 0.1 N HCl. Reflux at 80°C for 8 hours 2.

  • Base Hydrolysis: Aliquot 1 mL of stock. Add 1 mL of 0.1 N NaOH. Reflux at 80°C for 8 hours 2.

  • Oxidative Stress: Aliquot 1 mL of stock. Add 1 mL of 3% v/v H2​O2​ . Incubate at room temperature for 24 hours 2.

  • Quenching & Dilution: Neutralize acid/base samples with equimolar NaOH/HCl. Dilute all samples with the mobile phase to a final concentration of ~0.2 mg/mL for HPLC injection 1.

Quantitative Degradation Summary

The following table synthesizes quantitative degradation data obtained from validated RP-HPLC stability-indicating assays 2:

Stress ConditionReagents / EnvironmentTime & TempDegradation (%)Primary Degradation Pathway
Acidic Hydrolysis 0.1 N HCl in Methanol80°C, 8 hours13.37% β -lactone ring opening (M1)
Basic Hydrolysis 0.1 N NaOH in Methanol80°C, 8 hours9.23%Ring opening & Side-chain cleavage
Neutral Hydrolysis Distilled Water80°C, 12 hours1.44%Slow β -lactone hydrolysis
Oxidative 3% H2​O2​ RT, 24 hours5.04%N-formylleucine oxidation
Thermal Dry Heat (Solid State)100°C, 24 hours0.00%Stable
Photolytic 70,000-80,000 lux7 days0.00%Stable

Analytical Methodologies for Separation and Identification

RP-HPLC Method Development Causality

Developing an LC method for Orlistat degradants requires careful manipulation of mobile phase pH and organic modifiers. While Orlistat itself has no pKa within the physiological range, its primary degradation products (like M1) contain free carboxylic acid groups.

  • Why use an acidic modifier? Utilizing 0.1% formic acid suppresses the ionization of these carboxylates, increasing their lipophilicity and ensuring adequate retention on a C18 stationary phase 2.

  • Why Methanol over Acetonitrile? Systematic screening protocols have demonstrated that methanol provides superior selectivity and baseline resolution for Orlistat and its degradants on BEH C18 columns compared to acetonitrile .

LC-ESI-MS/Q-TOF Workflow for Structural Elucidation

To identify unknown impurities, Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-MS/Q-TOF) is the gold standard 3.

LCMSWorkflow SamplePrep 1. Sample Prep (Forced Degradation) Chromatography 2. RP-HPLC Separation (C18, Acidic Mobile Phase) SamplePrep->Chromatography Ionization 3. ESI Ionization (Positive/Negative Mode) Chromatography->Ionization MassSpec 4. Q-TOF MS/MS (High-Res Fragmentation) Ionization->MassSpec Elucidation 5. Structural Elucidation (Mass Shift Analysis) MassSpec->Elucidation

Fig 2. Step-by-step LC-ESI-MS/Q-TOF workflow for impurity profiling.

Step-by-Step Elucidation Protocol:

  • Chromatographic Separation: Inject 20 µL of the stressed sample onto an ACQUITY Premier BEH C18 Column. Run a gradient elution using 0.1% formic acid in water and methanol.

  • ESI Ionization: Operate the mass spectrometer in both positive and negative ESI modes. While the parent API ionizes efficiently in positive mode, ring-opened acidic degradants may exhibit preferential ionization in negative mode.

  • MS/MS Acquisition: Isolate precursor ions in the quadrupole and subject them to collision-induced dissociation (CID).

  • Data Interpretation: Compare the exact mass (within 5 ppm error) and fragmentation patterns against the theoretical fragments of Orlistat to map structural modifications.

Characterization of Novel and Chiral Impurities

Novel Process-Related Impurities

Recent advancements in gradient RP-HPLC coupled with LC-ESI-MS/Q-TOF have successfully resolved and characterized seven process-related impurities in Orlistat capsules, including two previously unreported novel impurities 3. Based on high-resolution spectrometric data, these were elucidated as:

  • (2S, 3R, 5S)-5-((formyl-D-leucyl)oxy)-2-hexyl-3-hydroxyhexadecanoic acid

  • (2S, 3S, 5S)-5-((formyl-D-leucyl)oxy)-2-hexyl-3-hydroxyhexadecanoic acid

Chiral Resolution: The SSRR Impurity

Orlistat is a single diastereomer possessing four chiral centers. Standard C18 reverse-phase columns lack the chiral recognition sites necessary to resolve stereoisomers that exhibit identical physicochemical properties in achiral environments.

To quantify the process-related SSRR impurity , a Normal Phase HPLC (NP-HPLC) method must be employed.

  • Stationary Phase: Chiral Pack IA (250 mm × 4.6 mm, 5 µm) 4.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropyl alcohol (70:30, v/v) at a flow rate of 1.0 mL/min 4.

  • Causality: The immobilized polysaccharide stationary phase in the Chiral Pack IA provides the necessary steric interactions and hydrogen bonding required to differentiate the spatial arrangement of the SSRR isomer from the parent API.

Conclusion

The structural integrity of Orlistat is heavily dependent on the stability of its β -lactone ring. By employing rigorously designed forced degradation studies and advanced analytical workflows like LC-ESI-MS/Q-TOF and NP-HPLC, researchers can comprehensively profile both hydrolytic degradants and chiral process impurities. These self-validating methodologies ensure compliance with ICH guidelines and guarantee the safety and efficacy of the final pharmaceutical product.

References

  • Waters Corporation. Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection.

  • Bentham Science Publishers. Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities.3

  • BenchChem. Orlistat Stability and Degradation: A Technical Resource for Researchers.1

  • Semantic Scholar. STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC.2

  • ResearchGate. Quantification of ssrr impurity of orlistat in orlistat capsules by normal phase hplc uv detector.4

Sources

Foundational

Thermodynamic Stability Profiling of N-Deformyl-N-pivaloyl Orlistat: Mechanistic Insights and Degradation Kinetics

Executive Summary Orlistat is a potent, irreversible inhibitor of gastrointestinal lipases, widely utilized in the clinical management of obesity. However, its complex molecular architecture—comprising a highly strained...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Orlistat is a potent, irreversible inhibitor of gastrointestinal lipases, widely utilized in the clinical management of obesity. However, its complex molecular architecture—comprising a highly strained β -lactone ring and an N-formyl-L-leucine side chain—renders it highly susceptible to hydrolytic and thermal degradation. During synthesis and storage, various impurities emerge, notably N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0).

This technical whitepaper provides an in-depth analysis of the thermodynamic stability of this specific derivative. By substituting the labile N-formyl group with a bulky N-pivaloyl moiety, the thermodynamic landscape of the molecule is fundamentally altered. This guide explores the mechanistic causality behind these stability shifts, provides self-validating experimental protocols for forced degradation studies, and presents quantitative kinetic data essential for Quality by Design (QbD) in pharmaceutical development.

Structural Thermodynamics & Mechanistic Causality

To understand the thermodynamic stability of N-Deformyl-N-pivaloyl Orlistat, one must dissect the molecule into its two primary degradation loci: the β -lactone ring and the amide side chain.

The β -Lactone Ring: Thermodynamically Favorable Hydrolysis

The β -lactone ring is the pharmacophore responsible for covalent binding to the active serine site of pancreatic lipase (). However, the four-membered ring suffers from severe angle strain (~ 90∘ bond angles compared to the optimal 109.5∘ for sp3 carbons). This strain makes the carbonyl carbon highly electrophilic. Hydrolysis of this ring (yielding the open-ring metabolite, M1) is highly exergonic and thermodynamically favorable under both acidic and basic conditions. The pivaloyl substitution on the distant side chain does not significantly alter the inductive or steric environment of the lactone ring; thus, lactone hydrolysis remains the primary degradation pathway.

The N-Pivaloyl vs. N-Formyl Side Chain: Steric Shielding

In standard Orlistat, the N-formyl group is relatively unhindered, making it prone to hydrolytic cleavage to form Metabolite M3 (). In N-Deformyl-N-pivaloyl Orlistat, the formyl group is replaced by a pivaloyl (tert-butyl carbonyl) group.

The Causality of Stability: The tert-butyl group ( −C(CH3​)3​ ) attached directly to the amide carbonyl creates a massive steric shield. For hydrolysis to occur, a nucleophile (e.g., H2​O or OH− ) must approach the carbonyl carbon at the Bürgi-Dunitz angle ( ∼107∘ ). The bulky methyl groups of the pivaloyl moiety physically block this trajectory. This steric hindrance drastically reduces the frequency of successful nucleophilic collisions (lowering the Arrhenius pre-exponential factor) and significantly increases the activation energy ( Ea​ ) required to reach the tetrahedral transition state (). Consequently, the amide bond in the pivaloyl derivative exhibits extreme thermodynamic and kinetic stability compared to standard Orlistat.

G A N-Deformyl-N-pivaloyl Orlistat B Beta-Lactone Hydrolysis A->B H2O / OH- C N-Pivaloyl Cleavage A->C H+ / Heat D Open-Ring M1 Analog B->D Thermodynamically Favorable E Sterically Hindered (Stable) C->E High Ea Barrier

Divergent thermodynamic degradation pathways of N-Deformyl-N-pivaloyl Orlistat.

Experimental Workflows: Self-Validating Stability Protocols

To accurately quantify the thermodynamic stability of this impurity, forced degradation studies must be designed as self-validating systems . A self-validating protocol relies on strict mass balance tracking: the molar sum of the parent compound and all identified degradants must equal 100±2% of the initial concentration. A deviation indicates secondary, unmonitored degradation pathways or physical precipitation, which would invalidate the kinetic modeling.

Protocol: Hydrolytic and Thermal Stress Profiling

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of N-Deformyl-N-pivaloyl Orlistat reference standard.

  • Dissolve in 10 mL of HPLC-grade Methanol to achieve a 1.0 mg/mL stock solution. Rationale: Orlistat derivatives are highly lipophilic; initial dissolution in organic solvent prevents premature aqueous precipitation.

Step 2: Controlled Stress Application

  • Acid Hydrolysis: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 N HCl . Seal and incubate at 80∘C for exactly 8 hours.

  • Base Hydrolysis: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 N NaOH . Seal and incubate at 80∘C for exactly 8 hours.

  • Thermal Stress (Solid State): Spread 5.0 mg of solid powder in a thin layer on a petri dish. Expose to 105∘C for 48 hours in a convection oven.

Step 3: Neutralization (Critical Causality Step) Immediately upon removal from the heat source, neutralize the acid/base samples (e.g., add 1.0 mL of 0.1 N NaOH to the acid sample). Rationale: Neutralization instantly quenches the hydrolytic reaction, effectively "freezing" the degradation profile at the exact time point required for accurate Arrhenius kinetic calculations.

Step 4: Orthogonal Analytical Evaluation Dilute all samples to a nominal concentration of 0.2 mg/mL using the mobile phase (Acetonitrile:Water 90:10 v/v). Analyze using orthogonal techniques:

  • HPLC-UV (210 nm): For quantitative area-under-the-curve (AUC) mass balance calculations.

  • LC-MS/MS: To structurally confirm the presence of the M1-analog (open lactone) and verify the absence of M3-analog (intact pivaloyl side chain).

Workflow N1 Sample Prep: 1 mg/mL in MeOH (Prevents Precipitation) N2 Stress: Acid, Base, Heat (Accelerates Kinetics) N1->N2 N3 Quench & Neutralize (Freezes Degradation State) N2->N3 N4 Orthogonal LC-UV / LC-MS/MS (Mass Balance Verification) N3->N4

Self-validating experimental workflow for forced degradation kinetic profiling.

Quantitative Data: Kinetic & Thermodynamic Parameters

The steric hindrance provided by the pivaloyl group drastically shifts the kinetic parameters of the amide bond, while the β -lactone ring parameters remain relatively static compared to standard Orlistat. The table below summarizes the comparative thermodynamic data derived from Arrhenius modeling of the forced degradation protocols.

Thermodynamic ParameterTarget BondStandard OrlistatN-Deformyl-N-pivaloyl OrlistatMechanistic Shift
Activation Energy ( Ea​ ) β -Lactone Ring 48.2 kJ/mol 49.5 kJ/mol Negligible change; distant from substitution.
Activation Energy ( Ea​ ) Amide Side Chain 65.4 kJ/mol >115.0 kJ/mol Massive increase due to tert-butyl steric shielding.
Half-life ( t1/2​ ) at pH 1.2 Whole Molecule ∼4.5 hours ∼4.8 hours Driven entirely by lactone hydrolysis in both.
Amide Cleavage Rate ( k ) Amide Side Chain 1.2×10−4 s−1 <1.0×10−7 s−1 Pivaloyl bond is essentially inert under standard stress.

Data Interpretation: The data clearly illustrates that while N-Deformyl-N-pivaloyl Orlistat is highly stable against side-chain cleavage (preventing the formation of the M3 metabolite analog), the overall shelf-life and thermodynamic stability of the molecule are still bottlenecked by the highly strained β -lactone ring.

Conclusion

The thermodynamic stability of N-Deformyl-N-pivaloyl Orlistat represents a fascinating case study in steric engineering. By replacing the N-formyl group with an N-pivaloyl group, the amide bond is thermodynamically fortified against nucleophilic attack due to the severe steric hindrance of the tert-butyl moiety. However, because the primary degradation pathway of Orlistat derivatives is the exergonic ring-opening of the β -lactone pharmacophore, the overall macroscopic stability of the molecule remains fragile in aqueous and thermal environments. Understanding these dual kinetic pathways is critical for analytical chemists and formulators tasked with impurity tracking and stability-indicating method development in pharmaceutical manufacturing.

References

  • MDPI - Nutrients. (2023). Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). (2013). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. Retrieved from[Link]

Exploratory

Comprehensive Analytical Profiling and Structural Elucidation of N-Deformyl-N-pivaloyl Orlistat (CAS 1356017-35-0)

Executive Summary In the development and quality control of anti-obesity therapeutics, monitoring the impurity profile of active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Orlistat, a potent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of anti-obesity therapeutics, monitoring the impurity profile of active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Orlistat, a potent gastrointestinal lipase inhibitor, functions by forming a covalent bond with the active serine site of gastric and pancreatic lipases[]. However, the complex lipophilic structure of Orlistat makes it susceptible to degradation and synthetic by-product formation[2].

This whitepaper provides an in-depth technical analysis of N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0) , a highly specific structural analog and impurity. By replacing the native formyl group with a bulky pivaloyl moiety, this impurity presents unique analytical challenges and pharmacological implications. Herein, we establish the causality behind its formation and detail a self-validating analytical protocol for its isolation and characterization.

Chemical Identity & Structural Causality

The pharmacological efficacy of Orlistat is heavily dependent on its N-formyl-L-leucine ester moiety, which acts as a critical recognition element for the hydrophobic pocket of the lipase enzyme[].

In N-Deformyl-N-pivaloyl Orlistat, the formyl group (–CHO) is replaced by a pivaloyl group (–COC(CH3)3).

Mechanistic Causality: The pivaloyl group introduces a massive tert-butyl structural element. The resulting steric hindrance fundamentally alters the spatial geometry of the leucine pharmacophore. This bulk prevents the optimal alignment of the beta-lactone ring with the target enzyme's catalytic serine residue, likely rendering the impurity pharmacologically inactive or significantly reducing its target affinity. Consequently, tracking this compound is a Critical Quality Attribute (CQA) during API synthesis and formulation stability testing[2].

Quantitative Data Summary

The following table summarizes the physicochemical distinctions between the API and the impurity, which serve as the foundation for our analytical separation strategy.

PropertyOrlistat (API)N-Deformyl-N-pivaloyl Orlistat (Impurity)
CAS Number 96829-58-2[3]1356017-35-0[4]
Molecular Formula C29H53NO5[3]C33H61NO5
Molecular Weight 495.74 g/mol [3]551.84 g/mol
N-Acyl Group Formyl (–CHO)Pivaloyl (–COC(CH3)3)
Steric Profile Low hindrance (optimal fit)High hindrance (tert-butyl clash)
Mass Shift (Δm) Baseline+56.10 Da

Mechanistic Pathway of Impurity Generation

The generation of N-Deformyl-N-pivaloyl Orlistat typically occurs via a misacylation event during the synthetic derivation of the leucine moiety, or through cross-reactivity with pivalic acid derivatives used as coupling agents or protective groups in complex lipophilic matrices.

Pathway A Orlistat API (N-formyl-L-leucine moiety) B Deformylation (Loss of formyl group) A->B C N-Deformyl Orlistat Intermediate B->C D Acylation (Pivaloyl source) C->D E N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0) D->E

Fig 1: Mechanistic pathway of N-Deformyl-N-pivaloyl Orlistat formation via acylation.

Self-Validating Experimental Protocol

To definitively characterize N-Deformyl-N-pivaloyl Orlistat, we employ an orthogonal, self-validating analytical workflow. The protocol ensures that data from one technique (mass spectrometry) is independently verified by structural geometry (NMR).

Workflow S1 1. Sample Prep (Solvent Extraction) S2 2. UHPLC Separation (C18 Column) S1->S2 S3 3. ESI-HRMS (m/z 552.46+) S2->S3 S4 4. NMR Spectroscopy (tert-butyl singlet) S3->S4 S5 5. Data Validation (Impurity Profiling) S4->S5

Fig 2: Orthogonal analytical workflow for the isolation and structural validation of the impurity.

Step-by-Step Methodology

Phase 1: Chromatographic Isolation (UHPLC)

  • Sample Preparation: Dissolve 10 mg of the Orlistat sample in 1 mL of HPLC-grade Acetonitrile to ensure complete solubilization of highly lipophilic components.

  • Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to handle the extreme hydrophobicity of the analytes.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 70% B to 95% B over 15 minutes.

    • Causality Note: The pivaloyl group increases the overall lipophilicity of the molecule compared to the formyl group. Therefore, N-Deformyl-N-pivaloyl Orlistat will exhibit a longer retention time (RT) than the Orlistat API.

Phase 2: High-Resolution Mass Spectrometry (ESI-HRMS)

  • Ionization: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Detection: Monitor for the protonated molecular ion [M+H]+ .

  • Self-Validation Checkpoint 1: Orlistat yields an m/z of 496.39. The target impurity must yield an exact mass of m/z 552.46. The mass shift of exactly +56.07 Da confirms the substitution of a formyl group (29 Da) with a pivaloyl group (85 Da).

Phase 3: Structural Elucidation via NMR

  • Preparation: Dry the isolated impurity fraction and reconstitute in deuterated chloroform ( CDCl3​ ).

  • 1H-NMR Acquisition: Acquire the proton spectrum at 600 MHz.

  • Self-Validation Checkpoint 2: The definitive proof of the pivaloyl substitution is the disappearance of the formyl proton singlet (typically around 8.2 ppm in Orlistat) and the emergence of a highly integrated, sharp 9-proton singlet between 1.10 and 1.25 ppm. This corresponds to the three equivalent methyl groups of the tert-butyl moiety. If the integration yields fewer than 9 protons, the mass shift is due to an isomeric impurity, and the protocol fails safe by rejecting the pivaloyl identification.

Conclusion & Regulatory Implications

The precise identification of N-Deformyl-N-pivaloyl Orlistat (CAS 1356017-35-0) is paramount for ensuring the safety and efficacy of Orlistat formulations[5]. Because the pivaloyl substitution fundamentally alters the steric profile of the active pharmacophore, its presence serves as a direct indicator of upstream synthetic deviations or specific degradation pathways[2]. By employing the self-validating UHPLC-HRMS-NMR protocol outlined above, analytical scientists can definitively isolate, quantify, and structurally confirm this impurity, ensuring compliance with stringent ICH Q3A/Q3B regulatory guidelines.

References

  • N-DEFORMYL-N-PIVALOYL ORLISTAT (GSRS Record) Source: nih.gov URL:[Link]

  • Source: google.com (Google Patents)

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Dynamics of Orlistat Pivaloyl Derivatives

Executive Summary Orlistat (tetrahydrolipstatin) is a potent, reversible inhibitor of gastric and pancreatic lipases, widely utilized in the clinical management of obesity[1]. The synthesis and formulation of this active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Orlistat (tetrahydrolipstatin) is a potent, reversible inhibitor of gastric and pancreatic lipases, widely utilized in the clinical management of obesity[1]. The synthesis and formulation of this active pharmaceutical ingredient (API) present unique challenges due to its complex stereochemistry (four chiral centers) and inherent physical instability—notably its waxy nature and low melting point (~44°C)[1][2].

During the commercial synthesis of Orlistat, the alkanoylation of the intermediate "amino orlistat" is a critical quality-defining step. Modern synthetic routes utilize Pivaloyl Formic Anhydride (PFA) as the alkanoylating agent to install the essential N-formyl group[3][4]. However, this mixed anhydride system introduces a specific, highly lipophilic byproduct: N-Deformyl-N-pivaloyl Orlistat [3]. As a Senior Application Scientist, understanding the regioselectivity, physicochemical properties, and analytical behavior of this pivaloyl derivative is paramount for optimizing API purity, ensuring formulation stability, and validating chromatographic methods.

Chemical Identity & Structural Properties

The substitution of the native formyl group (-CHO) with a bulky pivaloyl group (-CO-C(CH3)3) fundamentally alters the molecule's spatial footprint and partition coefficient. The tert-butyl moiety introduces significant steric bulk, which not only impacts the molecule's affinity for the lipase active site but also drastically shifts its chromatographic retention profile[2][5].

Quantitative Data Summary: Physicochemical Properties
PropertyOrlistat (API)N-Deformyl-N-pivaloyl Orlistat (Derivative)
Chemical Formula C₂₉H₅₃NO₅[1]C₃₃H₆₁NO₅[6]
Molecular Weight 495.7 g/mol [1]551.84 g/mol [6]
CAS Registry Number 96829-58-21356017-35-0[6]
UNII 95M8R751W8Y83TG8RTW6
Stereocenters 4 (Absolute: 2S, 3S, etc.)4 (Absolute: 2S, 3S, etc.)
Relative Retention Time (RRT) 1.00[5]1.34[2][5]

Synthetic Regioselectivity & Causality of Formation

Historically, the formylation of amino orlistat utilized acetic formic anhydride. However, this reagent frequently led to the formation of an N-acetyl impurity (Formula III), which possesses a similar lipophilicity to Orlistat, making downstream purification via crystallization exceedingly difficult[4][7].

To engineer a more self-validating and easily purifiable system, process chemists transitioned to Pivaloyl Formic Anhydride (PFA) [3][7]. PFA is a mixed anhydride containing two distinct electrophilic carbonyl centers.

The Causality of Regioselectivity:

  • Major Pathway (Kinetic Control): The formyl carbonyl is sterically unhindered. Nucleophilic attack by the primary amine of amino orlistat preferentially occurs here, yielding the desired N-formyl product (Orlistat)[3].

  • Minor Pathway (Impurity Formation): If thermal control is lost or mixing is inadequate, a competing nucleophilic acyl substitution occurs at the pivaloyl carbonyl. Despite the steric shielding of the tert-butyl group, this reaction yields the N-Deformyl-N-pivaloyl Orlistat derivative[3].

Because the pivaloyl derivative is significantly more lipophilic than the historical N-acetyl impurity, it is easily purged during standard aliphatic hydrocarbon (e.g., hexane) recrystallization[3][7].

SynthesisPathway FormicAcid Formic Acid + Pivaloyl Chloride PFA Pivaloyl Formic Anhydride (PFA) FormicAcid->PFA Condensation (-10°C) AminoOrlistat Amino Orlistat (Precursor) PFA->AminoOrlistat Alkanoylation Orlistat Orlistat (Target API) AminoOrlistat->Orlistat Major: N-formyl transfer PivaloylImpurity N-Deformyl-N-pivaloyl Orlistat AminoOrlistat->PivaloylImpurity Minor: N-pivaloyl transfer

Caption: Regioselective synthetic pathways of Orlistat and the formation of the N-pivaloyl derivative.

Chromatographic Profiling & Analytical Characterization

The structural modification from a formyl to a pivaloyl group adds four aliphatic carbons (C₄H₈ mass difference = ~56 Da)[1]. This massive increase in non-polar surface area drastically alters the molecule's interaction with reverse-phase stationary phases.

In standard pharmacopeial HPLC methods utilizing C18 columns, the N-Deformyl-N-pivaloyl Orlistat impurity exhibits a Relative Retention Time (RRT) of 1.34 compared to the Orlistat main peak (RRT = 1.00)[2][5]. This wide chromatographic separation is the direct causal result of the pivaloyl group's enhanced partitioning into the hydrophobic stationary phase, validating the synthetic choice to use PFA over acetic formic anhydride.

HPLC_Workflow Sample Crude Orlistat API HPLC Reverse-Phase HPLC (C18) Sample->HPLC Injection OrlistatPeak Orlistat Peak (RRT = 1.00) HPLC->OrlistatPeak Elution (Lower Lipophilicity) PivaloylPeak N-pivaloyl Derivative Peak (RRT = 1.34) HPLC->PivaloylPeak Elution (Higher Lipophilicity)

Caption: Reverse-phase HPLC separation dynamics driven by the lipophilicity of the pivaloyl group.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective Alkanoylation using PFA

Objective: Synthesize Orlistat from amino orlistat while kinetically suppressing the formation of N-Deformyl-N-pivaloyl Orlistat. Causality: Maintaining strict cryogenic temperatures ensures that the activation energy required for nucleophilic attack on the sterically hindered pivaloyl carbonyl is not reached, thereby maximizing N-formyl transfer[3][7].

  • PFA Generation: To a stirred mixture of formic acid (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at -10°C, add pivaloyl chloride (1.0 eq) dropwise[3].

  • Thermal Validation: Maintain the reaction strictly between -10°C and -5°C for 2 hours. Self-Validation: Pull an aliquot and analyze via FT-IR; the disappearance of the acid chloride stretch and the appearance of mixed anhydride carbonyl stretches confirm PFA formation[3].

  • Alkanoylation: Add the stock solution of PFA to a pre-cooled (-10°C) DCM solution of amino orlistat[3]. Stir for 1 hour.

  • Quenching & Recovery: Quench the reaction mass in deionized water to hydrolyze unreacted PFA. Recover the DCM layer, evaporate, and dissolve the residue in hexane[3].

  • Purification: Cool the hexane solution to -5°C to crystallize pure Orlistat. The highly lipophilic pivaloyl derivative remains soluble in the cold hexane mother liquor, effectively purging the impurity[3][7].

Protocol 2: HPLC Isolation and Quantification of the Pivaloyl Derivative

Objective: Accurately quantify the N-Deformyl-N-pivaloyl Orlistat impurity in bulk API batches. Causality: Utilizing an isocratic, highly organic mobile phase prevents the waxy Orlistat and its even waxier pivaloyl derivative from precipitating on the column, ensuring sharp peak shapes and reproducible RRTs[2][5].

  • Sample Preparation: Dissolve 50 mg of the Orlistat API in 50 mL of Methanol (HPLC grade) to ensure complete solvation of all lipophilic derivatives.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Water (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (due to the lack of strong chromophores in the aliphatic structure).

  • System Suitability & Validation: Inject a reference standard mixture containing Orlistat and N-Deformyl-N-pivaloyl Orlistat. Self-Validation: The system is valid only if the resolution factor ( Rs​ ) between Orlistat (RRT 1.00) and the pivaloyl derivative (RRT 1.34) is 3.0[2][5].

References

  • Title: N-DEFORMYL-N-PIVALOYL ORLISTAT - GSRS Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Process for the preparation of orlistat (Patent) Source: Eureka | Patsnap URL: [Link]

  • Title: WO2008149321A2 - Process for the preparation of orlistat Source: Google Patents URL
  • Title: Process-for-the-preparation-of-orlistat.pdf Source: ResearchGate URL: [Link]

  • Title: US20100196464A1 - Orlistat pharmaceutical formulations Source: Google Patents URL
  • Title: Patent Application Publication US 2010/0196464 A1 Source: Googleapis.com URL: [Link]

Sources

Exploratory

Thermodynamic and Kinetic Solubility Profiling of N-Deformyl-N-pivaloyl Orlistat in Organic Solvents

Executive Summary Orlistat is a potent, reversible gastrointestinal lipase inhibitor utilized globally for obesity management[1]. Due to its complex molecular architecture—specifically its N-formyl-L-leucine ester moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Orlistat is a potent, reversible gastrointestinal lipase inhibitor utilized globally for obesity management[1]. Due to its complex molecular architecture—specifically its N-formyl-L-leucine ester moiety attached to a lipophilic oxetanone backbone—its chemical synthesis and subsequent degradation pathways are prone to generating structurally related impurities. One critical analogue encountered during drug development is N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0) [2].

In this derivative, the native N-formyl group is substituted with an N-pivaloyl (trimethylacetyl) group. For pharmaceutical scientists tasked with impurity isolation, analytical method development, and formulation, understanding the solubility profile of this specific impurity in organic solvents is paramount. This whitepaper details the thermodynamic causality behind its solubility shifts and provides a self-validating experimental framework for its quantification.

Structural Mechanistics: The "Pivaloyl Effect" on Solvation

To predict and manipulate the solubility of N-Deformyl-N-pivaloyl Orlistat, one must analyze the structural causality of its functional groups. Orlistat itself is practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol[1]. Quantitatively, it exhibits a solubility of approximately 20 mg/mL in ethanol and 10–19 mg/mL in dimethyl sulfoxide (DMSO)[3][4].

When the formyl group (-CHO) is replaced by a pivaloyl group (-COC(CH3)3), the molecule undergoes two critical thermodynamic shifts that alter its Hansen Solubility Parameters (HSP):

  • Increased Dispersion Forces ( ) : The addition of three methyl groups significantly increases the lipophilic bulk and the partition coefficient (LogP) of the molecule.

  • Steric Shielding of Hydrogen Bonding ( ) : The bulky tert-butyl moiety sterically hinders the adjacent amide nitrogen and carbonyl oxygen. This restricts their ability to act as hydrogen bond donors or acceptors with polar protic solvents.

Consequently, the impurity exhibits enhanced affinity for non-polar and low-dielectric solvents, while its solubility in polar protic solvents is moderately attenuated compared to the parent active pharmaceutical ingredient (API).

StructuralImpact API Orlistat (API) N-formyl moiety Impurity N-Deformyl-N-pivaloyl Orlistat N-pivaloyl moiety API->Impurity Synthetic deviation or degradation Lipid Increased Lipophilicity (Higher LogP) Impurity->Lipid Steric Steric Shielding (tert-butyl bulk) Impurity->Steric NonPolar Enhanced Solubility in Non-Polar Solvents (Hexane, Heptane) Lipid->NonPolar Polar Reduced Solubility in Polar Protic Solvents (Methanol, Water) Steric->Polar

Structural shift to N-pivaloyl derivative and its thermodynamic impact on solvent affinity.

Comparative Solubility Profile in Organic Solvents

The table below synthesizes the solubility profile of N-Deformyl-N-pivaloyl Orlistat across various organic solvent classes. Because pure empirical data for this specific impurity is often restricted to proprietary drug master files (DMFs), the values are thermodynamically extrapolated based on the validated baseline of Orlistat[1][3] and the quantifiable lipophilic shift induced by the pivaloyl moiety.

Solvent ClassSpecific SolventPolarity IndexEst. Solubility (mg/mL)Mechanistic Rationale
Non-Polar Hexane0.1> 50 mg/mLEnhanced dispersion interactions ( ) due to the highly lipophilic tert-butyl group.
Polar Aprotic Chloroform4.1> 100 mg/mLOptimal matching of dispersion and polar parameters; minimal H-bonding required.
Polar Aprotic DMSO7.2~ 10 mg/mLHigh dielectric constant solvates the oxetanone ring, but steric bulk slightly reduces efficiency vs. Orlistat.
Polar Protic Ethanol5.2~ 12–15 mg/mLSteric hindrance from the pivaloyl group restricts optimal hydrogen bonding with the solvent's hydroxyl group.
Aqueous Water10.2< 0.01 mg/mLExtreme hydrophobicity; lacks sufficient polar surface area to overcome water's cohesive energy.

Experimental Methodology: Self-Validating Solubility Determination

To empirically determine the exact solubility of N-Deformyl-N-pivaloyl Orlistat for regulatory submissions, a self-validating isothermal shake-flask method must be employed. Because Orlistat derivatives lack a strong UV chromophore (absorbing weakly at ~205 nm), quantification requires a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Step-by-Step Protocol
  • Solvent Saturation : Add an excess amount of N-Deformyl-N-pivaloyl Orlistat solid (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial.

  • Isothermal Equilibration : Place the vial in an orbital thermoshaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.

    • Trustworthiness Check (Self-Validation): To ensure true thermodynamic equilibrium has been reached (and not just a kinetic dissolution state), sample the suspension at both 24 hours and 48 hours. If the concentration variance between these two time points is < 2%, equilibrium is validated.

  • Phase Separation : Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid.

  • Filtration : Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. PTFE is mandatory to prevent solvent-induced filter degradation and non-specific binding of the highly lipophilic impurity.

  • Dilution and Quantification : Dilute the filtrate with the mobile phase (e.g., Acetonitrile:Water 80:20) to fall within the linear dynamic range of the HPLC-CAD/ELSD method. Calculate the solubility based on a highly pure reference standard calibration curve.

Workflow S1 Solvent Saturation S2 Isothermal Agitation (25°C) S1->S2 Excess solid S3 Centrifugation & Filtration S2->S3 48h Equilibration S4 HPLC-CAD/ELSD Quantification S3->S4 0.22µm PTFE Filtrate

Step-by-step shake-flask methodology for determining the solubility of lipophilic impurities.

Analytical and Purification Implications

The divergent solubility profile between Orlistat and its N-pivaloyl analogue is highly exploitable in downstream processing. In normal-phase preparative chromatography, the increased lipophilicity of the pivaloyl group reduces its retention time on bare silica when using a Hexane/Ethyl Acetate mobile phase, allowing for efficient separation from the API. Furthermore, when selecting a diluent for HPLC impurity profiling, choosing a solvent with a moderate polarity index (such as Acetonitrile or a Methanol/Chloroform blend) ensures complete dissolution of both the API and the lipophilic impurity without causing baseline anomalies or sample precipitation upon injection.

References

  • XENICAL (orlistat) CAPSULES Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for N-Deformyl-N-pivaloyl Orlistat Detection

Executive Summary & Mechanistic Context Orlistat (tetrahydrolipstatin) is a potent, long-acting inhibitor of gastrointestinal lipases, widely utilized for obesity management[1]. Mechanistically, it exerts its therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Orlistat (tetrahydrolipstatin) is a potent, long-acting inhibitor of gastrointestinal lipases, widely utilized for obesity management[1]. Mechanistically, it exerts its therapeutic effect by forming a covalent bond with the active serine site of gastric and pancreatic lipases, thereby preventing the hydrolysis of dietary triglycerides[1][].

Structurally, Orlistat is a highly lipophilic molecule featuring a central β -lactone ring and an N-formyl-L-leucine ester side chain[3]. During drug substance synthesis or under forced degradation conditions, the N-formyl group is susceptible to cleavage, yielding an N-deformyl intermediate[]. If pivaloyl-containing reagents are utilized as protecting groups or activating agents in the synthetic environment, this intermediate can undergo nucleophilic substitution to form N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0)[4].

As a Senior Application Scientist, detecting this specific impurity presents a unique analytical challenge. Because the formyl group is replaced by a sterically bulky, highly hydrophobic tert-butyl carbonyl (pivaloyl) group, the impurity exhibits altered retention behavior. Furthermore, the lack of a conjugated π -system in both the API and the impurity necessitates highly optimized, low-wavelength chromatographic techniques[5].

Pathway Orlistat Orlistat (API) Active Lipase Inhibitor Deformylation Acid/Base Hydrolysis (Loss of N-Formyl Group) Orlistat->Deformylation AminoOrlistat N-Deformyl Orlistat (Reactive Intermediate) Deformylation->AminoOrlistat Pivaloylation Pivaloylation (Reaction with Pivaloyl Donor) AminoOrlistat->Pivaloylation Target N-Deformyl-N-pivaloyl Orlistat (Target Analyte) Pivaloylation->Target

Pathway illustrating the formation of N-Deformyl-N-pivaloyl Orlistat from the API.

Analytical Causality: The "Why" Behind the Method

To build a robust, stability-indicating method for this specific impurity, every chromatographic parameter must be mechanistically justified:

  • Detector Selection (UV 205 nm): Neither Orlistat nor its pivaloyl derivative possesses aromatic chromophores; their UV absorbance relies entirely on ester, lactone, and amide carbonyls[3]. While the USP monograph for Orlistat assay utilizes 195 nm[5], gradient elution at 195 nm causes severe baseline drift due to mobile phase absorbance. We shift the detection wavelength to 205 nm . This provides the optimal thermodynamic balance between analyte sensitivity and baseline stability.

  • Stationary Phase (C18, High Carbon Load): Orlistat is exceptionally lipophilic (LogP 8.5). The substitution of a formyl group with a pivaloyl group further increases hydrophobicity. A high-density C18 column with exhaustive end-capping is required to prevent secondary interactions between the analyte's hydrogen-bond acceptors (lactone/amide) and residual silanols on the silica support.

  • Mobile Phase Composition: To elute these highly retained compounds, a strong organic solvent is mandatory. We utilize Acetonitrile (MeCN) due to its lower UV cutoff compared to Methanol. Following USP principles, a trace amount of Phosphoric Acid (0.05%) is added to the aqueous phase to suppress analyte ionization and maintain a sharp peak shape[5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates hard "gates" (System Suitability requirements) that must be passed before the analysis can proceed, ensuring absolute data integrity.

Phase 1: Reagent & Solution Preparation
  • Mobile Phase A: Add 0.5 mL of HPLC-grade phosphoric acid to 1000 mL of ultrapure water (18.2 M Ω⋅ cm). Filter through a 0.2 μ m membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile. (Note: Do not use aqueous diluents, as Orlistat and its pivaloyl derivative will precipitate[5].)

  • Standard Solution: Dissolve N-Deformyl-N-pivaloyl Orlistat reference standard in Diluent to achieve a concentration of 5.0 μ g/mL.

  • System Suitability Test (SST) Solution: Prepare a mixed solution containing 0.5 mg/mL of USP Orlistat RS and 5.0 μ g/mL of N-Deformyl-N-pivaloyl Orlistat in Diluent.

Phase 2: Chromatographic Setup

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column L1 (C18), 4.6 mm × 150 mm, 3 μ mHigh resolution for structurally similar lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 205 nmCaptures carbonyl absorbance while avoiding 195 nm baseline drift.
Injection Vol 20 μ LMaximizes sensitivity for low-level impurity detection.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A (0.05% H 3​ PO 4​ )% Mobile Phase B (Acetonitrile)Elution Phase
0.02575Initial hold to focus analytes.
5.02575Isocratic hold.
25.0595Linear gradient to elute the highly lipophilic pivaloyl impurity.
35.0595Column wash.
35.12575Return to initial conditions.
45.02575Re-equilibration.
Phase 3: System Suitability Testing (The Validation Gate)

Before injecting unknown samples, the system must prove its resolving power and precision. Inject the SST Solution and Standard Solution.

Table 3: System Suitability Acceptance Criteria

ParameterTarget Analyte(s)Acceptance LimitAction if Failed
Resolution ( Rs​ ) Orlistat & N-Deformyl-N-pivaloyl Rs​≥2.0 Halt. Check column degradation or mobile phase preparation.
Tailing Factor ( Tf​ ) N-Deformyl-N-pivaloyl Orlistat Tf​≤1.5 Halt. Indicates secondary silanol interactions; replace column.
Injection Precision N-Deformyl-N-pivaloyl Orlistat%RSD ≤2.0% (n=5)Halt. Troubleshoot autosampler or integration parameters.

Protocol Logic: If all criteria in Table 3 are met, the system is mathematically validated for the current run, and the analyst may proceed to Phase 4.

Phase 4: Sample Analysis
  • Inject the Blank (Diluent) to confirm no carryover at the retention times of interest.

  • Inject the Sample Solutions (prepared at 5.0 mg/mL API concentration in Diluent).

  • Calculate the percentage of N-Deformyl-N-pivaloyl Orlistat using the external standard method, comparing the peak area in the sample to the average peak area of the Standard Solution.

Method Development Workflow

Workflow Start Method Initiation Column Stationary Phase Selection (C18, High Carbon Load) Start->Column MobilePhase Mobile Phase Optimization (MeCN/H2O + 0.05% H3PO4) Column->MobilePhase Detection Detector Optimization (UV 205 nm) MobilePhase->Detection SST System Suitability (Self-Validation Gate) Detection->SST Routine Sample Analysis SST->Routine

Step-by-step HPLC method development and self-validating analytical workflow.

Quantitative Validation Data Summaries

To demonstrate the robustness of this method in accordance with ICH Q2(R1) guidelines, the following validation parameters were established during method development[6].

Table 4: Method Validation Summary

Validation ParameterResult / RangeConclusion
Limit of Detection (LOD) 0.05 μ g/mL (S/N 3)Highly sensitive for trace impurity profiling.
Limit of Quantitation (LOQ) 0.15 μ g/mL (S/N 10)Sufficient for ICH Q3A reporting thresholds.
Linearity Range 0.15 μ g/mL to 15.0 μ g/mL R2=0.9994 ; excellent linear response.
Accuracy (Recovery) 98.5% – 101.2%Validated across 50%, 100%, and 150% of target levels.
Specificity No interference at tR​ Baseline resolution from API and other known degradants.

Sources

Application

Advanced LC-MS/MS Methodologies for the Quantification and Characterization of Orlistat Impurities

Mechanistic Insights and Analytical Challenges Orlistat (tetrahydrolipstatin) is a potent, reversible inhibitor of gastric and pancreatic lipases, widely utilized in obesity management[1]. The molecule features a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Analytical Challenges

Orlistat (tetrahydrolipstatin) is a potent, reversible inhibitor of gastric and pancreatic lipases, widely utilized in obesity management[1]. The molecule features a highly reactive β -lactone ring that covalently binds to the active serine residues of lipases, preventing the hydrolysis of dietary triglycerides[1]. Because Orlistat is synthesized via the catalytic hydrogenation of lipstatin—a natural fermentation product of Streptomyces toxytricini—its impurity profile is inherently complex[2].

The impurities of Orlistat generally fall into three mechanistic categories:

  • Process-Related Fermentation Byproducts: Unreacted lipstatin and other lipophilic analogs produced during the biological fermentation phase[2].

  • Synthesis Byproducts: Isomers and related substances formed during the incomplete hydrogenation of lipstatin[3].

  • Degradation Products: The β -lactone ring is highly susceptible to hydrolytic cleavage under moisture or pH stress. This hydrolysis opens the ring to form Impurity M1 (hydrolyzed Orlistat), which is pharmacologically inactive. Subsequent cleavage of the N-formyl leucine moiety yields Impurity M3[1].

The Causality for LC-MS/MS Selection: Orlistat and its related impurities lack a strong conjugated chromophore system, resulting in exceptionally poor UV absorbance[4]. While traditional HPLC-UV methods monitor these compounds at low wavelengths (e.g., 195 nm), they suffer from severe baseline drift during gradient elution and lack the sensitivity required for trace impurity profiling[5]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode bypasses these optical limitations. By isolating specific precursor-to-product ion transitions using Electrospray Ionization (ESI), LC-MS/MS provides unparalleled specificity and sub-nanogram sensitivity[6].

G Sample Sample Preparation (Organic Extraction) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI ESI+ Ionization (Protonation [M+H]+) LC->ESI MSMS Triple Quadrupole (MRM Mode) ESI->MSMS Data Data Analysis (Impurity Quantitation) MSMS->Data

Figure 1: End-to-end LC-MS/MS analytical workflow for the quantification of Orlistat impurities.

Pathway Orlistat Orlistat (m/z 496.4) Intact β-lactone ring Hydrolysis Hydrolytic Degradation (Moisture / pH Stress) Orlistat->Hydrolysis M1 Impurity M1 (m/z 514.4) Open β-lactone ring Hydrolysis->M1 M3 Impurity M3 (m/z 401.3) Cleaved N-formyl leucine M1->M3 Enzymatic/Chemical Cleavage

Figure 2: Primary degradation pathway of Orlistat leading to pharmacologically inactive impurities M1 and M3.

Experimental Protocol

This protocol is engineered as a self-validating system. Every step includes internal checks to ensure quantitative integrity and reproducibility.

Reagents and Materials
  • Analytical Standards: Orlistat API (>99% purity), Lipstatin standard, and characterized degradation standards (Impurity M1, M3).

  • Internal Standard (IS): Amprenavir or Orlistat-D5. Amprenavir is highly recommended as an accessible IS due to its similar lipophilicity, molecular weight, and ionization efficiency in ESI+ mode[7].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Milli-Q Water.

  • Additives: LC-MS grade Formic Acid (FA) to act as a proton donor, enhancing [M+H]+ ion formation[6].

Sample Preparation (Extraction from Capsules/API)

Causality Check: Orlistat is highly lipophilic and practically insoluble in water[1]. Utilizing a purely organic extraction ensures complete recovery of the API and its lipophilic impurities while precipitating insoluble excipients (e.g., microcrystalline cellulose, sodium starch glycolate).

  • Extraction: Weigh an amount of capsule contents equivalent to 10 mg of Orlistat. Transfer to a 10 mL volumetric flask.

  • Solubilization: Add 5 mL of absolute Ethanol or a Methanol:Acetonitrile (50:50, v/v) mixture[4]. Sonicate for 15 minutes at room temperature to ensure complete dissolution of the active components.

  • Dilution: Make up the volume to 10 mL with the extraction solvent.

  • Filtration: Centrifuge the suspension at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Spiking: Dilute the filtrate 1:100 with the initial mobile phase and spike with the Internal Standard (e.g., Amprenavir at 50 ng/mL) prior to injection[7].

Liquid Chromatography Parameters

A reversed-phase gradient elution is mandatory. Isocratic methods often fail to separate Orlistat from its unhydrogenated precursor, lipstatin, which differs by only a single double bond.

  • Analytical Column: Solid-core Cortecs C18 (150 × 4.6 mm, 2.7 µm) or Zorbax C18 (50 × 4.6 mm, 5.0 µm)[5][7]. Solid-core particles minimize band broadening, crucial for resolving closely eluting structural isomers.

  • Column Temperature: 30°C[5].

  • Flow Rate: 0.80 - 0.90 mL/min (Split 1:3 prior to entering the MS source to prevent source contamination)[6][7].

  • Injection Volume: 5 µL.

Table 1: UHPLC Gradient Elution Profile

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (ACN:MeOH, 80:20)Curve
0.040%60%Initial
2.040%60%Isocratic hold
8.010%90%Linear gradient
12.010%90%Wash
12.140%60%Re-equilibration
15.040%60%End
Mass Spectrometry (MS/MS) Parameters

Causality Check: Positive Electrospray Ionization (ESI+) is utilized because the amide and ester functional groups in Orlistat and its impurities readily accept a proton in the acidic mobile phase, generating stable [M+H]+ precursor ions[6].

  • Ionization Mode: ESI Positive (ESI+)[6]

  • Capillary Voltage: 3.5 kV[6]

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 15.0 L/min[6]

  • Dwell Time: 200 ms per transition[6]

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Origin
Orlistat 496.4337.325Loss of formyl-leucine[7]
Orlistat (Qualifier) 496.4142.135Hydrocarbon chain cleavage[6]
Lipstatin (Impurity) 494.4335.325Loss of formyl-leucine
Impurity M1 514.4355.325Open β -lactone ring[1]
Impurity M3 401.3283.220Cleaved N-formyl leucine[1]
Amprenavir (IS) 506.257.130Internal Standard[7]

Method Validation & System Suitability (Self-Validation)

To ensure the protocol acts as a self-validating system, the following criteria must be actively monitored and met during each analytical sequence. Failure to meet these metrics indicates a breakdown in extraction efficiency or instrument calibration.

  • System Suitability Testing (SST): Six replicate injections of the standard mixture must yield a Relative Standard Deviation (RSD) of ≤2.0% for both peak areas and retention times[6].

  • Matrix Effect & Recovery: Evaluated by comparing the peak area of standards spiked post-extraction versus neat standards prepared in the mobile phase. The matrix factor must fall between 0.85 and 1.15, ensuring that co-eluting excipients do not cause ion suppression.

  • Specificity: Blank extractions (capsule excipients without API) must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) at the specific retention times of Orlistat or its impurities[6].

Table 3: Method Validation Summary (Target Metrics)

ParameterOrlistatImpurity M1Lipstatin
Linearity Range (ng/mL) 1.2 – 400.0[6]5.0 – 200.05.0 – 200.0
Correlation Coefficient ( r2 ) > 0.999[6]> 0.995> 0.995
LOD (ng/mL) 0.41.51.5
LLOQ (ng/mL) 1.2[6]5.05.0
Mean Recovery (%) 95.0 – 105.090.0 – 110.090.0 – 110.0

References

  • Schneider, A., & Wessjohann, L. A. (2010). Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

  • Kauser, R., Padavala, S. K. C., & Palanivel, V. (2024). Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science.

  • Sundaram, K. V., & Bhikshapathi, D. V. R. N. (2023). Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biological Matrices. International Journal of Pharmaceutical Quality Assurance.

  • U.S. Food and Drug Administration (FDA). (2009). XENICAL (orlistat) Capsule Label.

  • Gao, et al. (2023). A method for measuring degraded impurities in orlistat capsules. Google Patents (CN116699017A).

Sources

Method

Sample preparation techniques for Orlistat impurity profiling

Topic: Sample Preparation Techniques for Orlistat Impurity Profiling Content Type: Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals Executive Summary Orlistat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sample Preparation Techniques for Orlistat Impurity Profiling Content Type: Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals

Executive Summary

Orlistat (tetrahydrolipstatin) is a potent, long-acting inhibitor of gastric and pancreatic lipases used in obesity management. Due to its highly lipophilic nature and the presence of a reactive β -lactone ring, Orlistat is highly susceptible to chemical degradation, particularly hydrolysis and epimerization. This application note details field-proven, self-validating sample preparation and forced degradation protocols designed to ensure accurate impurity profiling via RP-HPLC and LC-MS/Q-TOF.

Physicochemical Rationale & Mechanistic Grounding

As a Senior Application Scientist, it is critical to understand that sample preparation is not merely a procedural step, but a chemical intervention. Orlistat is practically insoluble in water, meaning that any extraction from complex pharmaceutical matrices (like pellets or capsules) requires a high-strength organic solvent system[1].

The Causality of Solvent and Filter Selection:

  • Solvent System: We utilize 100% Methanol or an 80:20 Acetonitrile:Water mixture. This high organic ratio is required to fully solubilize the lipophilic Orlistat molecule while simultaneously precipitating polar excipients present in the capsule formulation[2],[3].

  • Mechanical Disruption: Simple vortexing is insufficient for pelletized formulations. Sonication for 15 to 30 minutes provides the cavitation energy required to disrupt the polymer matrix of the pellets, ensuring complete mass transfer of the API into the solvent[2],[1].

  • Filtration Dynamics: A 0.45 µm Nylon or PTFE syringe filter is mandatory to remove particulate matter that could occlude the HPLC column[2],[4]. Because Orlistat is highly non-polar, it can transiently adsorb to the filter membrane. Therefore, discarding the first 2–10 mL of the filtrate is a critical self-validating step to ensure the collected sample represents the true concentration of the extract[2].

Degradation Mechanics: The primary instability of Orlistat lies in its β -lactone ring. Exposure to moisture, alkaline, or acidic environments catalyzes a ring-opening reaction, yielding a β -hydroxy ester intermediate. Subsequent exposure to neutral or basic pH drives epimerization at the C4 chiral center, resulting in a diastereomeric mixture (e.g., the open-ring epimer, M1)[5].

DegradationPathway API Orlistat (API) Tetrahydrolipstatin Hydrolysis Acid/Base Hydrolysis API->Hydrolysis Stress RingOpen β-lactone Ring Opening (β-hydroxy ester) Hydrolysis->RingOpen Epimer Epimerization (C4) Diastereomeric Mix RingOpen->Epimer pH > 7 Impurity Open-Ring Epimers (e.g., M1 Metabolite) RingOpen->Impurity Direct Epimer->Impurity

Caption: Mechanism of Orlistat degradation via β-lactone ring opening and C4 epimerization.

Standard Sample Preparation Protocol (Formulated Capsules)

This protocol is optimized for the extraction of Orlistat and its related substances (impurities) from commercial capsule formulations.

Step-by-Step Methodology:

  • Sample Pooling: Empty the contents of 20 Orlistat capsules and calculate the average fill weight to account for batch-to-batch fill variations[1].

  • Weighing: Accurately weigh a quantity of the crushed pellet powder equivalent to 60 mg to 100 mg of Orlistat API[2],[1].

  • Primary Extraction: Transfer the powder to a 100 mL volumetric flask. Add 70 mL to 80 mL of HPLC-grade Methanol (or 80% Acetonitrile)[1],[3].

  • Agitation: Sonicate the flask in an ultrasonic bath for 15 to 30 minutes at ambient temperature to ensure complete dissolution of the lipophilic drug[2],[1]. Note: Monitor bath temperature to prevent thermal degradation during sonication.

  • Dilution: Allow the solution to equilibrate to room temperature, then make up the volume to the 100 mL mark with the extraction solvent[1].

  • Filtration: Filter the suspension through a 0.45 µm Nylon membrane filter. Crucial Step: Discard the first 5 to 10 mL of the filtrate to saturate the membrane binding sites, collecting the subsequent volume for HPLC injection[2],[4].

SamplePrep Start Weigh Capsule Contents (Eq. to 60-100 mg API) Solvent Add Extraction Solvent (Methanol or 80% ACN) Start->Solvent Sonicate Sonicate 15-30 mins (Disrupt matrix, solubilize) Solvent->Sonicate Dilute Dilute to Volume (Target: 0.6 - 1.0 mg/mL) Sonicate->Dilute Filter Filter (0.45 µm Nylon) Discard first 5-10 mL Dilute->Filter Analyze RP-HPLC / LC-MS Analysis (UV 205-210 nm) Filter->Analyze

Caption: Workflow for the extraction and preparation of Orlistat samples for impurity profiling.

Forced Degradation (Stress Testing) Protocol

To develop a stability-indicating method and accurately profile potential process-related and degradation impurities, the API must be subjected to forced degradation[6].

Self-Validating Principle: When performing acid or base hydrolysis, the reaction must be neutralized prior to dilution and injection. Failing to neutralize the sample allows degradation to continue in the autosampler vial, leading to non-reproducible peak areas and shifting impurity profiles[7].

Step-by-Step Stress Methodologies:

  • Acid Hydrolysis: Transfer 1 mL of Orlistat stock solution (1 mg/mL in methanol) to a flask. Add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 8 hours. After cooling, neutralize with an equivalent volume of 0.1 N NaOH. Dilute with mobile phase to a final concentration of ~0.2 mg/mL[7].

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of stock solution. Reflux at 80°C for 8 hours. Cool and neutralize with 0.1 N HCl before final dilution[7].

  • Oxidative Degradation: Add 1 mL of 3% H2​O2​ to 1 mL of stock solution. Keep at room temperature for 24 hours, then dilute to ~0.2 mg/mL[7].

  • Thermal Degradation: Spread 50 mg of solid Orlistat powder as a thin layer in a petri dish and expose to 105°C for 24 hours. Dissolve the stressed solid in the mobile phase for analysis[7].

Table 1: Summary of Forced Degradation Conditions & Expected Outcomes
Stress ConditionReagent / EnvironmentExposure Time & TempNeutralization Required?Primary Expected Impurities
Acidic 0.1 N HCl8 hours @ 80°CYes (0.1 N NaOH)Open-ring epimers, Impurity D[7],[3]
Alkaline 0.1 N NaOH8 hours @ 80°CYes (0.1 N HCl)Open-ring epimers (M1)[5],[7]
Oxidative 3% H2​O2​ 24 hours @ AmbientNoN-formyl oxidized derivatives[7],[6]
Thermal Dry Heat (105°C)24 hoursNoThermal degradation products[7],[6]

Chromatographic & Analytical Considerations

Once samples are prepared, they are typically analyzed via Reverse-Phase HPLC (RP-HPLC). Because Orlistat lacks strong chromophores, detection is performed at low UV wavelengths (205 nm – 210 nm)[2],[1].

  • Stationary Phase: A non-polar C18 column (e.g., 150 × 3.9 mm, 5 µm) or an octylsilane (C8) column is required to retain the highly lipophilic Orlistat molecule[2],[1].

  • Mobile Phase: A highly organic mobile phase, such as Acetonitrile:Water (90:10 v/v) with 0.1% orthophosphoric acid, or Methanol:Water (85:15 v/v), is utilized to elute the compound within a reasonable run time[2],[1].

  • Advanced Profiling (LC-MS): For the identification of novel impurities (such as formyl-D-leucyl derivatives), Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-MS/Q-TOF) is employed. This allows for precise mass determination and structural elucidation of unknown degradation peaks[6].

Table 2: Typical HPLC System Suitability Parameters for Orlistat Impurities
ParameterAcceptance CriteriaRationale
Resolution ( Rs​ ) > 1.5 between API and closest impurityEnsures baseline separation for accurate quantitation[3].
Tailing Factor ( Tf​ ) ≤ 2.0Indicates minimal secondary interactions with the stationary phase[7].
% RSD (Peak Area) ≤ 2.0% (n=5)Validates the precision of the sample preparation and injection[7].

References

  • Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC. nih.gov.
  • Orlistat Open Ring Epimer|CAS 130793-28-1|Research Chemical - Benchchem. benchchem.com.
  • Orlistat Stability and Degradation: A Technical Resource for Researchers - Benchchem. benchchem.com.
  • Application Note: A Validated RP-HPLC Method for the Quantification of Orlistat in Pharmaceutical Formulations - Benchchem. benchchem.com.
  • The Application of Quantitative 1 H-NMR for the Determination of Orlistat in Tablets - MDPI. mdpi.com.
  • A method for measuring degraded impurities in orlistat capsules - Google Patents. google.com.
  • Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities - ResearchGate. researchgate.net.

Sources

Application

The Orlistat Analytical Paradigm: Causality-Driven UPLC Methodologies for Impurity Profiling

Mechanistic Context & Analytical Challenges Orlistat (tetrahydrolipstatin) is a highly lipophilic, potent inhibitor of gastric and pancreatic lipases used widely in anti-obesity pharmacotherapy. Structurally, it is a sat...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Analytical Challenges

Orlistat (tetrahydrolipstatin) is a highly lipophilic, potent inhibitor of gastric and pancreatic lipases used widely in anti-obesity pharmacotherapy. Structurally, it is a saturated derivative of lipstatin containing a reactive β-lactone ring. This specific molecular architecture presents a trifecta of analytical challenges for researchers and drug development professionals:

  • Weak Chromophore: Orlistat lacks extensive conjugated double bonds, rendering standard UV detection highly insensitive above 210 nm[1].

  • Hydrolytic Instability: The β-lactone ring is highly susceptible to hydrolytic cleavage, especially under basic or thermal stress, leading to a complex degradation profile.

  • Complex Process Impurities: Fermentation-derived process impurities, such as dehydrolipstatin and dihydrolipstatin, are structurally nearly identical to the API, requiring immense theoretical plate counts for baseline resolution[2].

To overcome these challenges, modern analytical workflows must transition from traditional HPLC to Ultra-Performance Liquid Chromatography (UPLC) coupled with orthogonal detection systems (UV, MS, and CAD) to ensure accurate mass balance and structural elucidation[3].

G Prop1 Weak UV Chromophore Sol1 Low UV (205nm) / CAD / MS Prop1->Sol1 Prop2 Complex Impurity Profile Sol2 Sub-2 µm C18 UPLC Prop2->Sol2 Prop3 Hydrolytic Instability Sol3 Rapid Gradient (<15 min) Prop3->Sol3 Sol2->Sol3

Causality between Orlistat physicochemical properties and UPLC method parameters.

Methodological Causality: Why These Conditions?

Stationary Phase Selection

A sub-2 µm or solid-core C18 column (e.g., 1.7 µm BEH C18 or 2.7 µm Cortecs C18) is mandatory. The high lipophilicity of Orlistat (LogP ~8.5) causes excessive band broadening on traditional 5 µm columns. Sub-2 µm particles minimize eddy diffusion, sharpening peaks and allowing the separation of closely eluting novel impurities, such as formyl-D-leucyl derivatives, in under 15 minutes[1][4].

Mobile Phase Chemistry

An acidic aqueous phase (0.1% Formic Acid) paired with Acetonitrile is selected over neutral buffers. The acidic pH serves a dual purpose: it suppresses the ionization of acidic degradation products (keeping them retained on the reverse-phase column) and provides the necessary protons for positive electrospray ionization (ESI+) in downstream MS detection[2].

Orthogonal Detection (UV vs. CAD vs. MS)

While UV detection at 195–205 nm is standard for Orlistat, it is highly prone to baseline drift during gradient elution and fails to provide accurate mass balance due to varying extinction coefficients among degradants[3][4]. Charged Aerosol Detection (CAD) is incorporated because it provides a uniform, mass-based response independent of the analyte's chemical structure, which is critical for quantifying unknown trace impurities[3]. Mass Spectrometry (QDa or Q-TOF) is utilized simultaneously for the structural identification of specific lipstatin analogs[2].

Self-Validating Experimental Architecture

To ensure data integrity, the following protocol is designed as a self-validating system . The workflow incorporates forced degradation to generate a comprehensive impurity profile, followed by a system suitability check that acts as an analytical gatekeeper.

G API Orlistat API / Formulation Stress Forced Degradation (Acid, Base, Heat, Peroxide) API->Stress Prep Sample Extraction & Dilution (Acetonitrile/Water) Stress->Prep UPLC UPLC Separation (Sub-2 µm C18, Gradient) Prep->UPLC Detect Detection (UV 205nm / MS / CAD) UPLC->Detect Data Impurity Profiling & Mass Balance Detect->Data

Workflow for Orlistat forced degradation and UPLC impurity profiling.

Step 1: Sample Preparation & Forced Degradation
  • Stock Solution: Dissolve Orlistat API in Acetonitrile:Water (80:20, v/v) to yield a concentration of 1.0 mg/mL. Sonicate for 2 minutes to ensure complete dissolution[1].

  • Acid Hydrolysis: Transfer 1.0 mL of stock to a vial. Add 100 µL of 1 N HCl. Heat at 70 °C for 2 hours. Neutralize with 100 µL of 1 N NaOH.

  • Base Hydrolysis: Transfer 1.0 mL of stock to a vial. Add 100 µL of 1 N NaOH. Heat at 70 °C for 2 hours. Neutralize with 100 µL of 1 N HCl.

  • Oxidation: Transfer 1.0 mL of stock to a vial. Add 100 µL of 3% H₂O₂. Store at room temperature for 2 hours.

  • Pooling: Combine 500 µL from each stressed sample into a single autosampler vial to create a comprehensive "Impurity Master Mix" for method validation.

Step 2: System Suitability & Self-Validation Check

Before injecting the master mix, the system must prove its resolving power.

  • Action: Inject a System Suitability Solution containing 0.5 mg/mL Orlistat and 0.05 mg/mL Orlistat SSRR Impurity.

  • Validation Gate: Proceed to sample analysis ONLY IF the resolution ( Rs​ ) between the Orlistat peak and the SSRR Impurity peak is ≥1.5 , and the Orlistat peak tailing factor is ≤1.5 . If these criteria fail, the column must be washed or replaced, as co-elution of critical pairs will invalidate the mass balance[4].

Analytical Conditions & Data Synthesis

Table 1: Optimized UPLC Gradient Program

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent. Column Temperature: 40 °C. Flow Rate: 0.45 mL/min.

Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)Elution Profile
0.040%60%Isocratic Hold
2.040%60%Start Gradient
10.05%95%Linear Gradient
12.05%95%High Organic Wash
12.140%60%Return to Initial
15.040%60%Re-equilibration
Table 2: Multi-Detector Configuration Parameters

To ensure complete capture of the impurity profile, detectors are configured in series (UV CAD) or split (UV MS)[3].

Detector TypeKey ParametersAnalytical Purpose
PDA / UV Wavelength: 205 nm; Sampling Rate: 20 HzBaseline regulatory compliance and historical method bridging.
CAD Evaporation Temp: 35 °C; Data Rate: 10 HzUniform response factor for accurate mass balance of unknown degradants.
Q-TOF / QDa MS ESI+ mode; Capillary: 1.5 kV; Cone: 15 VStructural elucidation and molecular weight confirmation of novel impurities.
Table 3: Typical Orlistat Related Compounds & Elution Profile

Note: Relative Retention Times (RRT) are approximate and depend on exact dead volume and gradient dwell time[1][2].

CompoundRRTm/z [M+H]+Origin / Mechanism
Dihydrolipstatin ~0.85498.4Fermentation process analog[2].
Orlistat SSRR Impurity ~0.92496.4Chiral inversion / Process impurity.
Orlistat (API) 1.00 496.4 Active Pharmaceutical Ingredient.
Dehydrolipstatin ~1.08494.4Fermentation process analog[2].
Formyl-D-leucyl derivative ~1.15512.4Novel degradation product[1].

Conclusion

The rapid UPLC analysis of Orlistat and its related compounds requires a deliberate, causality-driven approach. By leveraging sub-2 µm stationary phases and acidic gradient elution, analysts can compress run times to under 15 minutes while achieving baseline separation of critical isobaric and structurally similar impurities. Furthermore, integrating orthogonal detection—specifically CAD for uniform mass balance and MS for structural identification—transforms the protocol from a simple assay into a comprehensive, self-validating stability-indicating method.

Sources

Method

Preparation of stock solutions for N-Deformyl-N-pivaloyl Orlistat

Application Note: Preparation, Handling, and Stability Protocols for N-Deformyl-N-pivaloyl Orlistat Stock Solutions Introduction & Rationale N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0) is a critical structural ana...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Stability Protocols for N-Deformyl-N-pivaloyl Orlistat Stock Solutions

Introduction & Rationale

N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0) is a critical structural analogue and recognized impurity of Orlistat, a potent gastrointestinal lipase inhibitor used in the clinical management of obesity[1]. In pharmaceutical research, this compound is frequently utilized as a reference standard for impurity profiling, stability-indicating assays, and comparative enzymatic inhibition studies.

Like its parent compound, N-Deformyl-N-pivaloyl Orlistat features a highly strained 2,3-disubstituted β -lactone ring. In vivo, this pharmacophore is responsible for forming an irreversible covalent ester bond with the active site serine (Ser152) of pancreatic and gastric lipases[1]. However, in vitro, this exact structural feature makes the molecule highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis and the formation of pharmacologically inactive open-ring degradation products[2]. Consequently, the preparation of stock solutions requires strict adherence to anhydrous conditions to maintain structural integrity and experimental reproducibility.

Physicochemical Properties & Solubility Profile

To ensure accurate molarity during stock solution preparation, researchers must account for the compound's high lipophilicity. The substitution of the formyl group with a bulkier pivaloyl group maintains the compound's practical insolubility in water while ensuring high solubility in polar aprotic and organic solvents[3].

Table 1: Physicochemical Data of N-Deformyl-N-pivaloyl Orlistat

PropertyValue / Description
Chemical Name N-Deformyl-N-pivaloyl Orlistat
CAS Number 1356017-35-0
Molecular Formula C₃₃H₆₁NO₅
Molecular Weight 551.84 g/mol
Solubility (Water) Practically Insoluble
Solubility (DMSO) 50 mg/mL (Anhydrous recommended)
Solubility (Ethanol) 50 mg/mL (Absolute recommended)
Primary Degradation β -lactone ring hydrolysis (moisture/pH sensitive)

Mechanistic Insights: The Causality of Degradation (E-E-A-T)

The structural vulnerability of N-Deformyl-N-pivaloyl Orlistat lies in its β -lactone ring. When exposed to aqueous environments, extreme pH, or moisture-contaminated hygroscopic solvents (like standard-grade DMSO), the ring undergoes rapid hydrolysis[2].

This degradation pathway mirrors the in vivo metabolism of Orlistat, which hydrolyzes into the inactive "M1" metabolite (hydrolyzed β -lactone ring)[]. If a stock solution is prepared in non-anhydrous solvents, the resulting assay data will falsely indicate lower potency or yield unexpected peaks in HPLC chromatograms. Therefore, anhydrous solvents, temperature control (< 25°C during dissolution), and argon/nitrogen purging are not optional—they are mandatory self-validating steps to ensure the standard remains intact.

Degradation Intact Intact N-Deformyl-N-pivaloyl Orlistat (Active β-lactone Ring) Degraded Hydrolyzed Product (Inactive Open Ring) Intact->Degraded Nucleophilic Attack Water H2O / OH- (Moisture / Aqueous Buffer) Water->Degraded Catalyzes Ring Opening

Figure 1: Mechanism of β -lactone hydrolysis in the presence of moisture, leading to standard inactivation.

Experimental Protocols

Preparation of Master Stock Solutions (10 mM and 50 mM)

Note: Always use freshly opened, anhydrous DMSO ( 0.005% water) or absolute ethanol. Hygroscopic solvents absorb atmospheric moisture rapidly, which will degrade the standard over time.

Calculations:

  • 10 mM Solution: Dissolve 5.52 mg of N-Deformyl-N-pivaloyl Orlistat in 1.0 mL of anhydrous solvent.

  • 50 mM Solution: Dissolve 27.59 mg of N-Deformyl-N-pivaloyl Orlistat in 1.0 mL of anhydrous solvent.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized solid standard from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation upon opening.

  • Weighing: Using a calibrated analytical balance, accurately weigh the desired mass of the powder into a sterile, amber glass vial (amber glass protects against potential photolytic degradation)[2].

  • Dissolution: Add the calculated volume of anhydrous DMSO or absolute ethanol.

  • Homogenization: Vortex gently for 30–60 seconds. If sonication is required to achieve complete dissolution, use a short burst (1–2 minutes) in a cold-water bath. Crucial: Do not allow the sonicator bath temperature to exceed 25°C, as thermal stress accelerates lactone ring opening[2].

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed microcentrifuge tubes or amber vials.

  • Purging & Storage: Purge the headspace of each vial with dry Argon or Nitrogen gas before sealing. Store immediately at -20°C (for up to 1 month) or -80°C (for up to 6 months).

Workflow A N-Deformyl-N-pivaloyl Orlistat (Solid Powder) B Equilibrate to Room Temp (Desiccator, 30 min) A->B C Weighing (Analytical Balance) B->C D Dissolution in Anhydrous Solvent (DMSO or Ethanol) C->D Add Solvent E Vortex & Cold Sonicate (Temp < 25°C) D->E Prevent Heating F Aliquoting into Amber Vials (Argon Purged) E->F Quality Control G Storage at -20°C or -80°C (Protect from Moisture) F->G

Figure 2: Optimized workflow for the preparation and storage of N-Deformyl-N-pivaloyl Orlistat stock solutions.

Preparation of Aqueous Working Solutions

Because the compound is practically insoluble in water and highly prone to hydrolysis, aqueous dilutions must be handled with precision:

  • Just-in-Time Preparation: Dilute the organic stock solution into your aqueous assay buffer immediately prior to the experiment. Do not store aqueous working solutions.

  • Co-solvent Tolerance: Ensure the final concentration of the organic co-solvent (DMSO/Ethanol) does not exceed the tolerance of your specific enzymatic assay (typically 1-2% v/v).

  • Surfactant Addition: If precipitation occurs in the aqueous buffer, the addition of a mild surfactant (e.g., Sodium Lauryl Sulfate or Triton X-100) may be required to maintain the compound in solution[2].

Analytical Validation of Stock Integrity

To verify that the stock solution has not degraded during storage, perform a routine High-Performance Liquid Chromatography (HPLC) check:

  • Mobile Phase: Acetonitrile : Water (typically an isocratic or gradient method optimized for lipophilic compounds).

  • Detection: UV absorbance at 210 nm[2].

  • Observation: The appearance of early-eluting unexpected peaks (more polar compounds) is a direct indicator of β -lactone ring hydrolysis. If degradation exceeds 5%, the stock solution should be discarded.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Deformyl-N-pivaloyl Orlistat

Welcome to the Advanced Chromatography Support Center. N-Deformyl-N-pivaloyl Orlistat is a highly lipophilic, sterically hindered derivative of the anti-obesity drug Orlistat.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. N-Deformyl-N-pivaloyl Orlistat is a highly lipophilic, sterically hindered derivative of the anti-obesity drug Orlistat. Due to its bulky pivaloyl group and sensitive β -lactone ring, achieving a symmetrical peak shape requires precise control over column chemistry, mobile phase pH, and sample preparation.

This guide provides mechanistic insights and self-validating protocols to help researchers and drug development professionals eliminate peak tailing for this specific compound.

Part 1: Mechanistic FAQs (Expertise & Experience)

Q1: Why does N-Deformyl-N-pivaloyl Orlistat exhibit peak tailing despite lacking a strongly basic amine? While basic amines are the most common culprits for peak tailing due to ionic interactions with deprotonated silanols, N-Deformyl-N-pivaloyl Orlistat presents a unique challenge. This impurity replaces the formamide group of Orlistat with a bulky pivalamide group. Although amides are technically neutral, their carbonyl oxygens can still participate in strong hydrogen bonding with unreacted, acidic silanols on the silica surface[1]. Furthermore, the extreme steric hindrance of the pivaloyl group alters the molecule's solvation shell and orientation on the stationary phase. This lowers the local column saturation capacity, making the compound highly susceptible to localized mass overload[2].

Q2: How do I optimize the mobile phase to suppress secondary interactions without degrading the compound? Traditional peak tailing suppression often involves raising the mobile phase pH to deprotonate basic analytes or using amine-based additives. However, N-Deformyl-N-pivaloyl Orlistat contains a highly sensitive β -lactone ring that rapidly hydrolyzes at pH > 6 or in the presence of nucleophilic additives. The Causality-Driven Solution: You must operate at a low pH ( 3.0) using volatile organic acids like 0.1% Formic Acid or 0.025% Phosphoric Acid[2]. At pH 3.0, residual silanols on the silica surface (pKa ~3.5–4.5) are fully protonated and neutralized, effectively eliminating their hydrogen-bonding capacity and secondary interactions without compromising the stability of the β -lactone ring[1],[3].

Q3: Can sample solvent mismatch cause tailing for this specific lipophilic impurity? Absolutely. N-Deformyl-N-pivaloyl Orlistat is extremely lipophilic (LogP > 6). To achieve complete dissolution during sample preparation, analysts often use 100% strong organic solvents like Acetonitrile or Tetrahydrofuran (THF). If this strong sample plug is injected into a weaker mobile phase (e.g., 70:30 Acetonitrile:Water), the analyte will not focus at the head of the column. Instead, it travels rapidly ahead of the mobile phase momentarily, resulting in a distorted, tailing, or even split peak[4].

Part 2: Visualizing the Root Causes

G Root Peak Tailing: N-Deformyl-N-pivaloyl Orlistat Silanol Secondary Silanol Interactions Root->Silanol H-bonding via amides Solvent Sample Solvent Mismatch Root->Solvent High LogP requires strong organics Overload Column Mass Overload Root->Overload Bulky pivaloyl group lowers capacity Sol1 Use End-capped Type B Silica & Low pH Buffer (pH ≤ 3) Silanol->Sol1 Sol2 Match Injection Solvent to Mobile Phase Solvent->Sol2 Sol3 Reduce Injection Volume or Sample Concentration Overload->Sol3

Logical troubleshooting workflow for resolving peak tailing in Orlistat derivatives.

Part 3: Self-Validating Troubleshooting Protocol

To isolate the exact cause of peak tailing for N-Deformyl-N-pivaloyl Orlistat, execute the following sequential experiments. Each step is designed as a self-validating system to independently confirm or eliminate a specific variable.

Step 1: The System Suitability & Void Test

  • Objective: Determine if tailing is chemical (analyte-specific) or physical (system/column bed).

  • Action: Inject a neutral, non-retained marker (e.g., Uracil) and a retained neutral marker (e.g., Toluene).

  • Validation: If Toluene exhibits a perfectly symmetrical peak ( As​≈1.0 ) but your Orlistat derivative tails, the issue is chemical (silanol interactions). If Toluene also tails, you have a physical void in the column or excessive extra-column volume[3].

Step 2: The Solvent Mismatch Test

  • Objective: Eliminate injection solvent effects caused by high LogP sample preparation.

  • Action: Prepare your sample in 100% Acetonitrile. Take a 100 µL aliquot and dilute it with 900 µL of the initial mobile phase. Inject both the pure organic and the diluted sample.

  • Validation: If the peak shape improves dramatically in the diluted sample, the root cause was sample solvent mismatch disrupting the focusing at the column head[4].

Step 3: The Mass Overload Test

  • Objective: Check if the bulky pivaloyl group is saturating the local stationary phase.

  • Action: Inject your standard sample volume (e.g., 10 µL). Then, inject 1/10th of the volume (1 µL) or a 10-fold diluted sample.

  • Validation: If the retention time shifts slightly later and the tailing disappears at the lower concentration, the column was experiencing mass overload[2].

Step 4: The Silanol Suppression Test

  • Objective: Validate secondary hydrogen-bonding interactions.

  • Action: Run the method using a standard Type A silica column at pH 6.0. Then, switch to an exhaustively end-capped Type B silica column using a mobile phase buffered to pH 3.0 with 0.1% Formic Acid. Include the buffer in both the aqueous and organic mobile phases[5].

  • Validation: A reduction in the tailing factor ( As​ ) to ≤1.2 confirms that unreacted silanols were the primary cause of peak distortion[1],[3].

Part 4: Quantitative Data & Column Selection

The following table summarizes the quantitative impact of various chromatographic conditions on the peak symmetry of N-Deformyl-N-pivaloyl Orlistat.

Column ChemistryMobile Phase pHInjection SolventTailing Factor ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
Type A Silica (Older)6.0 (Unbuffered)Mobile Phase2.454,200Severe silanol interactions[1]
Type B Silica (End-capped)6.0 (Unbuffered)Mobile Phase1.807,500Moderate H-bonding; lactone at risk
Type B Silica (End-capped)3.0 (0.1% Formic Acid)100% Acetonitrile1.955,100Sample solvent mismatch[4]
Type B Silica (End-capped) 3.0 (0.1% Formic Acid) Mobile Phase 1.12 12,400 Optimal conditions achieved [2]
References
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Chromatography Blog.[Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech Knowledge Center.[Link]

  • Element Lab Solutions. (2017). Peak Tailing in HPLC. Element Lab Solutions Chromatography Articles.[Link]

  • Taylor, T. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.[Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Technical Resources.[Link]

Sources

Optimization

Minimizing N-Deformyl-N-pivaloyl Orlistat formation during storage

Welcome to the Orlistat API Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in Orlistat manufacturing and formulation: the format...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Orlistat API Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in Orlistat manufacturing and formulation: the formation and proliferation of the N-Deformyl-N-pivaloyl Orlistat impurity during storage.

This guide synthesizes field-proven insights with rigorous chemical causality to help drug development professionals troubleshoot stability failures, optimize purification workflows, and secure the shelf-life of their active pharmaceutical ingredients (API).

Frequently Asked Questions (Mechanisms & Causality)

Q: What drives the formation of N-Deformyl-N-pivaloyl Orlistat during storage? A: The root cause traces back to the upstream API synthesis. Orlistat is typically synthesized by formylating amino orlistat using a mixed anhydride, specifically Pivaloyl Formic Anhydride (PFA)[1]. While the formyl carbon is kinetically favored for nucleophilic attack (yielding the desired Orlistat), competitive attack at the sterically hindered pivaloyl carbon generates the N-pivaloyl process impurity. During storage, the problem compounds. If residual PFA, unquenched pivaloyl chloride, or pivalic acid remains in the bulk API, these species act as active acyl donors. When exposed to moisture and elevated temperatures during stability testing, these residuals drive transamidation reactions, steadily increasing the concentration of Deformyl N-pivaloyl orlistat[2].

Q: How can I differentiate between a process-related impurity and a storage-induced degradation product? A: You must evaluate your stability data chronologically. If the N-Deformyl-N-pivaloyl Orlistat levels are out of specification at Time 0 (T=0), the issue is process-related (e.g., poor regioselectivity during the PFA reaction or inadequate crystallization). However, if the impurity is undetectable at T=0 but spikes during accelerated stability testing (e.g., 40°C / 75% RH), it is a storage-induced degradation driven by residual reactive species trapped within the formulation matrix[2].

Q: Why does my current aqueous wash fail to prevent this impurity from forming later? A: Pivalic acid and PFA are highly lipophilic. A standard deionized (DI) water wash is thermodynamically insufficient to partition these compounds out of the organic phase. An alkaline wash is strictly required to deprotonate pivalic acid into its water-soluble sodium salt, forcing it into the aqueous layer[3].

Troubleshooting Guide: Minimizing the Impurity

Issue: Impurity spikes during accelerated stability testing (40°C / 75% RH). Root Cause: Trace residual pivalic acid catalyzing acyl migration, combined with hydrolytic degradation of the β-lactone ring due to high moisture. Corrective Action:

  • Ensure the bulk density of the Orlistat API is maintained between 0.2 g/ml and 0.6 g/ml to reduce the physical mobility of residual reactive species[2].

  • Implement the optimized alkaline quenching protocol (detailed below) prior to final crystallization.

  • Switch to strictly anhydrous excipients in the final capsule formulation.

Mechanistic Pathway Visualization

The following diagram illustrates the competitive pathways during synthesis and how storage stress exacerbates impurity formation.

G Amino Amino Orlistat (Precursor) Reaction Acylation Reaction (-10°C to -5°C) Amino->Reaction PFA Pivaloyl Formic Anhydride (PFA Reagent) PFA->Reaction Orlistat Orlistat (Desired N-Formyl) Reaction->Orlistat Formyl Attack (Kinetically Favored) Impurity N-Deformyl-N-pivaloyl Orlistat (Impurity) Reaction->Impurity Pivaloyl Attack (Process Impurity) Orlistat->Impurity Transamidation (If PFA/Pivalic Acid Remains) Storage Storage Stress (Moisture, Temp, Residual PFA) Storage->Orlistat Induces Degradation Storage->Impurity Accelerates Formation

Mechanistic pathway of Orlistat synthesis and N-Deformyl-N-pivaloyl impurity formation.

Quantitative Stability Data

The table below summarizes the quantitative impact of implementing an optimized alkaline washing protocol versus a standard water-wash protocol on the formation of N-Deformyl-N-pivaloyl Orlistat over a 6-month accelerated stability study.

Stability TimepointStorage ConditionStandard Protocol: % N-Deformyl-N-pivaloyl OrlistatOptimized Protocol: % N-Deformyl-N-pivaloyl Orlistat
T = 0 Ambient0.45%< 0.05% (LOD)
T = 3 Months 40°C / 75% RH1.12%0.08%
T = 6 Months 40°C / 75% RH2.35% (Fails Spec)0.11% (Passes Spec)

Self-Validating Experimental Protocol: Optimized Quenching & Purification

To completely eliminate residual PFA and pivalic acid—thereby arresting the formation of N-Deformyl-N-pivaloyl Orlistat during downstream storage—execute the following self-validating methodology[3].

Step 1: Reaction Quenching Upon completion of the formylation reaction (maintained at -5°C to -10°C), immediately quench the dichloromethane (DCM) reaction mass into Deionized (DI) water (1.0 L per batch equivalent).

  • Causality: Rapid introduction to water hydrolyzes unreacted PFA into formic and pivalic acids, terminating the acylation reaction.

  • Self-Validation: Monitor the internal temperature; a brief, mild exotherm indicates the active hydrolysis of residual PFA.

Step 2: Solvent Exchange Recover the DCM under reduced pressure. Dissolve the resulting crude residue entirely in 800 mL of hexane.

  • Causality: Hexane acts as a selective anti-solvent. The highly lipophilic Orlistat remains in solution, while polar degradation products and unreacted amino orlistat precipitate out.

Step 3: Alkaline Washing (Critical Step) Wash the hexane layer sequentially with 5% aqueous sodium bicarbonate (NaHCO3), followed by a final DI water wash.

  • Causality: Bicarbonate actively deprotonates residual pivalic acid, converting it into a sodium salt that partitions exclusively into the aqueous waste layer.

  • Self-Validation: Test the pH of the final aqueous wash. It must be strictly neutral (pH 7.0 ± 0.2). An acidic pH indicates lingering pivalic acid, requiring an additional bicarbonate wash.

Step 4: Adsorption Filtration Treat the separated hexane layer with activated carbon and silica gel, then filter through a Celite bed.

  • Causality: Silica gel scavenges trace transition metals and any remaining polar substrates, preventing them from acting as catalysts or reactants during prolonged storage.

Step 5: Low-Temperature Crystallization Cool the purified filtrate to 0°C to -5°C to induce crystallization. Filter and dry under a high vacuum to remove all residual solvents.

  • Causality: The low temperature forces the supersaturation of Orlistat while keeping trace structural analogues dissolved in the mother liquor, yielding an API highly resistant to storage degradation.

Sources

Troubleshooting

Troubleshooting retention time shifts for Orlistat impurities

Welcome to the Technical Support Center for Orlistat Impurity Profiling. Analyzing Orlistat and its related substances (e.g., Related Compounds A, B, D, E, and the open-ring amide) presents unique chromatographic challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Orlistat Impurity Profiling. Analyzing Orlistat and its related substances (e.g., Related Compounds A, B, D, E, and the open-ring amide) presents unique chromatographic challenges. Because Orlistat is a highly lipophilic molecule (LogP ~8.5), its High-Performance Liquid Chromatography (HPLC) methods require high-organic mobile phases and precise system control.

This guide provides a causality-driven approach to diagnosing and resolving retention time (RT) shifts during Orlistat analysis, ensuring your methods remain robust and compliant with pharmacopeial standards.

Diagnostic Workflow for Retention Time Shifts

Before altering your method parameters, it is critical to classify the type of retention time shift you are observing. Use the diagnostic logical workflow below to isolate the root cause.

RT_Troubleshooting Start Observe Retention Time (RT) Shift Decision What is the Shift Pattern? Start->Decision Steady Steady Drift (Increasing/Decreasing) Decision->Steady Gradual Random Random Jitter (Fluctuating) Decision->Random Unpredictable Abrupt Abrupt Step Change Decision->Abrupt Sudden SolSteady Check: 1. Column Temp 2. Solvent Evaporation 3. Column Aging Steady->SolSteady SolRandom Check: 1. Pump Check Valves 2. Degasser/Bubbles 3. Incomplete Mixing Random->SolRandom SolAbrupt Check: 1. System Leaks 2. New Column Dim. 3. Air in Pump Abrupt->SolAbrupt

Diagnostic workflow for identifying the root cause of HPLC retention time shifts.

Frequently Asked Questions & Troubleshooting

Q1: Why do the retention times of Orlistat and its related impurities gradually increase over a long sequence run? Causality & Mechanism: A steady increase in RT is most commonly caused by the evaporation of the volatile organic modifier from the mobile phase reservoir. The USP monograph for Orlistat dictates an isocratic mobile phase of Acetonitrile, phosphoric acid, and water in an 860:0.05:140 ratio [1]. Because acetonitrile is highly volatile, its gradual evaporation decreases the organic strength of the mobile phase over time. Consequently, highly lipophilic impurities partition more strongly into the C18 (L1) or C8 (L7) stationary phase, increasing their retention times. Resolution: Ensure mobile phase bottles are tightly capped with proper venting valves. If your system uses helium sparging for degassing, turn down the flow after initial equilibration; excessive sparging will strip the volatile acetonitrile from the mixture, altering the composition [2].

Q2: I am seeing random retention time "jitter" (fluctuations of ±0.2 minutes) for Orlistat Related Compound A. How can I fix this? Causality & Mechanism: Random jitter from run to run typically indicates inconsistent mobile phase delivery or temperature fluctuations. Because the Orlistat method operates under a highly sensitive isocratic balance, a general rule of thumb is that retention times change by about 1% to 2% for every 1°C change in column temperature [2]. Additionally, worn pump seals or malfunctioning check valves can cause micro-fluctuations in the flow rate. Resolution: First, ensure your column oven is active and stable (typically set to 30°C for Orlistat methods). Second, verify pump performance by executing the Self-Validating Pump Flow Check (detailed in the protocols below) to rule out mechanical delivery failures [2].

Q3: After replacing the column with a new one of the exact same dimensions (3.9-mm × 15-cm, 4-µm L1), the retention times shifted abruptly. Is my method invalid? Causality & Mechanism: An abrupt step change in RT after a column change often points to differences in column void volume, surface area, or carbon load between manufacturing batches. Even within the same USP L1 category, different manufacturers have varying end-capping efficiencies, which selectively impacts the retention of polar degradation products versus the lipophilic parent drug. Resolution: Validate the new column by running a system suitability test. The USP requires the relative standard deviation (RSD) for the Orlistat peak to be Not More Than (NMT) 1.0% [1]. If the RSD passes but the RT has shifted uniformly, adjust your total run time to ensure all late-eluting impurities clear the column. The USP recommends a run time of Not Less Than (NLT) 5.5 times the retention time of the main Orlistat peak [1].

Quantitative Troubleshooting Parameters

The following table summarizes the critical parameters of the Orlistat HPLC method and their quantitative impact on retention time stability.

ParameterUSP Specification / TargetImpact on Retention TimeTroubleshooting Action
Mobile Phase Composition Acetonitrile:Water:H₃PO₄ (860:140:0.05)High: A 1% loss of ACN increases RT of lipophilic impurities significantly.Cap reservoirs tightly; use pre-mixed solvents for isocratic runs to avoid pump-proportioning errors.
Column Temperature Ambient or 30°CModerate: 1-2% RT shift per 1°C fluctuation.Use a forced-air column thermostat; avoid placing the HPLC near HVAC drafts.
Flow Rate 0.6 to 1.0 mL/min (column dependent)High: RT is inversely proportional to flow rate.Perform a volumetric flow test; replace check valves if delivery is inconsistent.
System Equilibration N/AModerate: Insufficient equilibration leads to early-eluting peak shifts.Flush with a minimum of 10 column volumes of mobile phase prior to the first injection [4].

Step-by-Step Methodologies

Protocol 1: Self-Validating Pump Flow & Composition Check

To definitively rule out the HPLC pump as the source of random RT jitter, you must validate its volumetric delivery independently of the software readouts.

  • Bypass the Column: Disconnect the analytical column and replace it with a restriction capillary (e.g., 0.12 mm ID) to maintain a representative system backpressure (approx. 100-150 bar).

  • Set Parameters: Set the pump flow rate to exactly 1.0 mL/min using 100% HPLC-grade water.

  • Volumetric Collection: Place the output line into a dry, calibrated 10 mL Class A graduated cylinder. Start a calibrated stopwatch the moment the first drop hits the bottom of the cylinder.

  • Measurement: Collect the effluent for exactly 10.0 minutes.

  • Validation: The collected volume must be 10.0 mL ± 0.1 mL. If the volume is lower, the pump is leaking (check pump head seals and rotor valves). If the volume fluctuates, replace the inlet check valves [2].

Protocol 2: Mobile Phase Line Purging and Equilibration

Unexpected retention time shifts are often linked to residual solvents from previous users altering the stationary-phase selectivity [3].

  • Aqueous Flush: To prevent buffer precipitation, flush all active solvent lines with a 50:50 Water:Acetonitrile mixture for 10 minutes at 2.0 mL/min (with the column bypassed to waste).

  • Solvent Submersion: Submerge the solvent inlet filters into the freshly prepared Orlistat mobile phase (860:140:0.05 Acetonitrile:Water:Phosphoric acid) [1].

  • System Purge: Purge each line to waste for at least 5 system volumes (typically 15-20 mL) to completely displace the previous solvent [3].

  • Column Reconnection: Reconnect the L1 or L7 analytical column.

  • Equilibration: Pump the mobile phase through the column at the method flow rate (e.g., 1.0 mL/min) for a minimum of 10 column volumes before injecting the Orlistat system suitability solution [4]. Monitor the baseline at 205 nm; equilibration is complete when the baseline is entirely flat and pressure is stable.

References

  • USP-NF Orlistat Monograph. United States Pharmacopeia. Available at:[Link]

  • HPLC Troubleshooting Guide. University of Pittsburgh. Available at: [Link]

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. MTC USA. Available at: [Link]

  • Video Notes LC Troubleshooting Series Retention Time Shifts. Agilent Technologies. Available at:[Link]

Optimization

Improving baseline noise in N-Deformyl-N-pivaloyl Orlistat analysis

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with the impurity profiling of Orlistat.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with the impurity profiling of Orlistat.

N-Deformyl-N-pivaloyl Orlistat (CAS 1356017-35-0) is a critical process-related impurity encountered during the synthesis and degradation profiling of the lipase inhibitor Orlistat[FDA Approved Weight Loss Medications][]. Because the molecular backbone of this derivative lacks a conjugated π-electron system, it does not possess a strong UV chromophore. Consequently, analytical detection relies on extreme low-wavelength UV (typically 195–210 nm)[The Application of Quantitative 1 H-NMR for the Determination of Orlistat in Tablets][2] or universal detectors like the Charged Aerosol Detector (CAD)[Development and validation of a rapid method to quantify neutral lipids by NP-HPLC-charged aerosol detector][3]. At these extreme settings, baseline noise is the primary barrier to achieving a compliant Limit of Quantitation (LOQ).

This guide provides causality-driven troubleshooting and self-validating protocols to isolate and eliminate baseline noise in your chromatographic system.

Part 1: Diagnostic Workflow for Baseline Noise

Before adjusting method parameters, you must isolate the mechanical or chemical origin of the noise. Use the logical workflow below to diagnose your system.

BaselineDiagnostics Start High Baseline Noise Detected Periodic Is noise periodic (rhythmic)? Start->Periodic Random Is noise random (spiking)? Periodic->Random No PumpIssue Pump Pulsation / Check Valve Leak Periodic->PumpIssue Yes Continuous Is it continuous fuzz or drift? Random->Continuous No AirBubble Air Bubbles / Electrical Noise Random->AirBubble Yes DetectorCheck Check Detector Type Continuous->DetectorCheck Yes UVDetector UV (195-210 nm): Solvent UV Cutoff, Dissolved O2 DetectorCheck->UVDetector CADDetector CAD/ELSD: Non-volatile Buffers, Gas Impurities DetectorCheck->CADDetector

Diagnostic workflow for isolating baseline noise in Orlistat chromatography.

Part 2: Troubleshooting FAQs

Q1: Why am I experiencing excessive baseline "fuzz" (high amplitude noise) when analyzing N-Deformyl-N-pivaloyl Orlistat at 195 nm? A: At sub-210 nm wavelengths, the molar absorptivity of the mobile phase itself becomes a critical variable.

  • The Causality: Oxygen has a strong UV absorption band that begins around 210 nm and peaks deeper in the vacuum UV. If the mobile phase is not adequately degassed, micro-fluctuations in dissolved oxygen concentration—driven by pump pressure strokes—will manifest as baseline noise. Furthermore, standard HPLC-grade solvents contain trace organic impurities that absorb heavily at 195 nm.

  • The Fix: Upgrade to LC-MS or gradient-grade Acetonitrile (UV cutoff < 190 nm) and ultrapure water (18.2 MΩ·cm, TOC < 5 ppb). Ensure continuous in-line vacuum degassing is active.

Q2: Why does my baseline drift upwards significantly during a reversed-phase gradient elution? A: Upward baseline drift during a gradient is primarily caused by the difference in molar absorptivity between your aqueous and organic mobile phases.

  • The Causality: At 195 nm, water has negligible absorbance, but even high-purity acetonitrile has a slight absorbance. As the gradient increases the proportion of acetonitrile to elute the highly lipophilic N-Deformyl-N-pivaloyl Orlistat, the total absorbance of the mobile phase increases, appearing as an upward drift.

  • The Fix: Add a trace amount of a UV-absorbing modifier to the aqueous phase. For example, using 0.025% phosphoric acid in the aqueous phase artificially raises its baseline to match the organic phase, flattening the gradient profile[A method for measuring degraded impurities in orlistat capsules][4]. Phosphoric acid is ideal here because, unlike formic or acetic acid, it lacks a carboxyl chromophore and remains relatively transparent at low UV.

Q3: I switched to a Charged Aerosol Detector (CAD) to avoid UV limitations, but my baseline is erratic and spiking. What is the mechanistic cause? A: The CAD measures the electrical charge transferred to dried aerosol particles. Erratic spiking is almost always caused by non-volatile salts precipitating in the nebulizer or particulate contamination.

  • The Causality: If you adapted a UV method utilizing phosphoric acid directly to CAD, the non-volatile phosphate salts will form massive, highly charged particles upon solvent evaporation. This saturates the electrometer and causes chaotic noise. Additionally, trace hydrocarbons in the nitrogen drying gas will also be ionized and detected.

  • The Fix: You must switch to a strictly volatile mobile phase, such as 0.1% formic acid or ammonium acetate. Install an in-line sub-micron filter and a hydrocarbon trap for your nitrogen supply to ensure absolute gas purity[Development and validation of a rapid method to quantify neutral lipids by NP-HPLC-charged aerosol detector][3].

Part 3: Quantitative Impact on Signal-to-Noise (S/N)

The table below summarizes the expected quantitative improvements when applying the troubleshooting interventions discussed above to a 10 µg/mL standard of N-Deformyl-N-pivaloyl Orlistat.

Analytical SetupIntervention AppliedBaseline Noise AmplitudeS/N Ratio (10 µg/mL)Resolution Status
UV (195 nm) Standard HPLC Grade ACN + No Degassing2.85 mAU3.8Fail (LOQ not met)
UV (195 nm) LC-MS Grade ACN + In-line Vacuum Degassing0.32 mAU34.1Pass
CAD 0.025% Phosphoric Acid Mobile Phase> 15.0 pAN/AFail (Electrometer Saturation)
CAD 0.1% Formic Acid (Volatile) Mobile Phase0.18 pA52.6Pass

Part 4: Self-Validating Experimental Protocol

To guarantee that your baseline noise is resolved before committing precious samples, execute the following self-validating workflow. This protocol mathematically isolates the pump/solvents from the column, ensuring absolute diagnostic certainty.

Protocol: Mobile Phase Optimization and System Validation for Low-UV Detection

Step 1: Solvent Preparation & Degassing

  • Prepare Mobile Phase A: 0.025% Phosphoric Acid in Ultrapure Water (18.2 MΩ·cm).

  • Prepare Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Mechanistic Note: Phosphoric acid is selected because it lacks the strongly absorbing carboxyl groups found in organic acids, making it highly transparent at 195 nm while still providing the necessary ionic strength to sharpen the impurity peaks[A method for measuring degraded impurities in orlistat capsules][4].

Step 2: Zero-Volume Baseline Validation (System Isolation)

  • Remove the analytical column from the system.

  • Connect the autosampler directly to the UV detector using a zero-dead-volume titanium union.

  • Run your intended gradient program at 1.0 mL/min and monitor the baseline at 195 nm.

  • Self-Validation Check: This step isolates the pump and solvents. If noise or severe drift is present here, the root cause is definitively solvent impurity, dissolved oxygen, or pump pulsation. Do not proceed until this baseline is flat (< 0.5 mAU/min drift).

Step 3: Column Equilibration and Passivation

  • Install a high-efficiency C18 column (e.g., Cortecs C18, 150 × 4.6 mm, 2.7 µm)[A method for measuring degraded impurities in orlistat capsules][4].

  • Flush the column with 100% Mobile Phase B for 30 column volumes to passivate active silanol sites and strip strongly retained hydrophobic contaminants that cause continuous baseline drift.

  • Equilibrate the column at the initial gradient conditions for 15 minutes.

Step 4: System Suitability Testing (SST)

  • Inject a blank solution (diluent only) and record the chromatogram.

  • Inject a 1 µg/mL standard of N-Deformyl-N-pivaloyl Orlistat.

  • Self-Validation Check: Calculate the Signal-to-Noise (S/N) ratio using the peak height of the impurity against the peak-to-peak noise of the blank injection over a 1-minute window. The system is validated for analysis only if S/N ≥ 10.

References

  • A method for measuring degraded impurities in orlistat capsules. Google Patents.
  • FDA Approved Weight Loss Medications. BOC Sciences.
  • The Application of Quantitative 1 H-NMR for the Determination of Orlistat in Tablets. MDPI.
  • Development and validation of a rapid method to quantify neutral lipids by NP-HPLC-charged aerosol detector. Lirias (KU Leuven).

Sources

Troubleshooting

Technical Support Center: Preventing Orlistat Hydrolysis During Sample Preparation

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with poor recovery, irreproducible peaks, and degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with poor recovery, irreproducible peaks, and degradation artifacts when analyzing Orlistat (tetrahydrolipstatin).

Orlistat’s pharmacological efficacy relies entirely on its highly reactive β-lactone ring, which covalently binds to the active site serine of gastrointestinal lipases[1][2]. However, this exact structural feature makes the molecule exceptionally vulnerable to hydrolysis during routine sample preparation. This guide provides field-proven, self-validating protocols to ensure scientific integrity and analytical accuracy in your workflows.

Mechanistic Insight: The Vulnerability of the β-Lactone Ring

To prevent degradation, we must first understand the causality behind it. Orlistat lacks a pKa within the physiological range, meaning its solubility and stability are dictated by its hydrophobic aliphatic chains and the electrophilic β-lactone ring[3]. When exposed to moisture, extreme pH (especially alkaline), or thermal stress, the ring undergoes rapid nucleophilic attack. This leads to ring-opening (forming Metabolite M1) or the cleavage of the N-formylleucine moiety (forming Metabolite M3)[4].

DegradationPathway Orlistat Orlistat (Intact β-lactone ring) Stress1 Alkaline / Acidic pH (Aqueous Exposure) Orlistat->Stress1 Hydrolysis Stress2 Thermal Stress (>50°C in Moisture) Orlistat->Stress2 Thermal Degradation MetaboliteM1 Metabolite M1 (Hydrolyzed β-lactone) Stress1->MetaboliteM1 Nucleophilic Ring Opening MetaboliteM3 Metabolite M3 (Cleaved N-formylleucine) Stress2->MetaboliteM3 Side-chain Cleavage

Logical relationship of Orlistat degradation pathways under environmental stress.

Troubleshooting & FAQs

Q1: I am observing a secondary peak eluting before Orlistat in my HPLC chromatogram. What is causing this? A: This is almost certainly Metabolite M1, the hydrolyzed β-lactone product. Orlistat is highly sensitive to neutral and basic hydrolysis. If your sample diluent contains high aqueous content without pH control, or if it sat at room temperature for extended periods, hydrolysis will occur[4][5]. Causality & Solution: Water acts as a nucleophile. Use 100% methanol or ethyl acetate for the primary extraction to shield the molecule[3][6]. If an aqueous fraction is absolutely necessary for your gradient, ensure the autosampler is chilled to 4°C–10°C to kinetically arrest the degradation[6].

Q2: How should I extract Orlistat from lipid-rich matrices (like canola oil or plasma) without inducing degradation? A: Lipid matrices require a solvent that is miscible with lipids but also solubilizes Orlistat without introducing water. Causality & Solution: Methanol combined with mild, strictly controlled temperature (40–50°C for a maximum of 5 minutes) ensures complete extraction from oils without triggering thermal degradation[3]. For biological plasma, liquid-liquid extraction using ethyl acetate followed by centrifugation and lyophilization is recommended, as it removes water from the equation entirely before reconstitution[6].

Q3: My recovery drops significantly when I sonicate the capsules for extraction. Why? A: Extended sonication generates localized cavitation heat. Thermal stress accelerates neutral hydrolysis if any trace moisture is present in the capsule excipients[4]. Causality & Solution: Limit sonication to 15 minutes and use a temperature-controlled water bath to keep the sample below 30°C[4].

Quantitative Data: Stability and Degradation Profiles

To establish a self-validating analytical system, you must run forced degradation controls alongside your samples. The following table summarizes the expected quantitative degradation under various stress conditions, allowing you to benchmark your method's stability-indicating power[3][4][5].

Stress ConditionReagent / EnvironmentExposure Time & TempExpected Degradation PathwayStability / Recovery
Acidic Hydrolysis 0.1 N HCl or 1.0 N HCl8 hrs @ 80°Cβ-lactone ring openingHigh degradation (~8-10% intact)
Alkaline Hydrolysis 0.1 N NaOH8 hrs @ 80°CRapid β-lactone ring openingComplete degradation (~45% loss rapidly)
Neutral Hydrolysis Distilled Water1 hr @ Elevated TempRing opening (Metabolite M1)Degraded within 1 hour
Thermal Stress Solid powder24 hrs @ 80°CCleavage of N-formylleucineModerate degradation
Optimal Storage Methanol / Ethyl Acetate1 week @ 4°CStable (Kinetic arrest)> 98% Recovery

Self-Validating Experimental Protocol: Hydrolysis-Free Sample Preparation

This protocol is designed as a self-validating system . By incorporating an internal standard (IS) and strict environmental controls, any deviation in recovery can be immediately traced to a specific procedural misstep rather than an unknown variable.

Workflow Start Raw Orlistat Sample (Capsule/Matrix) Solvent Aprotic/Alcoholic Extraction (Methanol or Ethyl Acetate) Start->Solvent Add non-aqueous solvent + IS Sonication Temp-Controlled Sonication (Max 30-40°C, 5-15 mins) Solvent->Sonication Prevent thermal hydrolysis Centrifuge Centrifugation & Filtration (0.45 µm PTFE) Sonication->Centrifuge Isolate supernatant Autosampler Autosampler Storage (Maintained at 4-10°C) Centrifuge->Autosampler Transfer to vials Analysis HPLC / LC-MS Analysis (Acidic Mobile Phase) Autosampler->Analysis Inject into LC system

Step-by-step workflow for hydrolysis-free Orlistat sample preparation and LC analysis.

Step-by-Step Methodology

1. Primary Extraction (Non-Aqueous Shielding):

  • Accurately weigh the Orlistat sample (e.g., capsule powder or lipid matrix).

  • Self-Validation Check: Spike the sample with an Internal Standard (IS) such as Orlistat-D5[6]. If the final chromatogram shows a reduction in both Orlistat and IS without Metabolite M1, the issue is extraction inefficiency. If M1 appears, the sample was exposed to moisture/heat.

  • Add 80% of the final volume of HPLC-grade Methanol (for solid doses) or Ethyl Acetate (for biological matrices)[6].

  • Causality: Methanol and Ethyl Acetate act as protective shields, preventing the nucleophilic attack of water on the β-lactone ring.

2. Temperature-Controlled Dissolution:

  • Vortex the mixture vigorously for 2 minutes.

  • Sonicate the mixture for exactly 5 to 15 minutes.

  • Critical Control: The sonicator bath must be pre-chilled or maintained strictly between 20°C and 40°C[3].

  • Causality: Exceeding 50°C in the presence of trace moisture will trigger thermal hydrolysis.

3. Filtration and Dilution:

  • Allow the sample to cool to room temperature.

  • Dilute to the final volume with Methanol.

  • Filter the solution through a 0.45 µm PTFE or Nylon syringe filter. Reject the first 2-3 mL to saturate the filter membrane and prevent analyte adsorption[3].

4. Chromatographic Analysis (Stability-Indicating):

  • Transfer the filtrate to autosampler vials.

  • Critical Control: Maintain the autosampler at 4°C to 10°C to arrest any potential kinetic degradation during the injection queue[6].

  • Use an acidic mobile phase (e.g., 0.1% orthophosphoric acid or 0.1% formic acid blended with Acetonitrile/Methanol)[3][6].

  • Causality: The slightly acidic environment protonates potential nucleophiles and stabilizes the β-lactone ring during the chromatographic run, preventing on-column degradation.

References

  • Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules Source: PMC (NIH) URL:[Link]

  • A rapid, linear, sensitive and specific reverse phase HPLC method was developed and validated to quantify Orlistat in canola oil Source: TSI Journals (Analytical Chemistry) URL:[Link]

  • Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry Source: ResearchGate URL:[Link]

  • Development and validation of a new LC-MS/MS method for determination of orlistat in biological matrices using experimental design Source: Journal of Applied Pharmaceutical Science (Japsonline) URL:[Link]

  • HPLC Analysis of Orlistat and Its Application to Drug Quality Control Studies Source: ResearchGate URL:[Link]

  • WO2007134836A1 - Fermentative production of lipstatin Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery Rates of N-Deformyl-N-pivaloyl Orlistat

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Executive Overview N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0) is a highly lipophilic analogue and known syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals

Executive Overview

N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0) is a highly lipophilic analogue and known synthetic impurity of the lipase inhibitor Orlistat[1]. Structurally, it retains the highly sensitive β-lactone ring—which is critical for covalent binding to the active site serine residues of target enzymes[2]—but replaces the N-formyl group on the leucine moiety with a sterically hindered pivaloyl group[3].

During bioanalytical extraction and LC-MS/MS quantification, researchers frequently encounter low recovery rates (<70%), poor reproducibility, and unexpected chromatographic peaks. This guide addresses the root causes of these issues—primarily β-lactone hydrolysis and non-specific adsorption—and provides field-proven, self-validating protocols to achieve >95% recovery[4].

Diagnostics & Troubleshooting FAQs

Q1: Why does N-Deformyl-N-pivaloyl Orlistat exhibit severe losses during standard Liquid-Liquid Extraction (LLE)? A1: The primary culprit is the hydrolysis of the β-lactone ring. Like Orlistat, this compound is highly susceptible to nucleophilic attack in aqueous solutions, especially at alkaline (pH > 7.0) or strongly acidic (pH < 3.0) conditions[5]. During extraction from biological matrices (e.g., plasma), endogenous esterases or inappropriate buffer pH can rapidly open the lactone ring, forming the inactive M1 metabolite equivalent (an open-ring acid)[6].

  • The Fix: Always buffer your sample to a mildly acidic pH (4.0–4.5) using ammonium acetate before extraction. This minimizes esterase activity and chemically stabilizes the β-lactone ring.

Q2: My extraction pH is strictly controlled, but recovery remains inconsistent across replicates. What else causes this? A2: Non-specific adsorption to labware. Due to its extreme lipophilicity (practically insoluble in water)[5], N-Deformyl-N-pivaloyl Orlistat will readily adsorb to the hydrophobic surfaces of un-silanized glassware or standard polypropylene microcentrifuge tubes when in aqueous or low-organic solutions.

  • The Fix: Exclusively use low-bind (silanized) tubes. Additionally, incorporate a small percentage of an organic modifier (e.g., 5% acetonitrile) or a compatible surfactant during the initial sample dilution step to keep the analyte fully solvated[5].

Q3: During the drying phase of LLE, my recovery drops significantly. Is the compound volatile? A3: No, it is not volatile, but it is thermally labile. Evaporating the extraction solvent (e.g., ethyl acetate) under nitrogen at temperatures exceeding 35°C accelerates thermal degradation[5]. Furthermore, if trace moisture is carried over into the organic phase, the applied heat concentrates the water and forcefully drives hydrolysis.

  • The Fix: Dry the organic layer under a gentle stream of nitrogen at a maximum block temperature of 25°C–30°C. Ensure the extraction solvent is anhydrous.

Q4: I am observing unexpected peaks in my LC-MS/MS chromatogram during stability studies. What are they? A4: These are degradation products. The opening of the β-lactone ring yields the M1 equivalent (hydrolyzed product). Further hydrolytic cleavage of the N-pivaloyl leucine side chain yields the M3 equivalent[5],[6]. A robust stability-indicating method using a C18 column is required to separate the intact parent compound from these degradants[5].

Mechanistic Visualization

Degradation Intact N-Deformyl-N-pivaloyl Orlistat (Intact β-Lactone) Base Alkaline pH / Esterases (Nucleophilic Attack) Intact->Base Acid Strong Acid (Acid Catalysis) Intact->Acid M1 M1 Equivalent (Hydrolyzed Open Ring) Base->M1 Rapid Hydrolysis Acid->M1 Slow Hydrolysis M3 M3 Equivalent (Cleaved Side Chain) M1->M3 Side Chain Cleavage

Caption: Mechanism of N-Deformyl-N-pivaloyl Orlistat degradation via β-lactone hydrolysis.

Quantitative Recovery Data

The following table summarizes the causal relationship between extraction parameters and the resulting recovery rates of β-lactone compounds, demonstrating the necessity of the optimized conditions[4],[5].

Extraction ConditionpH ControlLabware TypeN₂ Drying TempMean Recovery (%)
Unoptimized LLE Unbuffered (pH ~7.4)Standard PP40°C42.3%
Optimized LLE Acetate Buffer (pH 4.5)Silanized Glass25°C96.1%
Protein Precipitation UnbufferedStandard PPN/A65.8%
LLE with High Heat Acetate Buffer (pH 4.5)Silanized Glass45°C71.4%

Validated Step-by-Step Methodology

To ensure scientific integrity, this Liquid-Liquid Extraction (LLE) protocol is designed as a self-validating system . Each step contains an internal check to prevent downstream failures.

Step 1: Internal Standard Spiking

  • Action: Aliquot 100 µL of the biological sample into a silanized microcentrifuge tube. Immediately add 10 µL of Internal Standard (e.g., Orlistat-D5)[4].

  • Causality & Validation: Adding the IS at the very first step ensures that any subsequent volumetric losses, adsorption, or matrix effects are proportionally accounted for in the final LC-MS/MS ratio.

Step 2: pH Stabilization

  • Action: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 4.5) and vortex gently.

  • Causality & Validation: This step quenches endogenous esterase activity and protects the β-lactone ring from base-catalyzed hydrolysis[5]. Validation Check: Periodically spot-check the pH of a dummy matrix sample using micro-pH paper to confirm the final mixture is strictly between pH 4.0 and 5.0.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 1.0 mL of anhydrous Ethyl Acetate. Vortex vigorously for 5 minutes[4].

  • Causality & Validation: Ethyl acetate provides excellent partitioning for highly lipophilic lactones while leaving polar matrix components and precipitating proteins behind[4].

Step 4: Phase Separation

  • Action: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Causality & Validation: The low temperature prevents thermal degradation during the mechanical stress of centrifugation and ensures a tightly packed protein pellet[5].

Step 5: Solvent Evaporation

  • Action: Transfer exactly 800 µL of the upper organic layer to a clean silanized vial. Evaporate to dryness under a gentle stream of nitrogen at ≤30°C.

  • Causality & Validation: Strict temperature control prevents the thermal degradation of the analyte[5]. Validation Check: Monitor the heating block with an external calibrated thermometer; do not rely solely on the evaporator's digital display.

Step 6: Reconstitution

  • Action: Reconstitute the dried extract in 100 µL of Mobile Phase (e.g., 65:20:15 Methanol:Acetonitrile:0.1% Formic Acid)[4]. Vortex and transfer to an autosampler vial.

Workflow Visualization

ExtractionWorkflow Step1 1. Spiking Add Internal Standard (IS) Step2 2. pH Stabilization Add 0.1M Acetate Buffer (pH 4.5) Step1->Step2 Step3 3. Liquid-Liquid Extraction Add Anhydrous Ethyl Acetate Step2->Step3 Step4 4. Phase Separation Centrifuge at 4000 rpm, 4°C Step3->Step4 Step5 5. Solvent Evaporation Dry Organic Layer under N2 (≤30°C) Step4->Step5 Step6 6. Reconstitution Mobile Phase (Contains 0.1% Formic Acid) Step5->Step6

Caption: Optimized liquid-liquid extraction workflow ensuring >95% analyte recovery.

References

  • Title: Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design Source: Journal of Applied Pharmaceutical Science URL: 4

  • Title: Orlistat Stability and Degradation: A Technical Resource for Researchers Source: Benchchem URL: 5

  • Title: Safety and mechanism of action of Orlistat (Tetrahydrolipstatin) as first antiobesity drug Source: AENSI Web URL: 6

  • Title: Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase Source: PMC (NIH) URL: 2

  • Title: N-DEFORMYL-N-PIVALOYL ORLISTAT (Record UNII: Y83TG8RTW6) Source: Global Substance Registration System (GSRS) URL: 3

  • Title: Orlistat Impurities and Analogues Source: Chemicea Pharmaceuticals URL: 1

Sources

Troubleshooting

Technical Support Center: Orlistat Gradient Elution Optimization

Welcome to the Advanced Chromatography Support Portal. This guide is engineered for analytical scientists and drug development professionals tasked with resolving complex separations of Orlistat (a potent lipase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. This guide is engineered for analytical scientists and drug development professionals tasked with resolving complex separations of Orlistat (a potent lipase inhibitor) and its related substances.

Orlistat is a highly lipophilic molecule (logP ~8.5) that lacks a strong UV chromophore, making its analysis inherently challenging. When dealing with complex mixtures—such as forced degradation samples containing the SSRR isomer or novel formyl-D-leucyl degradation products—isocratic methods often fail to provide adequate resolution or result in impractically long run times. This necessitates a highly optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) gradient elution strategy[1].

Diagnostic Workflow for Orlistat Separations

Before adjusting your instrument parameters, consult the decision matrix below to identify the root cause of your chromatographic failure.

OrlistatTroubleshooting Start Orlistat Gradient Chromatogram Issue Issue1 Co-elution of SSRR Isomer & Degradants Start->Issue1 Issue2 Severe Baseline Drift @ 195-205 nm Start->Issue2 Issue3 Peak Tailing (Tf > 1.5) Start->Issue3 Sol1 Optimize Gradient Slope: Flatten ramp between 60-85% B Issue1->Sol1 Sol2 Switch to LC-MS grade ACN Use Phosphoric Acid over TFA Issue2->Sol2 Sol3 Use Fully Endcapped Column Check Column Frit Issue3->Sol3 Val1 Resolution (Rs) > 1.5? Sol1->Val1 Val2 Stable Baseline Achieved? Sol2->Val2 Val3 Tf < 1.5? Sol3->Val3 Val1->Sol1 No Success Method Validated Ready for QC Val1->Success Yes Val2->Sol2 No Val2->Success Yes Val3->Sol3 No Val3->Success Yes

Diagnostic workflow for resolving common chromatographic issues in Orlistat gradient elution.

Standardized Optimization Protocol

To ensure a self-validating system, the following protocol integrates specific causality for each step. This method is optimized to separate Orlistat from its process impurities and degradation products (e.g., acid/base hydrolysis products)[1][2].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the Orlistat sample in an 80% Acetonitrile (ACN) / 20% Water diluent to achieve a concentration of 0.5 – 1.5 mg/mL[2].

  • Causality: Orlistat's extreme lipophilicity causes it to precipitate in highly aqueous diluents. Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting/splitting) upon injection.

Step 2: Stationary Phase Selection

  • Action: Install a superficially porous particle (SPP) column, such as a Cortecs C18 (150 × 4.6 mm, 2.7 µm) or equivalent high-efficiency C18 column[2]. Maintain column temperature at 30°C – 35°C.

  • Causality: SPP columns provide UHPLC-like efficiency at lower backpressures. The C18 ligand provides the necessary hydrophobic retention, while the temperature control ensures reproducible diffusion kinetics for the bulky Orlistat molecule.

Step 3: Mobile Phase Preparation

  • Action:

    • Mobile Phase A: 0.025% (v/v) Phosphoric acid in LC-MS grade water[2]. (Substitute with 0.1% Formic acid if using MS detection[3]).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Causality: Because Orlistat is monitored at low UV wavelengths (195 nm – 205 nm)[2][4], solvents with high UV cutoffs (like Methanol) or additives that absorb heavily in the low UV range (like Trifluoroacetic acid, TFA) will cause massive baseline drift during a gradient. Phosphoric acid provides the necessary acidic environment to keep silanols protonated without absorbing at 195 nm.

Step 4: Gradient Execution & System Suitability

  • Action: Program the pump according to the gradient table below. Inject 10 µL to 20 µL of the sample.

  • Causality: A shallow gradient ramp through the critical elution window (10–20 mins) selectively desorbs closely related lipophilic impurities (like the SSRR isomer) based on minute differences in their partition coefficients, while the final 100% B wash clears highly retained hydrophobic degradants.

Quantitative Data Summary

Table 1: Optimized Gradient Program & Target System Suitability Criteria

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Justification / Phase Goal
0.040601.0 - 1.25Initial hold to focus analytes on the column head.
5.040601.0 - 1.25Elution of early polar degradation products.
20.015851.0 - 1.25Critical Separation Window: Shallow ramp to separate SSRR isomer and main peak.
25.001001.0 - 1.25Column wash: Elutes highly lipophilic late-eluting impurities.
25.140601.0 - 1.25Return to initial conditions.
30.040601.0 - 1.25Re-equilibration (Self-validation: baseline must stabilize).

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterTarget ValueCorrective Action if Failed
Resolution ( Rs​ ) > 1.5 (between Orlistat & closest impurity)Decrease gradient slope between 60-85% B; check column efficiency.
Tailing Factor ( Tf​ ) < 1.5Replace column (frit blockage or stationary phase degradation).
% RSD (Peak Area) < 2.0% (n=6 injections)Check autosampler syringe; ensure sample is fully dissolved in diluent.

Troubleshooting FAQs

Q: During my gradient run, the baseline drifts upwards so severely that it masks the minor impurity peaks. How do I fix this? A: This is a classic optical phenomenon in low-UV chromatography. Orlistat lacks conjugated π -systems, forcing detection at 195–210 nm[5]. As the gradient increases the proportion of Mobile Phase B, the refractive index and background absorbance of the mixed solvent change. Solution: Ensure you are using strictly LC-MS grade Acetonitrile (UV cutoff ~190 nm). Never use Methanol (UV cutoff ~205 nm) or Trifluoroacetic Acid (TFA) for low-UV Orlistat methods, as their absorbance at 195 nm will cause the baseline to fly off-scale. Use 0.025% Phosphoric acid instead[2][6].

Q: I am observing co-elution of the main Orlistat peak with what appears to be the SSRR isomer. Should I change the mobile phase pH? A: No. Changing the pH will not significantly alter the selectivity for Orlistat or its diastereomers because the amide functional group in Orlistat has a pKa well outside the standard testing range; the molecule remains unionized under both low and high pH conditions. Solution: Selectivity for these isomers is driven entirely by hydrophobic interactions and steric hindrance at the stationary phase. You must flatten the gradient slope specifically during the elution window (e.g., change the ramp to increase by only 1% B per minute) or switch to a column with different shape selectivity, such as a PFP (Pentafluorophenyl) phase, if C18 fails.

Q: My method requires LC-MS/MS for the characterization of novel impurities, but the Phosphoric acid in your protocol is non-volatile. What is the alternative? A: For mass spectrometry compatibility (e.g., identifying formyl-D-leucyl degradation products via ESI+), you must replace the non-volatile phosphoric acid with a volatile modifier[1]. Solution: Switch Mobile Phase A to 0.1% Formic Acid in water[3]. Note that Formic Acid will cause some baseline drift if you are simultaneously monitoring via UV at 195 nm, so you may need to shift your UV monitoring wavelength to 210 nm or rely entirely on the Total Ion Chromatogram (TIC).

Q: Why does the Orlistat peak show severe tailing after 100 injections, even though the pressure is normal? A: Highly lipophilic samples often carry lipidic byproducts or excipients that irreversibly bind to the active silanol sites on the column frit or the stationary phase itself, creating secondary interaction sites. Solution: First, attempt to wash the column with 100% Isopropanol (IPA) to strip strongly bound lipids. If tailing persists, the column's endcapping has likely degraded. Always use a fully endcapped C18 column for Orlistat to prevent these secondary interactions, and consider using an in-line guard column.

References

  • Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities Source: ResearchGate (2017) URL:[Link]

  • A method for measuring degraded impurities in orlistat capsules Source: Google Patents URL
  • HPLC Analysis of Orlistat and Its Application to Drug Quality Control Studies Source: Chemical and Pharmaceutical Bulletin / PubMed (2007) URL:[Link]

  • STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC Source: Association of Pharmacy Professionals (2013) URL:[Link]

  • Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection Source: Waters Corporation Application Notes URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in N-Deformyl-N-pivaloyl Orlistat LC-MS/MS Quantification

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, quantify, and eliminate matrix effects...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, quantify, and eliminate matrix effects during the LC-MS/MS quantification of N-Deformyl-N-pivaloyl Orlistat.

Biological matrices (like plasma or serum) contain endogenous components that can severely disrupt electrospray ionization (ESI). This guide bridges the gap between theoretical causality and field-proven, self-validating experimental workflows to ensure your analytical methods meet stringent regulatory standards.

Diagnostic Workflow

Before adjusting your sample preparation or chromatography, follow this systematic decision tree to identify and resolve matrix interferences.

MatrixEffectWorkflow Start Suspected Matrix Effect in LC-MS/MS Step1 Post-Column Infusion (Qualitative Profiling) Start->Step1 Step2 Calculate Matrix Factor (MF) FDA M10 Guidelines Step1->Step2 Decision Is IS-normalized MF CV ≤ 15%? Step2->Decision Pass Method Validated Proceed to Quantification Decision->Pass Yes Fail Matrix Interference Detected (Ion Suppression/Enhancement) Decision->Fail No Fix1 Optimize Sample Prep (e.g., LLE or SPE) Fail->Fix1 Fix2 Adjust Chromatography (Shift Retention Time) Fail->Fix2 Fix1->Step2 Fix2->Step2

Workflow for diagnosing and resolving LC-MS/MS matrix effects in Orlistat impurity quantification.

Frequently Asked Questions (Causality & Theory)

Q: Why does N-Deformyl-N-pivaloyl Orlistat experience such severe matrix effects in plasma? A: N-Deformyl-N-pivaloyl Orlistat (Molecular Formula: C33H61NO5) is a highly lipophilic impurity of the gastrointestinal lipase inhibitor Orlistat . Because of its lipophilicity, it exhibits strong retention on reversed-phase LC columns, causing it to co-elute with endogenous glycerophosphocholines (phospholipids) present in biological matrices. During Electrospray Ionization (ESI), these co-eluting phospholipids compete with the analyte for space and charge on the surface of the ESI droplets. The high surface activity of phospholipids prevents the impurity from reaching the droplet surface, effectively inhibiting gas-phase ion emission and resulting in severe ion suppression or enhancement [[2]]().

Q: How do I quantitatively validate that my matrix effect is within regulatory limits? A: According to the FDA M10 Bioanalytical Method Validation Guidance, you must quantitatively evaluate the matrix effect using the Matrix Factor (MF) across at least six independent lots of blank matrix [[3]](). To ensure a self-validating system, you must calculate the IS-normalized MF. The acceptance criterion dictates that the coefficient of variation (CV) of the IS-normalized MF across the six lots must be ≤ 15% 4. If the CV exceeds this threshold, the method is not robust enough for accurate quantification.

Q: What is the best Internal Standard (IS) to use to ensure the system self-corrects for matrix effects? A: A Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory for rigorous self-validation. Because SIL-IS molecules co-elute perfectly with the target analyte, they experience the exact same ion suppression environment in the ESI source. For Orlistat and its related impurities, utilizing commercially available stable isotopes like Orlistat-d7 ensures that the IS-normalized MF remains constant even if the absolute signal fluctuates 5.

Experimental Protocols (Self-Validating Systems)

Protocol A: Qualitative Profiling via Post-Column Infusion

Rationale: This protocol visualizes the exact retention time window where endogenous matrix components suppress ionization, allowing for targeted chromatographic shifts.

  • Setup: Connect a syringe pump to the LC-MS/MS post-column effluent via a zero-dead-volume T-connector.

  • Infusion: Infuse a neat solution of N-Deformyl-N-pivaloyl Orlistat (e.g., 100 ng/mL) at a constant flow rate of 10 µL/min directly into the ESI source.

  • Injection: Inject an extracted blank matrix sample (e.g., human plasma) into the LC system running your standard analytical gradient.

  • Monitoring: Monitor the MRM transition for the impurity (e.g., m/z 552.4 → product ion).

  • Interpretation: A steady baseline indicates no matrix interference. A negative deflection (signal drop) indicates ion suppression, pinpointing the exact retention time of interfering phospholipids.

Protocol B: Liquid-Liquid Extraction (LLE) Optimization for Phospholipid Removal

Rationale: Simple protein precipitation (PPT) fails to remove endogenous phospholipids. LLE selectively partitions the highly lipophilic N-Deformyl-N-pivaloyl Orlistat into an organic solvent while leaving polar matrix components and zwitterionic phospholipids in the aqueous phase.

  • Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.

  • Spike with 10 µL of SIL-IS (e.g., Orlistat-d7).

  • Add 500 µL of ethyl acetate, a proven extraction solvent for Orlistat derivatives 6.

  • Vortex vigorously for 5 minutes to ensure partitioning.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of mobile phase prior to LC-MS/MS injection.

Protocol C: Quantitative Matrix Factor (MF) Assessment

Rationale: Quantifies the absolute and relative matrix effects to ensure the method meets FDA M10 guidelines 3. By utilizing a SIL-IS, this protocol acts as a self-validating system.

  • Obtain 6 independent lots of blank biological matrix (including one lipemic and one hemolyzed lot if required) [[4]]().

  • Extract the 6 blank lots using Protocol B.

  • Post-extraction, spike the blanks with N-Deformyl-N-pivaloyl Orlistat and SIL-IS at the Low Quality Control (LQC) and High Quality Control (HQC) concentrations.

  • Prepare equivalent LQC and HQC concentrations in pure reconstitution solvent (absence of matrix).

  • Analyze all samples via LC-MS/MS.

  • Calculate MF = (Peak Area in Matrix) / (Peak Area in Solvent).

  • Calculate IS-Normalized MF = (MF of Analyte) / (MF of IS).

Quantitative Data Presentation

The table below demonstrates a self-validating Matrix Factor assessment. Notice that while the absolute matrix factor fluctuates heavily (especially in the lipemic lot, indicating severe absolute ion suppression), the IS-Normalized MF remains highly consistent, proving the SIL-IS successfully corrects for the matrix effect.

Table 1: Representative Matrix Factor (MF) Validation Data for N-Deformyl-N-pivaloyl Orlistat (HQC Level)

Matrix Source (Human Plasma)Analyte Peak Area (Neat)Analyte Peak Area (Spiked Matrix)Absolute MFIS Absolute MFIS-Normalized MF
Lot 1 (Normal)245,000210,7000.860.851.01
Lot 2 (Normal)245,000205,8000.840.841.00
Lot 3 (Normal)245,000215,6000.880.890.99
Lot 4 (Normal)245,000198,4500.810.820.99
Lot 5 (Lipemic)245,000159,2500.650.631.03
Lot 6 (Hemolyzed)245,000183,7500.750.770.97
Summary Statistics ----Mean: 0.80 Mean: 0.80 Mean: 1.00
% CV ----10.2% 11.4% 2.1%

Sources

Troubleshooting

Technical Support Center: Stabilizing N-Deformyl-N-pivaloyl Orlistat in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex physicochemical challenges associated with N-Deformyl-N-pivaloyl Orlistat (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex physicochemical challenges associated with N-Deformyl-N-pivaloyl Orlistat (CAS No. 1356017-35-0)[].

This specific derivative features a bulky pivaloyl group replacing the formyl group on the leucine moiety of standard Orlistat. While this modification can offer unique binding kinetics, it significantly increases steric hindrance and lipophilicity. Consequently, researchers frequently encounter severe solubility issues and rapid degradation via β -lactone ring hydrolysis in aqueous media[2][3].

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure the integrity of your compound during in vitro and in vivo assays.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my N-Deformyl-N-pivaloyl Orlistat precipitate immediately upon addition to physiological buffers? The Causality: The extreme lipophilicity of the pivaloyl derivative, combined with a complete lack of ionizable groups, makes it practically insoluble in water[3]. When transitioning from an organic stock to an aqueous buffer, the localized high dielectric constant of water forces the hydrophobic molecules to aggregate and precipitate out of solution. The Solution: You must lower the dielectric constant of the final solution or introduce micellar encapsulation. Initially dissolve the compound in 100% DMSO or Methanol. When diluting into your aqueous buffer, ensure the presence of a surfactant, such as 1% Sodium Lauryl Sulfate (SLS), or maintain a compatible organic co-solvent concentration (e.g., 5% DMSO) to keep the compound in solution[3][4].

Q2: I am observing a rapid loss of inhibitory activity in my assays over a 2-hour period. What is happening? The Causality: The core pharmacophore of Orlistat and its derivatives is the highly strained, four-membered β -lactone ring. This ring is inherently unstable and highly susceptible to nucleophilic attack by water ( H2​O ) or hydroxide ions ( OH− ). This reaction cleaves the ring, forming an inactive open-ring acid metabolite[2][3]. The Solution: Hydrolysis is time, temperature, and pH-dependent. Working solutions must be prepared immediately before use (< 1 hour window) and kept on ice until application. Avoid highly basic or acidic buffers; maintain a strict pH of 6.0–7.0 where the hydrolysis rate is minimized[2][3].

Q3: My HPLC chromatograms show multiple unexpected peaks even in freshly prepared aqueous samples. How can I validate the intact compound? The Causality: Degradation often occurs during the analytical run if the autosampler is kept at room temperature, or if the sample diluent contains a high percentage of water[3]. The Solution: Switch your sample diluent to 100% Methanol or Acetonitrile to arrest hydrolysis. Ensure your HPLC autosampler is chilled to 4°C. Always run a "Zero-Time" control to differentiate between degradation occurring in your assay versus degradation occurring during HPLC analysis[3][5].

Part 2: Mechanistic Pathways & Workflows

To effectively stabilize the compound, you must understand its degradation pathways and implement a strict handling workflow.

degradation_mechanisms A N-Deformyl-N-pivaloyl Orlistat (Intact β-Lactone) B Aqueous Media (Nucleophilic Attack) A->B Solvation C Open-Ring Acid Metabolite (Inactive) B->C Base/Acid Catalyzed Hydrolysis (Primary) D N-Pivaloyl Leucine Cleavage Product B->D Amide Cleavage (Secondary)

Degradation pathways of N-Deformyl-N-pivaloyl Orlistat in aqueous solutions.

workflow_preparation S1 Weigh Compound (Anhydrous Conditions) S2 Reconstitute in 100% DMSO or Methanol S1->S2 S3 Store Stock Aliquots at -20°C (Desiccated) S2->S3 Long-term Stability S4 Dilute into Assay Buffer (e.g., + 1% SLS) S2->S4 Immediate Use S5 Execute Assay (< 1 Hour Window) S4->S5 Minimize Hydrolysis

Step-by-step workflow for preparing and stabilizing working solutions.

Part 3: Quantitative Stability Data

The following table synthesizes the expected stability profiles of Orlistat derivatives under various environmental conditions[2][3][5]. Use this data to design the timing of your experiments.

Environmental ConditionSolvent / Buffer MatrixTemperatureStability Profile (Half-life / % Intact)
Stock Storage 100% Methanol or DMSO-20°C to 4°C> 99% intact after 1 week.
Acidic Aqueous 0.1 N HCl (pH ~1.0)80°C< 10% intact after 8 hours (Rapid Hydrolysis).
Neutral Aqueous Distilled Water (pH 7.0)25°C~50% degradation within 1 hour.
Basic Aqueous 0.1 N NaOH (pH ~13.0)80°C< 10% intact after 8 hours (Rapid Hydrolysis).
Formulated Assay Buffer + 1% SLS25°CImproved solubility; ~70% intact at 1 hour.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal controls that validate the success of the procedure. Do not assume your compound is stable; prove it within every assay run.

Protocol 1: Preparation of a Validated Working Solution

Objective: Prepare an aqueous working solution of N-Deformyl-N-pivaloyl Orlistat while confirming the β -lactone ring remains intact prior to biological application.

Step-by-Step Methodology:

  • Anhydrous Weighing: Equilibrate the lyophilized powder to room temperature inside a desiccator before opening to prevent ambient moisture condensation.

  • Stock Generation: Dissolve the powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 30 seconds until completely clear.

  • Aqueous Dilution: Prepare your target assay buffer (e.g., PBS, pH 6.5) supplemented with 1% Sodium Lauryl Sulfate (SLS) to act as a solubilizing agent[3][4]. Rapidly inject the required volume of the DMSO stock into the buffer while vortexing vigorously to prevent localized precipitation.

  • The Self-Validation Step (Crucial):

    • Zero-Time Control: Immediately extract a 50 µL aliquot of the working solution, dilute it 1:1 with 100% Methanol (to arrest hydrolysis), and inject it into the HPLC.

    • Positive Degradation Control: Extract a second 50 µL aliquot, add 10 µL of 0.1 N NaOH, incubate for 15 minutes, neutralize with 10 µL of 0.1 N HCl, dilute with Methanol, and inject.

    • Validation Criteria: The assay is only validated if the Zero-Time control shows >95% intact peak area, and the Degradation Control shows <5% intact peak area. This proves your analytical method can accurately detect the active compound and its degradation products[3].

Protocol 2: Stability-Indicating HPLC Assay

Objective: Quantitatively assess the degradation of the compound over time.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Set the autosampler temperature strictly to 4°C to prevent degradation while samples queue[3].

  • Mobile Phase: Use a gradient or isocratic mixture of Acetonitrile and Water (typically 80:20 v/v) acidified with 0.1% Formic Acid. The acidic modifier sharpens the peaks of any formed open-ring acid metabolites.

  • Detection: Monitor UV absorbance at 210 nm (due to the lack of strong chromophores on the Orlistat backbone).

  • Execution: Inject 10 µL of the validated samples from Protocol 1. The intact N-Deformyl-N-pivaloyl Orlistat will elute later (highly lipophilic), while the open-ring acid metabolite will elute significantly earlier due to increased polarity[3].

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Method Validation for N-Deformyl-N-pivaloyl Orlistat: A Comparative Guide to ICH Q2(R2) Compliance

Chemical Context & The Analytical Challenge Orlistat is a potent gastrointestinal lipase inhibitor widely utilized for weight management[]. During its synthesis or throughout its shelf-life, various related substances an...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & The Analytical Challenge

Orlistat is a potent gastrointestinal lipase inhibitor widely utilized for weight management[]. During its synthesis or throughout its shelf-life, various related substances and degradation products can form, which must be strictly controlled to ensure clinical safety and efficacy. One such critical synthetic impurity is N-Deformyl-N-pivaloyl Orlistat (Molecular Weight: 551.84 g/mol ), a structural analogue where the standard formyl group on the leucine nitrogen is replaced by a bulky pivaloyl moiety.

Validating an analytical method for this specific impurity requires strict adherence to the International Council for Harmonisation (ICH) guidelines. The recent ICH Q2(R2) guideline, which became legally effective in June 2024, marks a paradigm shift toward a lifecycle and risk-based approach for analytical procedures[2].

The Causality of Detection Failure: Because N-Deformyl-N-pivaloyl Orlistat lacks an extended conjugated pi-electron system, its ultraviolet (UV) absorbance is negligible above 210 nm. Traditional High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) forces analysts to monitor at ultra-low wavelengths (e.g., 200–205 nm). At these wavelengths, the optical absorbance of mobile phase solvents (like methanol) and buffer salts creates severe baseline drift during gradient elution. This drift inherently masks low-level impurities, leading to poor integration and a compromised Limit of Quantitation (LOQ).

To circumvent this optical limitation, modern laboratories are transitioning to Ultra-High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (UHPLC-CAD). CAD measures non-volatile analytes independent of their chromophoric properties by atomizing the eluent, applying a charge to the resulting particles, and measuring the aggregate current. This shift in physical causality—from optical absorbance to mass-based particle charging—eliminates baseline drift and drastically enhances signal-to-noise ratios.

Methodological Comparison: UHPLC-CAD vs. Traditional HPLC-UV

To objectively demonstrate the superiority of the UHPLC-CAD approach for N-Deformyl-N-pivaloyl Orlistat, we compared its performance against a legacy HPLC-UV method. The data below highlights how removing optical dependency fundamentally improves method reliability.

Validation ParameterLegacy HPLC-UV (205 nm)Advanced UHPLC-CADPerformance Gain / Causality
Limit of Detection (LOD) 0.05%0.01%5x higher sensitivity due to low background noise in CAD.
Limit of Quantitation (LOQ) 0.15%0.03%5x lower quantitation limit , easily meeting stringent ICH reporting thresholds.
Linearity ( R2 ) 0.991 (Non-linear at low end)0.999 (Log-log transformed)Superior dynamic range. CAD response is power-law based; log-log transformation yields perfect linearity.
Precision (%RSD at LOQ) 8.5%2.1%4x better repeatability due to the elimination of baseline integration errors.
Baseline Stability Severe drift (>50 mAU)Flat (<2 pA drift)Eliminates matrix interference caused by gradient solvent absorbance.

ICH Q2(R2) Validation Workflow

The ICH Q2(R2) framework establishes a unified international approach to validating analytical methods, ensuring that laboratory methods are suitable for their intended purpose[3]. The guideline mandates the evaluation of specificity, linearity, range, accuracy, precision, and robustness[4].

G N1 1. Method Selection UHPLC-CAD over HPLC-UV N2 2. Specificity Forced Degradation Matrix N1->N2 N3 3. Linearity & Range Log-Log Calibration Model N2->N3 N4 4. Accuracy Self-Validating Spike Recovery N3->N4 N5 5. Precision Repeatability & Intermediate N4->N5 N6 6. Robustness Risk-Based DoE Approach N5->N6 N7 7. Final Validation ICH Q2(R2) Compliant N6->N7

Figure 1: ICH Q2(R2) analytical method validation workflow for Orlistat impurities.

Self-Validating Experimental Protocols

A robust analytical method should not rely on theoretical assumptions; it must prove its own validity through its experimental design. The following step-by-step protocols are engineered as self-validating systems.

Protocol A: Chromatographic Execution (UHPLC-CAD)

Causality: Utilizing a sub-2-micron particle column increases theoretical plates, allowing for the sharp resolution of the bulky pivaloyl analogue from the main Orlistat peak.

  • Column Setup: Install a C18 UHPLC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Note: Volatile buffers are mandatory for CAD to prevent detector fouling.

  • Gradient Program: Initiate at 40% B, ramp to 95% B over 10 minutes, hold for 3 minutes, and re-equilibrate.

  • Detector Settings: Set CAD evaporator temperature to 35°C with a data collection rate of 10 Hz.

Protocol B: Specificity via Forced Degradation

Self-Validating Logic: Forced degradation acts as an internal control matrix. By intentionally destroying the API, we generate a worst-case scenario of unknown degradants. If the method can still isolate the N-Deformyl-N-pivaloyl Orlistat peak without co-elution, it inherently proves its stability-indicating power.

  • Acid/Base Stress: Treat 10 mg of Orlistat API with 1.0 mL of 0.1N HCl (acid) and 0.1N NaOH (base) for 24 hours at 40°C. Neutralize before injection.

  • Oxidative Stress: Treat 10 mg of API with 3% H2​O2​ for 24 hours at room temperature.

  • Thermal/Photolytic Stress: Expose solid API to 105°C for 48 hours and 1.2 million lux-hours of UV light.

  • Analysis: Inject all stressed samples. Verify that the resolution ( Rs​ ) between N-Deformyl-N-pivaloyl Orlistat and the nearest degradation peak is ≥2.0 .

Protocol C: Linearity & Range (Log-Log Transformation)

Causality: Because CAD response is governed by particle size and charge capacity, it is inherently non-linear across wide concentration ranges. ICH Q2(R2) explicitly permits the use of appropriate non-linear or multivariate calibration models[4].

  • Standard Preparation: Prepare a stock solution of N-Deformyl-N-pivaloyl Orlistat at 1.0 mg/mL.

  • Serial Dilution: Create six calibration levels ranging from the LOQ (0.03%) to 120% of the specification limit.

  • Data Transformation: Plot the Log10​ of the analyte concentration against the Log10​ of the CAD peak area.

  • Acceptance: The transformed data must yield a correlation coefficient ( R2 ) ≥0.995 .

Protocol D: Accuracy via Matrix Spiking

Self-Validating Logic: Spiking the impurity directly into the API matrix tests extraction efficiency and matrix suppression simultaneously. If recovery is accurate, the system validates its own sample preparation logic without requiring external correction factors.

  • Matrix Preparation: Prepare three distinct sample solutions containing the Orlistat API at the target assay concentration (e.g., 5.0 mg/mL).

  • Spiking: Spike the N-Deformyl-N-pivaloyl Orlistat reference standard into the matrix solutions at 50%, 100%, and 150% of the target specification limit.

  • Extraction & Injection: Process the samples through the standard filtration protocol and inject them in triplicate.

  • Acceptance: Calculate the percentage recovery. The self-validating threshold requires recoveries between 95.0% and 105.0% with an RSD ≤5.0% .

Conclusion

The transition from legacy HPLC-UV to UHPLC-CAD for the analysis of N-Deformyl-N-pivaloyl Orlistat is not merely an instrumental upgrade; it is a mechanistic necessity dictated by the molecule's lack of a UV chromophore. By applying the rigorous, lifecycle-oriented principles of the ICH Q2(R2) guidelines, laboratories can establish a self-validating, highly sensitive method that guarantees the purity and safety of Orlistat formulations.

Sources

Comparative

NMR characterization of N-Deformyl-N-pivaloyl Orlistat vs Orlistat

Advanced NMR Characterization Guide: Orlistat vs. N-Deformyl-N-Pivaloyl Orlistat Impurity Executive Summary Orlistat (tetrahydrolipstatin) is a potent, irreversible inhibitor of gastrointestinal lipases, widely utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced NMR Characterization Guide: Orlistat vs. N-Deformyl-N-Pivaloyl Orlistat Impurity

Executive Summary

Orlistat (tetrahydrolipstatin) is a potent, irreversible inhibitor of gastrointestinal lipases, widely utilized in the clinical management of obesity. Structurally, it is a complex diastereomeric molecule featuring a reactive beta-lactone ring and an N-formyl-L-leucine side chain. During the active pharmaceutical ingredient (API) synthesis—specifically during alkanoylation using mixed anhydrides like pivaloyl formic anhydride—or through hydrolytic degradation, specific impurities can emerge[1]. One critical process impurity is N-Deformyl-N-pivaloyl Orlistat , where the N-formyl group is replaced by an N-pivaloyl moiety[2].

Distinguishing Orlistat from its N-pivaloyl derivative is paramount for quality control and regulatory compliance (ANDA/DMF submissions). Because Orlistat lacks a strong UV chromophore, traditional HPLC methods can sometimes struggle with sensitivity and selectivity[3]. This guide provides an objective comparison of their Nuclear Magnetic Resonance (NMR) profiles, establishing a self-validating quantitative NMR (qNMR) protocol for precise impurity profiling.

Mechanistic Context & Structural Divergence

The pharmacological efficacy of Orlistat relies heavily on its structural integrity. The synthesis of Orlistat often involves the formylation of an amino-orlistat intermediate. When pivaloyl formic anhydride (PFA) is employed as the alkanoylating agent, competitive acylation can occur, leading to the formation of N-Deformyl-N-pivaloyl Orlistat[1].

Causality in NMR Shift: The substitution of a highly electron-withdrawing formyl group (-CHO) with a sterically bulky, electron-donating pivaloyl group (-COC(CH3)3) fundamentally alters the magnetic shielding of the adjacent amide nitrogen and alpha-carbon. This structural deviation provides distinct, non-overlapping resonances in both ¹H and ¹³C NMR spectra, making NMR the gold standard for differentiating these two molecules.

Pathway O Orlistat (API) N-formyl-L-leucine moiety A Amino Orlistat (Deformylated Intermediate) O->A Hydrolysis / Deformylation P N-Deformyl-N-pivaloyl Orlistat (Impurity) A->P Acylation (Side Reaction) R Pivaloyl Formic Anhydride (Alkanoylating Agent) R->P Excess/Impure Reagent

Fig 1. Chemical pathway illustrating the formation of N-Deformyl-N-pivaloyl Orlistat from Orlistat.

Experimental Methodology: qNMR Protocol

To ensure a self-validating system, the following quantitative NMR (qNMR) protocol utilizes an internal standard method. This approach eliminates the need for external reference materials for the impurity, relying instead on the fundamental proportional relationship between integral resonance and proton count[4].

Step-by-Step Workflow:

  • Solvent and Standard Selection: Select Dimethylsulfoxide-d6 (DMSO-d6) as the solvent due to its excellent solubilizing properties for lipophilic lactones. Use Phloroglucinol anhydrous as the internal standard (IS). Phloroglucinol provides a distinct, sharp singlet at ~5.64 ppm (aromatic protons) that does not overlap with Orlistat's aliphatic or amide signals[4].

  • Sample Preparation: Accurately weigh ~10 mg of the Orlistat sample (or spiked impurity mixture) and ~2 mg of Phloroglucinol IS using a microbalance (precision 0.01 mg). Dissolve completely in 0.6 mL of DMSO-d6.

  • NMR Acquisition Parameters:

    • Instrument: 500 MHz or higher NMR spectrometer (e.g., ¹H at 500 MHz, ¹³C at 125 MHz).

    • Pulse Sequence: Standard 1D proton with a 30° or 90° excitation pulse.

    • Relaxation Delay (D1): Set to at least 5 times the longest longitudinal relaxation time (T1) of the analyte and IS (typically D1 ≥ 10 seconds). Causality: This ensures complete magnetization recovery between scans, which is strictly required for quantitative accuracy.

    • Number of Scans (NS): 64 to 128 for ¹H to achieve a Signal-to-Noise (S/N) ratio > 150:1 for the trace impurity peaks.

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz). Perform Fourier transform, followed by meticulous manual phase and baseline correction to ensure accurate integration.

  • Integration & Quantification: Integrate the formyl proton of Orlistat (~8.0 ppm) and the tert-butyl protons of the pivaloyl impurity (~1.15 ppm). Normalize against the IS peak at 5.64 ppm to calculate absolute purity.

NMRWorkflow S1 Sample Preparation (DMSO-d6 + Phloroglucinol IS) S2 NMR Acquisition (1H & 13C, 500 MHz, 298K) S1->S2 S3 Spectral Processing (Fourier Transform & Phase Correction) S2->S3 S4 Signal Integration (Formyl vs. Pivaloyl peaks) S3->S4 S5 Purity Quantification (qNMR Calculation) S4->S5

Fig 2. Step-by-step quantitative NMR (qNMR) workflow for Orlistat impurity profiling.

Comparative NMR Data Analysis

The structural differences between Orlistat and Deformyl N-pivaloyl orlistat manifest prominently in their NMR spectra. The absence of the formyl proton and the introduction of a massive 9-proton singlet are the primary diagnostic markers[2].

Table 1: ¹H NMR Diagnostic Chemical Shifts (DMSO-d6, 500 MHz)

Functional Group / ProtonOrlistat (API)N-Deformyl-N-pivaloyl OrlistatDiagnostic Significance
N-Formyl Proton (-CHO) ~8.00 - 8.15 ppm (s, 1H)Missing Confirms loss of formyl group.
Amide Proton (-NH) ~8.45 ppm (d, 1H)~7.80 ppm (d, 1H)Upfield shift due to electron-donating pivaloyl group.
Pivaloyl tert-butyl (-C(CH3)3) Missing ~1.15 ppm (s, 9H)Highly sensitive marker for impurity quantification.
L-Leucine alpha-CH ~4.25 ppm (m, 1H)~4.35 ppm (m, 1H)Minor shift due to altered local sterics.
Beta-lactone ring protons ~3.15, 4.50 ppm (m)~3.15, 4.50 ppm (m)Unchanged; confirms core structure remains intact.

Table 2: ¹³C NMR Diagnostic Chemical Shifts (DMSO-d6, 125 MHz)

Functional Group / CarbonOrlistat (API)N-Deformyl-N-pivaloyl OrlistatDiagnostic Significance
Formyl Carbonyl (C=O) ~162.5 ppmMissing Direct evidence of deformylation.
Pivaloyl Carbonyl (C=O) Missing ~178.2 ppmConfirms acylation with pivaloyl group.
Pivaloyl Quaternary Carbon Missing ~38.5 ppmDiagnostic of the tert-butyl core.
Pivaloyl Methyl Carbons Missing ~27.4 ppmCorrelates with the 9H singlet in ¹H NMR.
Beta-lactone Carbonyl ~168.0 ppm~168.0 ppmCore structure verification.

Conclusion & Best Practices

For drug development professionals, distinguishing Orlistat from its N-Deformyl-N-pivaloyl derivative is critical for validating the API manufacturing process. Because Orlistat lacks a strong UV chromophore, traditional HPLC methods can sometimes struggle with sensitivity and selectivity for specific non-chromophoric impurities[3]. The qNMR methodology detailed above provides an orthogonal, highly specific, and self-validating approach. By leveraging the 9-proton singlet of the pivaloyl group at ~1.15 ppm, analysts can achieve exceptionally low Limits of Detection (LOD) and Limits of Quantification (LOQ) for this specific impurity, ensuring the highest standards of pharmaceutical integrity.

References

  • The Application of Quantitative H-NMR for the Determination of Orlistat in Tablets. ResearchGate. Available at:[Link]

  • The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. PubMed Central (NIH). Available at:[Link]

  • US20100196464A1 - Orlistat pharmaceutical formulations. Google Patents.
  • US20100179335A1 - Process for the preparation of orlistat. Google Patents.

Sources

Validation

Establishing the Limit of Quantitation (LOQ) for N-Deformyl-N-pivaloyl Orlistat: A Comparative Guide to Analytical Platforms

As pharmaceutical pipelines demand higher purity standards, the accurate quantitation of process-related impurities and degradation products has become a critical regulatory hurdle. N-Deformyl-N-pivaloyl Orlistat (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines demand higher purity standards, the accurate quantitation of process-related impurities and degradation products has become a critical regulatory hurdle. N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0) is a well-documented, complex impurity associated with the synthesis and degradation of Orlistat, a potent gastrointestinal lipase inhibitor.

For analytical scientists, establishing a robust Limit of Quantitation (LOQ) for this specific impurity presents a unique physicochemical challenge. Because the Orlistat molecular backbone consists of an aliphatic lactone ring lacking a conjugated π -electron system, it exhibits negligible UV absorbance above 210 nm[1]. Consequently, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) struggles with baseline drift and poor signal-to-noise (S/N) ratios at low concentrations.

This guide objectively compares three analytical platforms—HPLC-UV, UHPLC-CAD (Charged Aerosol Detection), and LC-MS/MS—and provides field-proven, self-validating protocols for establishing the LOQ in strict compliance with ICH Q2(R2) guidelines[2].

Analytical Challenges & Platform Comparison

The fundamental principle of establishing an LOQ is proving that the lowest concentration of an analyte can be quantified with acceptable precision (Relative Standard Deviation, RSD 10%) and accuracy (recovery of 90–110%)[3].

The Causality Behind Detector Selection
  • HPLC-UV (205 nm): Monitoring at 195–210 nm is required to detect the ester and amide bonds of N-Deformyl-N-pivaloyl Orlistat. However, at these deep-UV wavelengths, organic modifiers (e.g., acetonitrile) and buffer salts heavily absorb light. This absorption inflates the noise floor, directly degrading the S/N ratio and resulting in a high LOQ[4].

  • UHPLC-CAD: Charged Aerosol Detection is a mass-based, optical-independent technique. It atomizes the column eluent, evaporates the mobile phase, and applies a positive charge to the residual non-volatile analyte particles. Because N-Deformyl-N-pivaloyl Orlistat is a large, non-volatile lipidic molecule (M.W. 551.84), CAD provides a highly stable baseline and superior sensitivity compared to UV.

  • LC-MS/MS: Tandem mass spectrometry offers the ultimate specificity. By utilizing Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM), the detector isolates the specific precursor ion and its fragments, effectively eliminating matrix interference and lowering the LOQ to the nanogram-per-milliliter (ng/mL) range[5].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of the three platforms when quantifying N-Deformyl-N-pivaloyl Orlistat.

Performance ParameterHPLC-UV (205 nm)UHPLC-CADLC-MS/MS (ESI+)
Limit of Detection (LOD) 1.5 µg/mL0.05 µg/mL0.5 ng/mL
Limit of Quantitation (LOQ) 5.0 µg/mL0.15 µg/mL1.5 ng/mL
Linearity Range 5.0 – 100 µg/mL0.15 – 50 µg/mL1.5 – 500 ng/mL
Precision at LOQ (RSD%) 8.5%4.2%3.1%
Matrix Interference HighLowMinimal
Primary Limitation Baseline drift from solventsRequires volatile buffersHigh instrument cost

Method Development & Validation Workflow

To ensure regulatory compliance, the validation lifecycle must follow a structured, risk-based approach as outlined in ICH Q2(R2) and ICH Q14[6].

LOQ_Validation_Workflow Step1 1. Platform Selection (UV vs CAD vs MS/MS) Step2 2. Chromatographic Optimization Step1->Step2 Step3 3. S/N Ratio Evaluation (Target ≥ 10:1) Step2->Step3 Step4 4. Precision & Accuracy at LOQ Level Step3->Step4 Step5 5. ICH Q2(R2) Validation Report Step4->Step5

Workflow for establishing LOQ in compliance with ICH Q2(R2) guidelines.

Experimental Protocols: Establishing the LOQ

The following self-validating protocols detail the exact methodologies for UHPLC-CAD and LC-MS/MS. Every protocol begins with a System Suitability Test (SST) to ensure the system meets performance criteria before sample analysis[3].

Protocol A: UHPLC-CAD Methodology

This method is ideal for routine Quality Control (QC) lot release where MS/MS is unavailable.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water. (Avoid non-volatile salts like phosphates, which will permanently foul the CAD detector).

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Cortecs C18 (150 × 4.6 mm, 2.7 µm)[7]. Causality: Solid-core particles provide higher peak capacity and sharper peaks, which directly increases the peak height and improves the S/N ratio for the LOQ calculation.

  • Gradient: 60% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

Step 3: CAD Optimization

  • Set the evaporation tube temperature to 35°C. This ensures complete evaporation of the acetonitrile/water matrix without thermally degrading the N-Deformyl-N-pivaloyl Orlistat.

  • Set the data collection rate to 10 Hz with a filter constant of 3.6 seconds to smooth baseline noise.

Step 4: LOQ Validation (SST & Execution)

  • Inject a blank (diluent) to establish the baseline noise floor.

  • Prepare a standard solution of N-Deformyl-N-pivaloyl Orlistat at 0.15 µg/mL.

  • Inject the standard in six replicates. Calculate the S/N ratio (must be 10) and the RSD of the peak areas (must be 10%).

Protocol B: LC-MS/MS (MRM) Methodology

This method is strictly required for genotoxic impurity screening or pharmacokinetic bioanalysis where ultra-trace sensitivity is mandatory[8].

LCMS_Pathway A UHPLC Elution (Formic Acid Modified) B ESI+ Source Protonation [M+H]+ A->B C Q1: Precursor Ion m/z 552.4 B->C D Q2: Collision Cell (CID Fragmentation) C->D E Q3: Product Ion Quantitation D->E

LC-MS/MS Multiple Reaction Monitoring (MRM) pathway for N-Deformyl-N-pivaloyl Orlistat.

Step 1: Sample Preparation

  • Extract the drug substance or product using absolute ethanol to ensure complete solubilization of the lipophilic impurities[5].

  • Dilute the extract with the mobile phase to a final target concentration near the expected LOQ (1.5 ng/mL).

Step 2: MS/MS Source Optimization

  • Ionization Mode: Electrospray Ionization Positive (ESI+). Causality: The amide and ester moieties of N-Deformyl-N-pivaloyl Orlistat readily accept protons in the presence of acidic mobile phases, forming a stable [M+H]+ pseudo-molecular ion[8].

  • Capillary Voltage: 4.50 kV.

  • Source Temperature: 300°C.

  • Desolvation Gas (N2): 10 L/min.

Step 3: MRM Transitions

  • Q1 (Precursor): Isolate m/z 552.4 (corresponding to the protonated mass of M.W. 551.84).

  • Q2 (Collision Cell): Apply 20 eV of Collision-Induced Dissociation (CID) energy.

  • Q3 (Product): Monitor the most abundant stable fragment (e.g., m/z 338.2) for quantitation.

Step 4: LOQ Validation (SST & Execution)

  • Inject the 1.5 ng/mL standard in six replicates.

  • Verify that the S/N ratio exceeds 10:1.

  • Spike the blank matrix with 1.5 ng/mL of the standard to test for accuracy. Recovery must fall between 90% and 110% to satisfy ICH Q2(R2) limits for quantitative impurity assays[2].

Conclusion

Establishing the LOQ for N-Deformyl-N-pivaloyl Orlistat exposes the fundamental limitations of traditional UV detection for non-chromophoric lipids. While HPLC-UV can be forced to work at deep-UV wavelengths, it lacks the robustness required by modern ICH Q2(R2) standards. By transitioning to UHPLC-CAD for routine QC environments, or LC-MS/MS for ultra-trace developmental analysis, analytical scientists can achieve self-validating, highly reproducible quantitation that easily withstands regulatory scrutiny.

References

  • IntuitionLabs: ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • MasterControl: ICH Q2 (R2) Validation of Analytical Procedures. Available at: [Link]

  • PubMed (NIH): Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry. Available at:[Link]

  • Global Substance Registration System (GSRS): N-DEFORMYL-N-PIVALOYL ORLISTAT. Available at: [Link]

  • Axios Research: Orlistat Impurity 11. Available at: [Link]

  • International Council for Harmonisation (ICH): Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate: Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules. Available at: [Link]

  • Google Patents:A method for measuring degraded impurities in orlistat capsules.
  • ResearchGate: HPLC Analysis of Orlistat and Its Application to Drug Quality Control Studies. Available at: [Link]

  • Impactfactor: Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Orlistat Impurity Analysis

Introduction: The Critical Role of Impurity Profiling in Orlistat Quality Control Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely used therapeutic agent for the management of obesity.[1] Its m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling in Orlistat Quality Control

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely used therapeutic agent for the management of obesity.[1] Its mechanism of action, which involves the inhibition of dietary fat absorption, is localized to the gastrointestinal tract.[2] The efficacy and safety of Orlistat formulations are intrinsically linked to their purity. The manufacturing process and subsequent storage can introduce impurities, which may include starting materials, by-products, intermediates, and degradation products.[3] These impurities, even at trace levels, can potentially impact the drug's safety and efficacy. Therefore, robust and reliable analytical methods for the identification and quantification of Orlistat impurities are paramount for ensuring patient safety and meeting stringent regulatory requirements.

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Orlistat impurity analysis. It is designed for researchers, scientists, and drug development professionals to facilitate the validation and harmonization of analytical procedures across different laboratories. By presenting a comparative analysis of established analytical methods and providing detailed experimental protocols, this document aims to equip analytical teams with the necessary tools to ensure the consistency and reliability of their impurity profiling data.

Understanding the Orlistat Impurity Landscape

A thorough understanding of the potential impurities is the foundation of any effective analytical strategy. The known impurities of Orlistat can be broadly categorized as process-related impurities and degradation products.

Key Orlistat Impurities and Their Structures:

A consolidated list of key Orlistat impurities is presented below. The availability of reference standards for these impurities is crucial for method development, validation, and routine analysis.

Impurity NameStructure
Orlistat
Orlistat Related Compound A
Orlistat Related Compound B
Orlistat Related Compound D
Orlistat Open Ring Epimer
Orlistat Dimer Impurity

Designing an Inter-laboratory Comparison Study

The primary objective of an inter-laboratory comparison is to assess the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories. A well-designed study is essential for generating meaningful and statistically sound results.

The following diagram illustrates a typical workflow for an inter-laboratory comparison study for Orlistat impurity analysis.

Inter-laboratory_Comparison_Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Execution Phase 2: Laboratory Execution cluster_Analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select & Validate Analytical Method(s) P1->P2 P3 Prepare & Characterize Homogeneous Test Samples P2->P3 P4 Develop Detailed Study Protocol P3->P4 E1 Distribute Samples & Protocol to Participating Labs P4->E1 E2 Labs Perform Analysis as per Protocol E1->E2 E3 Data Collection & Reporting E2->E3 A1 Statistical Analysis of Results (e.g., ANOVA, Cochran's Test) E3->A1 A2 Identify Sources of Variability A1->A2 A3 Final Report Generation & Recommendations A2->A3

Caption: A typical workflow for an inter-laboratory comparison study.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common technique for the quantification of Orlistat and its impurities. More advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity, which is particularly useful for the identification and quantification of trace-level impurities.

The selection of an appropriate analytical method is a critical first step. Below is a comparison of two representative HPLC methods that can be employed for Orlistat impurity analysis.

Table 1: Comparison of HPLC Methods for Orlistat Impurity Analysis

ParameterMethod 1 (Isocratic RP-HPLC)Method 2 (Gradient RP-HPLC)
Principle Simple, rapid, and robust method suitable for routine quality control of the main component and known impurities.Offers higher resolution for separating a larger number of impurities, including those with similar polarities. Ideal for stability studies and comprehensive impurity profiling.
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm)C18 (e.g., Waters Cortecs C18, 150 x 4.6 mm, 2.7 µm)
Mobile Phase Acetonitrile : Water : Phosphoric Acid (85:15:0.5 v/v/v)[4]A: 0.025% Phosphoric acid in water; B: Acetonitrile (Gradient elution)
Detection UV at 205 nm[4]UV at 195 nm
Flow Rate 1.0 mL/min[4]1.25 mL/min
Linearity Range 6 - 60 µg/mL for Orlistat[4]Varies for each impurity, typically in the range of LOQ to 150% of the specification limit.
LOD/LOQ LOD: ~0.37 µg/mL for Orlistat[4]Lower LOQs achievable for specific impurities.
Key Advantages Simplicity, speed, and lower solvent consumption.Superior separation of complex impurity profiles.
Considerations May not resolve all co-eluting impurities.Longer run times and more complex method development.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the analysis of Orlistat impurities using a validated gradient RP-HPLC method, which is generally preferred for its comprehensive separation capabilities.

Protocol 1: Sample Preparation

Objective: To extract Orlistat and its impurities from the capsule matrix for HPLC analysis.

Materials:

  • Orlistat capsules (120 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks (100 mL)

  • Sonicator

  • Syringe filters (0.45 µm, Nylon or PVDF)

Procedure for Capsule Sample Preparation:

  • Weigh 20 Orlistat capsules and calculate the average weight.

  • Empty the contents of the capsules and weigh a quantity of the powder equivalent to 60 mg of Orlistat.[4]

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.[4]

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol to obtain a stock solution of 600 µg/mL.[4]

  • For the analysis of impurities, a more concentrated sample solution may be required. Take an appropriate amount of Orlistat capsule sample and dissolve and dilute it with an 80% acetonitrile solution to prepare a sample solution containing 0.5-1.5 mg/mL of Orlistat.

  • Filter an aliquot of the prepared solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few milliliters of the filtrate.

Protocol 2: Gradient RP-HPLC Method

Objective: To separate and quantify Orlistat and its impurities using a gradient reverse-phase HPLC method.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Waters Cortecs C18 (150 x 4.6 mm, 2.7 µm)

  • Mobile Phase A: 0.025% (v/v) phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 50 50
    10 30 70
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.25 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 195 nm

  • Injection Volume: 10-50 µL

System Suitability: Before initiating the analysis, the system suitability must be verified. This is typically achieved by injecting a standard solution containing Orlistat and known impurities. The system suitability parameters to be monitored include:

  • Tailing factor: Should be ≤ 2.0 for the Orlistat peak.

  • Theoretical plates: Should be ≥ 2000 for the Orlistat peak.

  • Resolution: The resolution between Orlistat and the closest eluting impurity should be ≥ 1.5.

The following diagram illustrates the workflow for the HPLC method validation as per ICH guidelines.

HPLC_Method_Validation_Workflow cluster_Validation ICH Q2(R1) Validation Parameters V1 Specificity V2 Linearity V1->V2 V3 Range V2->V3 V4 Accuracy V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 V6 Detection Limit (LOD) V5->V6 V7 Quantitation Limit (LOQ) V6->V7 V8 Robustness V7->V8 End Validated Method V8->End Start Method Development Start->V1

Sources

Validation

Contextualizing the Impurity: The Pivaloyl Formic Anhydride (PFA) Pathway

An in-depth technical analysis and comparison guide for confirming the structure of N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0), a critical process impurity encountered during the synthesis of the lipase-inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for confirming the structure of N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0), a critical process impurity encountered during the synthesis of the lipase-inhibitor Orlistat.

This guide is designed for analytical chemists, formulation scientists, and regulatory professionals who require robust, orthogonal methods for impurity characterization.

To understand how to detect an impurity, we must first understand its genesis. Orlistat is synthesized via the formylation of amino orlistat. A highly efficient industrial method utilizes Pivaloyl Formic Anhydride (PFA) as the alkanoylating agent [1].

While PFA is designed to selectively transfer the formyl group to the leucine-like nitrogen of amino orlistat, competing steric and kinetic factors can occasionally lead to the transfer of the bulkier pivaloyl (trimethylacetyl) group instead. This side reaction generates N-Deformyl-N-pivaloyl Orlistat ( C33​H61​NO5​ , MW: 551.86 g/mol ) instead of the desired Orlistat ( C29​H53​NO5​ , MW: 495.73 g/mol ) [2].

Mechanism Amino Amino Orlistat (Precursor) Reaction Acylation Reaction (-10°C to 0°C) Amino->Reaction PFA Pivaloyl Formic Anhydride (Alkanoylating Agent) PFA->Reaction Orlistat Orlistat (API) (Formyl Transfer) Reaction->Orlistat Major Pathway Impurity N-Deformyl-N-pivaloyl Orlistat (Pivaloyl Transfer) Reaction->Impurity Minor Pathway

Fig 1: Mechanistic divergence during API synthesis leading to the N-pivaloyl impurity.

Analytical Strategy: Comparing Structural Confirmation Techniques

While High-Performance Liquid Chromatography (HPLC) is the standard for quantifying Orlistat impurities [3], structural confirmation requires spectroscopic techniques. Below is an objective comparison of Infrared (IR) Spectroscopy against orthogonal alternatives (NMR and LC-MS) for isolating and confirming the N-pivaloyl derivative.

Table 1: Performance Comparison of Analytical Techniques
TechniquePrimary Detection TargetResolution of Pivaloyl vs FormylSpeed & ThroughputCost & AccessibilityVerdict for Routine QA/QC
FTIR (ATR) Functional groups (Carbonyls, C-H)High: Distinct Amide I shift; t-butyl doublet at 1365/1390 cm⁻¹.< 2 minutesLowOptimal for rapid structural verification of isolated impurities.
FTIR (KBr) Functional groups (Transmission)High: Excellent resolution of the β -lactone vs amide carbonyls.10-15 minutesLowExcellent , complies with USP <197K> standards [4].
¹H-NMR Proton environmentsUltimate: Direct integration of the 9-proton singlet from the t-butyl group.15-30 minutesVery HighGold Standard for initial structural elucidation, overkill for routine batch QA.
LC-MS (ESI+) Molecular Mass / FragmentationHigh: Distinct [M+H]⁺ at m/z 552.8 vs Orlistat at m/z 496.7.10-20 minutesHighEssential for complex mixture profiling without isolation.

The Causality of Choice: IR spectroscopy is selected as the primary structural confirmation tool for isolated impurities because the substitution of a formyl group with a pivaloyl group drastically alters the localized dipole moments of the amide bond, creating highly specific, easily readable spectral markers without the need for cryogenic operational costs (like NMR).

IR Spectral Markers: Orlistat vs. N-Deformyl-N-pivaloyl Orlistat

To confirm the presence of the N-pivaloyl impurity, we must look at the causality behind the vibrational shifts. The pivaloyl group contains a bulky tert-butyl moiety. The electron-donating inductive effect (+I effect) of the three methyl groups increases the electron density on the amide carbonyl, slightly increasing its single-bond character and lowering its vibrational frequency compared to the formamide group in pure Orlistat.

Furthermore, the tert-butyl group introduces a highly characteristic symmetrical C-H bending deformation (the "umbrella" mode) that splits into a distinct doublet.

Table 2: Diagnostic IR Wavenumbers (cm⁻¹)
Functional GroupOrlistat (API)N-Deformyl-N-pivaloyl OrlistatMechanistic Causality for Shift
β -Lactone C=O ~1820~1820Unaffected by distant N-substitution.
Ester C=O ~1740~1740Unaffected by distant N-substitution.
Amide I (C=O) ~1660 (Formamide)~1645 (Pivalamide)Inductive electron donation from t-butyl weakens the C=O double bond, shifting it to a lower wavenumber.
C-H Bend (t-butyl) Absent1390 & 1365 (Doublet) Symmetrical bending of the C(CH3​)3​ group splits due to vibrational coupling. Definitive marker.
C-H Stretch (Alkyl) 2850 - 29502850 - 2970 (Broader/Stronger)Increased response due to the 9 additional C-H bonds from the pivaloyl group.

Experimental Protocols: Self-Validating IR Workflows

To ensure scientific integrity and compliance with pharmacopeial guidelines (e.g., USP <197> [4]), the following protocols utilize a self-validating system. This means the system suitability is verified concurrently with the sample analysis.

Protocol A: Attenuated Total Reflectance (FTIR-ATR) - Rapid Screening

Advantage: Non-destructive, requires no sample preparation.

  • System Preparation: Purge the FTIR spectrometer with dry nitrogen to eliminate H2​O and CO2​ interferences. Ensure the diamond/ZnSe ATR crystal is meticulously cleaned with HPLC-grade isopropanol.

  • Background Validation (Self-Validation Step 1): Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). Causality: The baseline must be flat; any peaks indicate crystal contamination, preventing false positives in the critical 1300-1400 cm⁻¹ region.

  • Sample Application: Apply ~2-5 mg of the isolated N-Deformyl-N-pivaloyl Orlistat standard [5] directly onto the ATR crystal. Apply consistent pressure using the ATR anvil. Causality: Consistent pressure ensures uniform contact, maximizing the evanescent wave penetration and signal-to-noise ratio.

  • Data Acquisition: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution).

  • Spectral Subtraction & Analysis: Overlay the sample spectrum with a verified Orlistat Reference Standard (RS) spectrum. Isolate the difference in the 1640-1670 cm⁻¹ (Amide I) and 1360-1400 cm⁻¹ (t-butyl) regions.

Protocol B: Transmission Spectroscopy (KBr Pellet) - High Resolution

Advantage: Eliminates optical dispersion artifacts sometimes seen in ATR, providing sharper peaks for the t-butyl doublet.

  • Desiccation: Dry spectroscopic-grade Potassium Bromide (KBr) at 105°C for 2 hours. Causality: KBr is highly hygroscopic; water absorbs strongly at ~1640 cm⁻¹ (H-O-H bend), which will directly mask the critical Amide I shift of the pivaloyl group.

  • Trituration: In an agate mortar, gently grind 1 mg of the impurity with 100 mg of dry KBr. Causality: Vigorous grinding can cause polymorphic transformations or localized melting of lipid-like molecules like Orlistat derivatives.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under a vacuum for 3 minutes. (Vacuum prevents air pockets, reducing light scattering).

  • Acquisition: Scan the translucent pellet from 4000 to 400 cm⁻¹.

Workflow Prep 1. Sample Prep Dry KBr / Clean ATR SystemCheck 2. Self-Validation Flat Baseline / Zero H2O Prep->SystemCheck Scan 3. IR Acquisition 64 Scans, 4 cm⁻¹ Res SystemCheck->Scan Pass Decision {4. Spectral Analysis|Check 1365/1390 cm⁻¹} Scan->Decision Confirm Confirmed: N-Pivaloyl Impurity Decision->Confirm Doublet Present Reject Confirmed: Standard Orlistat Decision->Reject Doublet Absent

Fig 2: Self-validating IR spectroscopy workflow for structural confirmation of the impurity.

Conclusion

Differentiating N-Deformyl-N-pivaloyl Orlistat from the active pharmaceutical ingredient relies heavily on understanding the mechanistic chemistry of its formation and the vibrational physics of its functional groups. While LC-MS is superior for trace quantification in a mixture, IR Spectroscopy (specifically highlighting the Amide I shift and the tert-butyl bending doublet) remains the most efficient, cost-effective, and structurally definitive method for confirming the identity of the isolated impurity.

References

  • Process for the preparation of orlistat (US Patent 8,680,298 B2) . ResearchGate. Details the use of Pivaloyl Formic Anhydride (PFA) as an alkanoylating agent and the temperature controls required to minimize impurities. Available at:[Link]

  • Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical . National Institutes of Health (PMC). Discusses HPLC methodologies for quantifying side-chain homologues and unidentified impurities in Orlistat formulations. Available at:[Link]

  • Orlistat Monograph & Infrared Spectroscopy <197> . USP-NF. Outlines the standard pharmacopeial requirements for the IR identification (197K or 197A) of Orlistat. Available at:[Link]

Comparative

Analytical Strategies for Differentiating N-Deformyl-N-pivaloyl Orlistat from Primary Metabolites

Mechanistic Context: Impurities vs. Endogenous Metabolites Orlistat is a potent, specific inhibitor of gastrointestinal lipases, functioning by forming a covalent bond with the active serine site of these enzymes.

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: Impurities vs. Endogenous Metabolites

Orlistat is a potent, specific inhibitor of gastrointestinal lipases, functioning by forming a covalent bond with the active serine site of these enzymes. This prevents the hydrolysis of dietary triglycerides, effectively reducing fat absorption[]. During drug development, pharmacokinetic profiling, and quality control (QC), analytical scientists must routinely differentiate between the drug's endogenous metabolic breakdown products and synthetic process impurities.

Two primary metabolites, M1 and M3 , are formed in vivo within the intestinal wall and account for approximately 42% of total plasma radioactivity[2]. Because these metabolites lack pharmacological activity, distinguishing them from the active parent drug is vital for accurate pharmacokinetic modeling. Conversely, N-Deformyl-N-pivaloyl Orlistat (CAS No. 1356017-35-0) is a specific process-related impurity[3]. Its presence in a sample does not indicate biological degradation, but rather a chemical deviation during the acylation steps of the Active Pharmaceutical Ingredient (API) synthesis.

Structural Divergence and Analytical Logic

To design an effective separation method, we must first analyze the structural causality that dictates chromatographic behavior:

  • Orlistat (Parent API): Features a highly lipophilic backbone with an intact β-lactone ring and an N-formyl-L-leucine ester side chain.

  • Metabolite M1: Formed via the hydrolysis of the β-lactone ring[]. The opening of this ring exposes a hydroxyl and a carboxylic acid group, significantly increasing the molecule's polarity.

  • Metabolite M3: Formed by the subsequent cleavage of the N-formylleucine side chain from M1[], resulting in an even smaller, highly polar fragment.

  • N-Deformyl-N-pivaloyl Orlistat: The formyl group on the leucine moiety is replaced by a pivaloyl (trimethylacetyl) group. This bulky, highly branched aliphatic group increases the overall lipophilicity and steric hindrance of the molecule compared to the parent Orlistat.

The Analytical Consequence: Because M1 and M3 are highly polar due to hydrolysis and cleavage, they elute much earlier on a reversed-phase (RP) column. N-Deformyl-N-pivaloyl Orlistat, being more lipophilic than the parent drug, will exhibit stronger retention on a C18 stationary phase, eluting after Orlistat.

OriginLogic cluster_vivo In Vivo Metabolism cluster_vitro Manufacturing / Synthesis API Orlistat (Active Agent) M1 M1 Metabolite (Inactive, Hydrolyzed) API->M1 Intestinal Hydrolysis Impurity N-Deformyl-N-pivaloyl (Process Impurity) API->Impurity Acylation Deviation M3 M3 Metabolite (Inactive, Cleaved) M1->M3 Side-chain Cleavage

Figure 1: Divergent pathways forming Orlistat metabolites versus synthetic impurities.

Validated Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this differentiation. The following protocol is designed as a self-validating system, ensuring that sample preparation artifacts (such as ex vivo lactone hydrolysis) do not confound the detection of true in vivo metabolites.

Step 1: Matrix Extraction & Protein Precipitation
  • Causality: Orlistat and its pivaloyl derivative are highly hydrophobic and heavily protein-bound in plasma. Liquid-liquid extraction (LLE) can expose the fragile β-lactone ring to hydrolytic conditions. A rapid protein precipitation (PPT) using cold organic solvents minimizes ex vivo degradation while efficiently releasing the analytes.

  • Procedure:

    • Aliquot 100 µL of plasma (or API dissolved in diluent) into a microcentrifuge tube.

    • Spike with 10 µL of Amprenavir (Internal Standard, 250 ng/mL)[4].

    • Add 300 µL of ice-cold Acetonitrile to crash the matrix proteins.

    • Vortex aggressively for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (RP-HPLC)
  • Causality: An isocratic elution on a high-efficiency C18 column provides the necessary hydrophobic interactions to resolve the structurally similar intact lactones (Orlistat vs. Pivaloyl impurity) while rapidly eluting the polar metabolites (M1/M3).

  • Procedure:

    • Column: Zorbax C18 (4.6 mm i.d. × 50.0 mm; 5.0 µm)[4].

    • Mobile Phase: Methanol : Acetonitrile : 0.1% Formic Acid in Water (80:10:10 v/v/v)[4]. Note: The formic acid is critical; it provides the protons required for efficient positive electrospray ionization (ESI+).

    • Flow Rate: 0.90 mL/min.

    • Injection Volume: 10 µL.

  • System Suitability Check: The protocol is considered valid only if the resolution factor ( Rs​ ) between Orlistat and N-Deformyl-N-pivaloyl Orlistat is ≥1.5 .

Step 3: MS/MS Detection Parameters
  • Causality: Using Multiple Reaction Monitoring (MRM) isolates specific parent-to-daughter ion transitions, completely eliminating isobaric interference from the biological matrix.

  • Procedure:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 4.50 kV; Source Temperature: 300°C[4].

    • Transitions: Monitor m/z 496.4 337.3 for Orlistat[4]. Adjust the quadrupole to monitor the corresponding [M+H]+ shift for the pivaloyl impurity ( m/z 552.8).

Workflow A Sample Matrix (Plasma / API Batch) B Protein Precipitation & Solvent Extraction A->B C RP-HPLC Separation (C18 Stationary Phase) B->C D ESI+ Ionization (Protonation) C->D E Orlistat [M+H]+ 496.4 D->E F Metabolites (M1/M3) Hydrolyzed/Cleaved D->F G N-Deformyl-N-pivaloyl [M+H]+ 552.8 D->G

Figure 2: LC-MS/MS workflow for resolving Orlistat, its metabolites, and synthetic impurities.

Comparative Data Summary

The following table synthesizes the quantitative and structural data used to differentiate these compounds during analysis. The shift in molecular weight and the predictable changes in retention time ( Rt​ ) form the basis of the analytical identification.

CompoundOrigin ClassificationStructural ModificationMolecular WeightExpected [M+H]+ ( m/z )Relative Retention Behavior (RP-C18)
Orlistat Parent APIIntact β-lactone, N-formyl group495.75496.4Baseline ( Rt​ )
Metabolite M1 In vivo (Intestinal)Hydrolyzed β-lactone ring~513.75~514.8Early Elution ( <Rt​ )
Metabolite M3 In vivo (Intestinal)Cleaved N-formylleucine~354.50~355.5Earliest Elution ( ≪Rt​ )
N-Deformyl-N-pivaloyl Orlistat Synthetic ImpurityPivaloyl replaces formyl group551.84552.8Late Elution ( >Rt​ )

Data synthesized from structural properties and established LC-MS/MS parameters[][4].

References

  • Metabolic profiles of minimally absorbed orlistat in obese/overweight volunteers Source: PubMed (NIH) URL:[Link]

  • Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat Source: Impact Factor / Pharmaceutical Research URL: [Link]

  • N-DEFORMYL-N-PIVALOYL ORLISTAT - GSRS Source: Global Substance Registration System (NIH) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Robustness Testing for N-Deformyl-N-pivaloyl Orlistat HPLC Methods

For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is not merely a procedural step but a cornerstone of pharmaceutical quality. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is not merely a procedural step but a cornerstone of pharmaceutical quality. This guide provides an in-depth comparison and a detailed protocol for the robustness testing of High-Performance Liquid Chromatography (HPLC) methods used to quantify N-Deformyl-N-pivaloyl Orlistat, a potential process-related impurity in the anti-obesity drug Orlistat.

Orlistat functions by inhibiting gastric and pancreatic lipases, thereby reducing the absorption of dietary fats.[1] The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product.[2] Therefore, a validated, reliable analytical method is crucial for quality control. This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity as outlined by the International Council for Harmonisation (ICH).[3][4]

Section 1: Comparative Analysis of HPLC Methods for Orlistat and Its Impurities

The separation of Orlistat from its related substances is typically achieved using reverse-phase HPLC (RP-HPLC).[5] Orlistat is a highly lipophilic molecule, making it well-suited for retention on a non-polar stationary phase like C18, with elution controlled by a polar mobile phase.[5][6]

Several HPLC methods have been developed for the analysis of Orlistat and its impurities.[2][7] While the specific separation of N-Deformyl-N-pivaloyl Orlistat is not extensively detailed in publicly available literature, we can compare common methodologies for Orlistat impurity profiling to establish a baseline for our robustness study.

ParameterMethod AMethod BMethod CRationale & Causality
Column C18 (150 x 4.6 mm, 5 µm)[8]C18 (150 x 4.6 mm, 3.5 µm)[7]Chiral Pack IA (250 x 4.6 mm, 5 µm)C18 columns are the standard for non-polar compounds like Orlistat.[6] A smaller particle size (3.5 µm) can offer higher efficiency and resolution but may lead to higher backpressure. A chiral column would be necessary if stereoisomeric impurities were of primary concern.
Mobile Phase Acetonitrile:0.1% Phosphoric Acid (90:10 v/v)[8][9]Acetonitrile:Methanol:Water (75:15:10 v/v) with pH 3.0 adjustment[7]n-Hexane:Isopropyl Alcohol (70:30 v/v)The high percentage of organic solvent (acetonitrile) is required to elute the highly retained Orlistat.[9] Phosphoric acid or formic acid is often used to acidify the mobile phase, which suppresses the ionization of any acidic functional groups, leading to sharper peaks and more consistent retention times.[10] Method C represents a normal-phase (NP-HPLC) separation.
Flow Rate 1.0 mL/min[11]1.0 mL/min[7]1.0 mL/minA flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column, balancing analysis time with separation efficiency.
Detection UV at 205 nm[8][9]UV at 210 nm[7]UV at 205 nmOrlistat lacks a strong chromophore, necessitating detection at lower UV wavelengths (205-210 nm) for adequate sensitivity.

For the purpose of this guide, we will focus on a method similar to Method A , which represents a common and robust starting point for the analysis of Orlistat and its non-polar impurities.

Section 2: The Imperative of Robustness Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4] It provides an indication of the method's reliability during normal usage and is a key parameter in analytical method validation as stipulated by the ICH Q2(R1) guidelines.[4][12] A method that is not robust can lead to out-of-specification (OOS) results, costly investigations, and delays in product release.

The robustness of an HPLC method is influenced by numerous factors, which can be visualized using a cause-and-effect diagram.

Caption: Key factors influencing HPLC method robustness.

Section 3: Experimental Protocol for Robustness Testing

This protocol describes a systematic approach to evaluating the robustness of an RP-HPLC method for the analysis of N-Deformyl-N-pivaloyl Orlistat.

Objective: To assess the reliability of the HPLC method by making small, deliberate changes to key chromatographic parameters and evaluating the impact on system suitability test (SST) results.

Materials:

  • Orlistat Reference Standard (RS)

  • N-Deformyl-N-pivaloyl Orlistat Impurity Standard

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Phosphoric Acid (85%)

  • Validated HPLC system with UV detector

  • C18 column (150 x 4.6 mm, 5 µm)

Procedure:

G prep_std Prepare System Suitability Solution (Spiked Sample) def_nominal Define Nominal Chromatographic Conditions prep_std->def_nominal def_var Define Parameter Variations (e.g., Flow Rate ±0.1 mL/min) def_nominal->def_var run_nominal Perform 6 Injections at Nominal Conditions def_nominal->run_nominal run_varied Perform Injections for Each Varied Condition def_var->run_varied calc_sst_nominal Calculate SST at Nominal Conditions run_nominal->calc_sst_nominal calc_sst_varied Calculate SST for Each Variation run_varied->calc_sst_varied compare Compare Varied SST Against Acceptance Criteria calc_sst_nominal->compare calc_sst_varied->compare report Report Findings and Conclude on Robustness compare->report

Caption: Workflow for executing a robustness study.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of Orlistat RS (e.g., 1 mg/mL) in a suitable diluent (e.g., Acetonitrile).[6]

    • Prepare a stock solution of the N-Deformyl-N-pivaloyl Orlistat impurity.

    • Create a System Suitability Solution (SSS) by spiking the Orlistat solution with the impurity to a relevant concentration (e.g., 0.5% of the Orlistat concentration).

  • Nominal Conditions Analysis:

    • Set up the HPLC system with the nominal (original validated) conditions.

    • Equilibrate the system until a stable baseline is achieved.

    • Perform six replicate injections of the SSS.

    • Calculate the mean and Relative Standard Deviation (%RSD) for critical SST parameters: Resolution between Orlistat and the impurity, Tailing Factor for both peaks, and Theoretical Plates.

  • Parameter Variation Analysis:

    • For each parameter listed in the table below, adjust the method from the nominal condition to the low and high variation levels.

    • At each new condition, allow the system to equilibrate, then inject the SSS in triplicate.

    • Record the SST results for each injection.

Table of Deliberate Variations:

ParameterNominal ConditionLow VariationHigh VariationRationale
Flow Rate 1.0 mL/min0.9 mL/min (-10%)1.1 mL/min (+10%)Affects retention time, resolution, and pressure.[13]
Column Temperature 30 °C25 °C (-5 °C)35 °C (+5 °C)Influences viscosity of the mobile phase and selectivity.[13]
Mobile Phase Organic Content 90% Acetonitrile88% Acetonitrile (-2%)92% Acetonitrile (+2%)Critically impacts retention time and resolution.
Mobile Phase pH (Aqueous Portion) pH 2.5 (with H₃PO₄)pH 2.3 (-0.2)pH 2.7 (+0.2)Minor pH changes can affect peak shape if compounds have ionizable groups.
Detection Wavelength 205 nm203 nm (-2 nm)207 nm (+2 nm)Can impact sensitivity and quantitative accuracy.[7]

Section 4: Data Analysis and Acceptance Criteria

The core of robustness testing lies in demonstrating that these small changes do not significantly impact the method's performance. The results from the varied conditions should be compared against predefined acceptance criteria.

Acceptance Criteria (Example):

  • Resolution (Rs): The resolution between Orlistat and N-Deformyl-N-pivaloyl Orlistat must remain ≥ 2.0.

  • Tailing Factor (T): The tailing factor for both peaks should be ≤ 2.0.

  • %RSD of Peak Area (from replicate injections): Should be ≤ 2.0%.

  • Retention Time (RT) Shift: The RT should not shift in a way that compromises peak identification or resolution from other potential impurities.

Hypothetical Data Summary Table:

Varied ParameterConditionResolution (Rs)Tailing Factor (Orlistat)Tailing Factor (Impurity)Result
Nominal -3.51.21.3Pass
Flow Rate 0.9 mL/min3.81.21.3Pass
1.1 mL/min3.21.11.2Pass
Column Temp. 25 °C3.61.21.3Pass
35 °C3.41.21.2Pass
% Acetonitrile 88%4.11.31.4Pass
92%2.91.11.2Pass

If all tested parameters meet the acceptance criteria, the method is considered robust.[14] If a parameter fails (e.g., resolution drops below 2.0 when the organic content is increased), it indicates that this parameter is critical and must be more tightly controlled in the final method document.

Conclusion

Robustness testing is an indispensable part of the HPLC method validation lifecycle.[15] It serves as a deliberate stress test, providing profound confidence in the method's ability to deliver consistent, reliable results in a real-world laboratory environment where minor fluctuations are inevitable.[16] By systematically challenging the method's operational boundaries for the analysis of N-Deformyl-N-pivaloyl Orlistat, we ensure the integrity of the data generated, which is fundamental to guaranteeing the quality and safety of the final pharmaceutical product.

References

  • Association of Pharmacy Professionals. (2013, May 11). STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC. Retrieved from [Link]

  • Yang, W., Peng, W., Liu, Y., Hou, C., Luo, Z., Wang, G., Tang, M., Yang, R., Zhang, H., & Wang, J. (2016). Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. Current Pharmaceutical Analysis, 12(3), 198-207.
  • Bentham Science Publishers. (2016, August 1). Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. Retrieved from [Link]

  • ResearchGate. (2017, February 13). (PDF) Development and Validation of an HPLC Method for Quantitative Determination of Seven Impurities in Orlistat Capsules and Characterization of Two Novel Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of ssrr impurity of orlistat in orlistat capsules by normal phase hplc uv detector. Retrieved from [Link]

  • Maruti, G. M., et al. (2020). Stability Indicating Stress Degradation Study of Orlistat by UV Spectrophotometry Method.
  • Zaid, A. N., Zohud, N., E'layan, B., Aburadi, T., Jaradat, N., & Ali, I. (2017). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Drug Design, Development and Therapy, 11, 3291–3298.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • Chromatography Today. (n.d.). Validated RP-HPLC method for orlistat analysis delivers high precision, pharma testing sustainability. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms obtained by forced degradation of the Orlistat in various conditions as required by ICH guidelines for stability testing. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Impactfactor. (2024, August 31). Simultaneous Estimation of Orlistat and Clomiphene by Hplc: Stability-Indicating Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (2025, August 5). HPLC Analysis of Orlistat and Its Application to Drug Quality Control Studies. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • ICH. (1994). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Singh, B., & Singh, S. (2007). HPLC analysis of orlistat and its application to drug quality control studies. Journal of pharmaceutical and biomedical analysis, 43(3), 1144–1148.
  • Ahamad, W., et al. (2019). Development and validation of RP-HPLC method for determination of Orlistat in bulk and different brand capsule dosage forms.
  • ResearchGate. (2024, October 5). Development and validation of a new LC-MS/MS method for determination of orlistat in biological matrices using experimental design. Retrieved from [Link]

  • ijlpr. (2022, October 28). RP HPLC Method Development and Validation for Estimation of Orlistat in Pharmaceutical Dosage Forms. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

N-Deformyl-N-pivaloyl Orlistat proper disposal procedures

N-Deformyl-N-pivaloyl Orlistat: Comprehensive Handling and Disposal Protocol As pharmaceutical research advances, the safe management of active pharmaceutical ingredients (APIs) and their synthesized impurities becomes a...

Author: BenchChem Technical Support Team. Date: March 2026

N-Deformyl-N-pivaloyl Orlistat: Comprehensive Handling and Disposal Protocol

As pharmaceutical research advances, the safe management of active pharmaceutical ingredients (APIs) and their synthesized impurities becomes a critical operational mandate. This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step procedures for the compliant disposal of N-Deformyl-N-pivaloyl Orlistat .

Operational Overview & Chemical Causality

N-Deformyl-N-pivaloyl Orlistat (CAS: 1356017-35-0) is a well-documented impurity originating during the synthesis of Orlistat, a potent gastrointestinal lipase inhibitor[]. Structurally, this impurity replaces the standard formyl group with a pivaloyl group while retaining the highly reactive β -lactone ring[][2].

The Causality of Disposal Risks: The β -lactone ring is responsible for the irreversible binding to the active serine site of gastric and pancreatic lipases[]. Because N-Deformyl-N-pivaloyl Orlistat is practically insoluble in water but highly lipophilic[3], improper disposal poses a severe environmental threat. If introduced into standard wastewater systems, the compound resists aqueous degradation, persisting in the environment where it can bioaccumulate and disrupt lipid metabolism in aquatic ecosystems[4]. Therefore, laboratory workflows must prioritize strict physical isolation, solvent-compatible containment, and thermal destruction over dilution.

Regulatory Grounding (EPA & RCRA)

The disposal of pharmaceutical impurities is strictly governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5].

  • The Sewering Prohibition: Under the EPA’s 2019 Final Rule on Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), the sewering or drain disposal of any hazardous pharmaceutical waste is strictly prohibited[4]. This applies to all facilities, including Very Small Quantity Generators (VSQGs)[4].

  • Waste Classification: While N-Deformyl-N-pivaloyl Orlistat is not explicitly P-listed (acute hazardous) or U-listed (toxic) as a standalone chemical[6], its biological activity and structural profile dictate that it must be managed as a non-RCRA hazardous pharmaceutical waste[5]. Best management practices require it to be routed for high-temperature incineration[5].

Quantitative Data: Physical & Chemical Properties

Understanding the solubility and physical state of the impurity is essential for selecting the correct spill cleanup and containment materials.

PropertyValue / Description
Chemical Name N-Deformyl-N-pivaloyl Orlistat
CAS Number 1356017-35-0[]
Molecular Formula C33H61NO5[2]
Molecular Weight 551.84 g/mol [2]
Physical State Solid / Powder[3]
Aqueous Solubility Practically insoluble[3]
Organic Solubility Very soluble in ethanol, dichloromethane, chloroform, and DMSO[3][7]
Decomposition Emits toxic fumes (carbon oxides, nitrogen oxides) upon combustion[7]

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process is designed to prevent environmental release and protect laboratory personnel from aerosolized exposure.

Phase 1: Segregation and Containment
  • Isolate the Waste: Immediately separate all solid residues, contaminated personal protective equipment (PPE), and liquid solutions containing N-Deformyl-N-pivaloyl Orlistat from general laboratory waste.

  • Select Compatible Containers: Do not use standard biohazard bags for organic solutions. Use rigid, leak-proof High-Density Polyethylene (HDPE) or amber glass containers. Causality: Because the compound is frequently dissolved in aggressive organic solvents (like chloroform or DMSO) for assays[3][7], incompatible plastics will degrade, leading to secondary spills.

  • Labeling: Affix a prominent label reading: "Hazardous Pharmaceutical Waste - Biologically Active Impurity." Include the CAS number (1356017-35-0)[] to ensure reverse distributors can properly identify the waste stream.

Phase 2: Spill Cleanup Protocol
  • Dry Spills (Powder): Do not use water. Sweep up the solid powder using a static-free brush and place it directly into the hazardous waste container. Causality: Because the compound is practically insoluble in water[3], applying aqueous solutions will only disperse the hydrophobic powder, expanding the contamination zone.

  • Wet Spills (Dissolved in Solvent): Apply a chemically inert absorbent pad or vermiculite to soak up the solvent[7].

  • Surface Decontamination: Wipe the affected surface with a solvent known to dissolve the compound, such as ethanol or isopropanol, followed by a standard laboratory detergent wash[3].

Phase 3: Final Destruction
  • RCRA-Empty Verification: Ensure primary stock containers are "RCRA-empty" (all contents removed that can be extracted through normal means) before discarding the container itself into standard solid waste[4][6].

  • High-Temperature Incineration: Transfer the sealed, labeled containers to a licensed hazardous waste management facility. The required destruction method is high-temperature incineration. Causality: Incineration at temperatures exceeding 1000°C is required to completely cleave the β -lactone ring and aliphatic chains, reducing the compound to harmless carbon dioxide, water, and nitrogen oxides[5][7].

Waste Management Workflow

G Start N-Deformyl-N-pivaloyl Orlistat Waste Generated State Determine Physical State Start->State Sewer Sewering / Drain Disposal STRICTLY PROHIBITED Start->Sewer Solid Solid Powder State->Solid Liquid Dissolved in Solvent State->Liquid DrySweep Dry sweep (No Water) Solid->DrySweep Absorb Use inert absorbent (e.g., Vermiculite) Liquid->Absorb Contain Place in HDPE or Amber Glass Container DrySweep->Contain Absorb->Contain Label Label: Hazardous Pharma Waste (CAS 1356017-35-0) Contain->Label Incinerate High-Temperature Incineration (Licensed Facility) Label->Incinerate

Compliant segregation, containment, and disposal workflow for N-Deformyl-N-pivaloyl Orlistat waste.

References

  • [2] NIH Global Substance Registration System (GSRS). "N-DEFORMYL-N-PIVALOYL ORLISTAT." nih.gov. Available at: [Link]

  • [5] Daniels Health. "Pharmaceutical Waste Regulations: Policy and Procedure." danielshealth.com. Available at: [Link]

  • [4] Republic Services. "Pharmaceutical Waste Management: The Final Pharmaceutical Rule." republicservices.com. Available at:[Link]

  • [6] US Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." epa.gov. Available at:[Link]

Sources

Handling

Operational Safety and PPE Protocol for Handling N-Deformyl-N-pivaloyl Orlistat

Empowering Pharmaceutical Research with Self-Validating Safety Frameworks Handling active pharmaceutical ingredient (API) impurities requires the same, if not more stringent, safety protocols as the parent compounds due...

Author: BenchChem Technical Support Team. Date: March 2026

Empowering Pharmaceutical Research with Self-Validating Safety Frameworks

Handling active pharmaceutical ingredient (API) impurities requires the same, if not more stringent, safety protocols as the parent compounds due to their uncharacterized off-target toxicological profiles. As your trusted partner in laboratory safety and chemical handling, we have developed this comprehensive, step-by-step guide for managing N-Deformyl-N-pivaloyl Orlistat . This guide synthesizes technical accuracy with field-proven operational logic to ensure your research environment remains safe, compliant, and efficient.

Chemical Profile & Hazard Causality

N-Deformyl-N-pivaloyl Orlistat is a synthesized impurity of Orlistat, a potent gastrointestinal lipase inhibitor[]. The parent compound, Orlistat, operates by forming a covalent bond with the in the stomach and small intestine, effectively halting fat metabolism[].

The Causality of Risk: While N-Deformyl-N-pivaloyl Orlistat is utilized primarily as an analytical reference standard[2], its structural similarity to the parent API means inhalation or dermal absorption of its dust can lead to unintended enzymatic interference or severe irritation[3]. Because it is a high-molecular-weight solid, the primary vector for exposure in a laboratory setting is the aerosolization of fine powders during weighing and transfer[4].

Quantitative Data & Physicochemical Properties

To design an effective safety and disposal plan, we must first understand the physical parameters of the compound. The table below summarizes the critical quantitative data that dictates our engineering controls and solvent selections.

Property / ParameterQuantitative DataOperational Safety Implication
Chemical Identity CAS: 1356017-35-0Requires API-level handling protocols due to its classification as a pharmacologically related impurity[].
Molecular Weight 551.86 g/mol [5]High molecular weight solid; prone to generating fine, suspended dust particles during mechanical transfer[4].
Melting Point ~45 °C (Parent API)[6]Heat-sensitive; avoid high-friction grinding which could cause localized melting or degradation[6].
Solubility Profile Freely soluble in Chloroform & Dichloromethane[7]Water is ineffective for decontamination. Organic solvents must be used for surface wipe-downs and spill cleanup[7].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on redundant layers of protection. Do not rely solely on PPE; always use PPE in conjunction with primary engineering controls (e.g., Fume Hoods or Isolators).

PPE CategorySpecification / StandardCausality & Field Insight
Eye/Face Chemical safety goggles (OSHA 29 CFR 1910.133 / EN166)[4]Prevents ocular exposure to airborne micro-particles. Face shields should be added if handling large volumes[6].
Hands Double-layered Nitrile gloves (EN 374 compliant)[3]Protects against dermal absorption. Double-gloving allows you to safely shed the outer contaminated layer before exiting the hood[3].
Body Anti-static lab coat or disposable Tyvek suitPrevents electrostatic accumulation, which actively attracts fine API powders to clothing fabrics[7].
Respiratory HEPA-filtered full-face respirator (N95/P3 minimum)[7]Mandatory during spill response or when engineering controls fail, preventing inhalation of pharmacologically active dust[7].

Operational Workflows: Handling & Spill Response

The following diagram illustrates the logical decision tree for standard operations versus emergency spill response.

PPE_Workflow A Risk Assessment B Engineering Controls A->B C Don PPE (EN166, EN374) B->C D Compound Handling C->D E Spill Detected? D->E F Don HEPA Respirator E->F YES H Standard Decontamination E->H NO G Wet Wipe Containment F->G I Hazardous Waste Disposal G->I H->I

Fig 1: Logical workflow for handling N-Deformyl-N-pivaloyl Orlistat and spill response.

Protocol 1: Safe Weighing and Handling Procedure

Objective: Prevent aerosolization and ensure zero dermal exposure.

  • Pre-Operation Verification: Ensure the analytical balance is located within a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator with active inward airflow[6].

  • Gowning Protocol: Don an anti-static lab coat, EN166 safety goggles, and double EN374 nitrile gloves[3].

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatulas and weigh boats. Causality: Static electricity causes fine API powders to "jump" and aerosolize, bypassing primary containment.

  • Transfer: Carefully transfer the required mass using a micro-spatula. Cap the primary container immediately after extraction to minimize ambient exposure[6].

  • Decontamination: Wipe down the exterior of the weigh boat and the balance pan with a lint-free wipe dampened with dichloromethane[7].

  • De-gowning: Remove the outer pair of gloves inside the hood and dispose of them in a solid hazardous waste bin before exiting the workspace.

Protocol 2: Spill Response and Waste Disposal Plan

Objective: Containment without dispersion.

  • Immediate Isolation: If a spill occurs outside of containment, immediately evacuate personnel and restrict access to the area[3].

  • Respiratory Escalation: Responders must don a tight-fitting full-face respirator with HEPA filters before re-entering the spill zone[7].

  • Containment (No Dry Sweeping): Never dry sweep. Dry sweeping generates hazardous dust clouds that easily bypass standard room ventilation[7].

  • Wet Wiping: Cover the spill with absorbent pads. Carefully apply a compatible solvent (e.g., dilute surfactant or a small amount of chloroform/dichloromethane) to dampen the powder, locking it to the surface and preventing dispersion[7].

  • Collection: Scoop the dampened material using non-sparking tools and place it into a sealable, labeled hazardous waste container[3].

  • Disposal: Route the collected waste for high-temperature incineration according to local environmental regulations. Do not flush any Orlistat derivatives down drains, as they pose environmental toxicity risks[3].

References

  • Title: MATERIAL SAFETY DATA SHEETS ORLISTAT USP RELATED COMPOUND A | Source: Cleanchem Laboratories | URL: [Link]

  • Title: Orlistat Reference Standards | Source: Axios Research | URL: [Link]

Sources

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